Product packaging for Perillaldehyde(Cat. No.:CAS No. 2111-75-3)

Perillaldehyde

Cat. No.: B036042
CAS No.: 2111-75-3
M. Wt: 150.22 g/mol
InChI Key: RUMOYJJNUMEFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Perillaldehyde (PAE), a natural monoterpenoid primarily derived from the plant Perilla frutescens , is a compound of significant interest in biochemical and pharmacological research . Recognized as a safe flavor ingredient, its robust biological activity makes it a promising candidate for investigating applications across agriculture, medicine, and food science . Key Research Applications and Mechanisms: Antifungal Activity: this compound demonstrates potent efficacy against a broad spectrum of postharvest and pathogenic fungi, including Aspergillus flavus , Botrytis cinerea , and Fusarium graminearum . Its multifaceted mechanism involves compromising cell membrane integrity, leading to the leakage of intracellular components and a drop in ATP levels . Furthermore, it induces apoptosis-like cell death in fungi through a metacaspase-dependent pathway, characterized by reactive oxygen species (ROS) accumulation, mitochondrial membrane potential depolarization, and DNA fragmentation . Anticancer Research: Studies show this compound exhibits cytotoxic effects on various human cancer cell lines, such as chronic myeloid leukemia (K562), gastric cancer, and colorectal cancer cells . Its anti-proliferative action is linked to multiple mechanisms, including the induction of caspase-dependent apoptosis, cell cycle arrest at the G0/G1 phase, and the activation of autophagy . Research also indicates it can promote ferroptosis, a form of iron-dependent cell death, and target proteins like HSP70, thereby inhibiting key oncogenic signaling pathways such as BCR-ABL and PI3K/AKT . Antibacterial Properties: this compound presents promising activity against multidrug-resistant bacterial pathogens like Acinetobacter baumannii . It functions by disrupting cell membrane permeability and effectively inhibiting biofilm formation, a key factor in bacterial resistance and persistence . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O B036042 Perillaldehyde CAS No. 2111-75-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-prop-1-en-2-ylcyclohexene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7,10H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMOYJJNUMEFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051855
Record name Perillaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Pale, yellowish oily liquid; powerful, fatty-spicy, oily-herbaceous odour
Record name Perillyl aldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003647
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name p-Mentha-1,8-dien-7-al
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/906/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

238.00 to 240.00 °C. @ 760.00 mm Hg
Record name Perillyl aldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003647
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in alcohols and oils, Miscible at room temperature (in ethanol)
Record name p-Mentha-1,8-dien-7-al
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/906/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.948-0.956
Record name p-Mentha-1,8-dien-7-al
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/906/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2111-75-3, 5503-12-8
Record name Perillaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2111-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perillaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002111753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PERILLALDEHYDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138642
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Perillaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-isopropenylcyclohex-1-enecarbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.639
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+)-Perillaaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERILLALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EQL0XA86G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Perillyl aldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003647
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Perillyl aldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003647
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

L-Perillaldehyde: A Comprehensive Technical Guide to its Natural Sources and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-perillaldehyde, a naturally occurring monoterpenoid aldehyde, is a molecule of significant interest in the pharmaceutical, food, and fragrance industries due to its diverse biological activities.[1][2] This technical guide provides a comprehensive overview of the natural sources of this compound, with a primary focus on Perilla frutescens, and a detailed exploration of its discovery and the evolution of extraction and isolation methodologies. Quantitative data on l-perillaldehyde content in various natural sources are presented, alongside detailed experimental protocols for its extraction and characterization. This document aims to serve as a critical resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents derived from natural products.

Discovery and Historical Context

The discovery of l-perillaldehyde dates back to the early 20th century, a period of fervent exploration in the chemistry of essential oils and their terpenoid components.[3] The foundational work in this field was laid by pioneers such as Otto Wallach, who established a systematic classification of terpenes.[3] It was within this scientific climate that the essential oil of Perilla frutescens, a plant with a long history in traditional Asian medicine and cuisine, became a subject of chemical investigation.[3]

The first comprehensive study of Perilla oil, which led to the isolation and identification of l-perillaldehyde, was conducted by the German chemists F.W. Semmler and B. Zaar in 1911.[3] Their research, published in the esteemed compendium "Die ätherischen Öle" by Gildemeister and Hoffmann, identified a novel aldehyde as the primary constituent of the essential oil from Perilla frutescens.[3] They named this newly discovered compound "perillaldehyde," marking a significant contribution to the expanding family of known terpenoids.[3]

Natural Sources of L-Perillaldehyde

L-perillaldehyde is found in a variety of plants, with its most abundant source being the annual herb Perilla frutescens.[3][4] It is a key component of the plant's essential oil and is primarily responsible for its characteristic aroma.[4] Other notable natural sources of l-perillaldehyde include:

  • Ammodaucus leucotrichus : The essential oil of this Saharan plant has been reported to contain a high percentage of this compound.[1][5]

  • Ulex europaeus : This plant from the Leguminosae family has been identified as containing l-perillaldehyde.[1]

  • Citrus Fruits : The peel of some citrus fruits contains l-perillaldehyde, which contributes to their distinct aromas.[1][6]

  • Tetradenia riparia : This plant is another documented source of this compound.[1][7]

The concentration of l-perillaldehyde can vary significantly depending on the plant species, chemotype, and environmental factors.

Quantitative Data on L-Perillaldehyde Content

The following tables summarize the quantitative data on l-perillaldehyde content in the essential oils of various natural sources.

Table 1: L-Perillaldehyde Content in Different Accessions of Perilla frutescens

AccessionPlant ColorL-Perillaldehyde (%)Limonene (%)Other Major Components (%)
PS1Green/Purple77.475.71Farnesene (Z, E, alfa) (5.01)
203PGreen73.9612.00ß-caryophyllene (5.48)
J1Green72.2614.85ß-caryophyllene (5.87)
JTD3Purple81.80-ß-caryophyllene (5.07), Trans-shisool (4.61)
RauTiaToPurple68.1511.20ß-caryophyllene (4.93)
NP606Green/Purple81.608.12ß-caryophyllene (2.56)
588PGreen/Purple82.125.13Farnesene (Z, E, alfa) (6.86)

Data sourced from Ahmed et al., 2018.[8]

Table 2: L-Perillaldehyde Content in Ammodaucus leucotrichus

Plant SourceL-Perillaldehyde (%) in Essential Oil
Ammodaucus leucotrichus (Errachidia, Morocco)74.71

Data sourced from Bouzekri et al., 2022.[5]

Biosynthesis and Signaling Pathways

Biosynthesis of L-Perillaldehyde

The biosynthesis of l-perillaldehyde, a monoterpene, originates from the methylerythritol phosphate (MEP) pathway in plants. The initial precursor is geranyl diphosphate (GDP). The pathway to this compound is believed to proceed via the formation of (-)-limonene.

L-Perillaldehyde Biosynthesis GDP Geranyl Diphosphate (GDP) Limonene (-)-Limonene GDP->Limonene Limonene Synthase Perillyl_Alcohol Perillyl Alcohol Limonene->Perillyl_Alcohol Cytochrome P450 Hydroxylase L_this compound L-Perillaldehyde Perillyl_Alcohol->L_this compound Alcohol Dehydrogenase

Caption: Biosynthetic pathway of l-perillaldehyde from geranyl diphosphate.

Anti-inflammatory Signaling Pathway

L-perillaldehyde has demonstrated anti-inflammatory properties, which are, in part, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] NF-κB is a critical regulator of the inflammatory response.

NF-kB Signaling Pathway Inhibition cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, TNF-α IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB IκB degradation L_this compound L-Perillaldehyde L_this compound->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by l-perillaldehyde.

Experimental Protocols

Extraction of Essential Oil by Steam Distillation (Classical Method)

This method was characteristic of the early 20th-century techniques used for the initial isolation of l-perillaldehyde.[3]

  • Plant Material : Freshly harvested or air-dried leaves and flowering tops of Perilla frutescens.[3]

  • Apparatus : A large distillation flask equipped with a steam inlet, a condenser, and a collection vessel (e.g., a Florentine flask).[3]

  • Procedure :

    • The plant material is packed into the distillation flask.[3]

    • Steam is passed through the plant material, causing the volatile essential oils to vaporize.[3]

    • The mixture of steam and essential oil vapor is passed through a condenser, where it cools and liquefies.[3]

    • In the collection vessel, the less dense, water-immiscible essential oil separates from the aqueous distillate (hydrosol), allowing for its collection.[3]

Steam Distillation Workflow Plant_Material Perilla frutescens Plant Material Distillation Steam Distillation Apparatus Plant_Material->Distillation Condensation Condenser Distillation->Condensation Vapor Separation Separation (Florentine Flask) Condensation->Separation Liquid Essential_Oil Perilla Essential Oil Separation->Essential_Oil Hydrosol Hydrosol (Aqueous Distillate) Separation->Hydrosol

Caption: Workflow for steam distillation of essential oil from Perilla frutescens.

Isolation and Purification of L-Perillaldehyde via Bisulfite Adduct Formation (Classical Method)

This classical wet chemistry technique was employed for the selective purification of aldehydes from essential oils.[3]

  • Procedure :

    • Bisulfite Adduct Formation : The crude Perilla essential oil is agitated with a saturated solution of sodium bisulfite (NaHSO₃). This compound reacts to form a solid, crystalline adduct.[3]

    • Separation : The crystalline bisulfite adduct is separated from the remaining liquid oil by filtration.[3]

    • Regeneration of the Aldehyde : The purified adduct is treated with a strong alkali solution (e.g., NaOH or Na₂CO₃) to regenerate the pure this compound.[3]

    • Final Purification : The regenerated this compound is further purified by fractional distillation under reduced pressure.[3]

Bisulfite Adduct Formation Workflow Crude_Oil Crude Perilla Essential Oil Reaction Agitation with NaHSO₃ Solution Crude_Oil->Reaction Filtration Filtration Reaction->Filtration Adduct Crystalline Bisulfite Adduct Filtration->Adduct Non_Aldehydic Non-Aldehydic Components Filtration->Non_Aldehydic Regeneration Treatment with Strong Alkali Adduct->Regeneration Purification Fractional Distillation Regeneration->Purification Pure_this compound Pure L-Perillaldehyde Purification->Pure_this compound

Caption: Workflow for the isolation of l-perillaldehyde using bisulfite adduct formation.

Modern Extraction and Quantification: Hydrodistillation and GC-MS

This protocol is adapted from contemporary methods for the extraction and analysis of l-perillaldehyde.[1][9]

  • Extraction by Hydrodistillation :

    • Plant Material : 100 g of dried Perilla frutescens leaves.[1]

    • Apparatus : Clevenger-type hydrodistillation apparatus.[9]

    • Procedure :

      • Mix the dried leaves with 1.5 L of distilled water in the apparatus.[1]

      • Heat the mixture to boiling and collect the distillate for 3-4 hours.[1][9]

      • The essential oil, rich in l-perillaldehyde, will be collected.[1]

      • Dry the collected oil over anhydrous sodium sulfate and store at 4°C in the dark.[9]

  • Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) :

    • Instrumentation : Gas chromatograph coupled with a mass spectrometer.[9]

    • Column : Capillary column suitable for essential oil analysis (e.g., HP-5MS).[9]

    • Carrier Gas : Helium.[9]

    • Procedure :

      • Prepare a diluted sample of the essential oil in a suitable solvent.

      • Inject the sample into the GC-MS system.

      • The components of the essential oil are separated based on their volatility and interaction with the column.

      • The mass spectrometer provides mass spectra of the individual components, allowing for their identification and quantification by comparing with known standards and spectral libraries.

Conclusion

L-perillaldehyde, first isolated from Perilla frutescens in the early 20th century, continues to be a compound of significant scientific interest. This guide has provided a detailed overview of its natural sources, the historical context of its discovery, and the evolution of extraction and purification techniques. The quantitative data presented highlights the variability of l-perillaldehyde content in nature, underscoring the importance of source selection and characterization in research and development. The detailed experimental protocols and workflow diagrams offer practical guidance for researchers working with this valuable natural product. Further investigation into the signaling pathways modulated by l-perillaldehyde will undoubtedly uncover new therapeutic applications for this versatile monoterpenoid.

References

A Technical Guide to the Biosynthesis of Perillaldehyde in Perilla frutescens

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perillaldehyde is a monocyclic monoterpenoid that serves as the primary component of the essential oil from certain chemotypes of Perilla frutescens.[1][2] Valued for its distinct aroma and significant biological activities, including antimicrobial and anti-inflammatory properties, this compound is a compound of great interest in the pharmaceutical, food, and fragrance industries.[3][4] Understanding its biosynthesis is critical for metabolic engineering and optimizing production. This technical guide provides an in-depth analysis of the this compound biosynthetic pathway in P. frutescens, detailing the enzymatic steps from primary metabolism to the final product. The pathway originates from the plastidial methylerythritol 4-phosphate (MEP) pathway, which supplies the universal C5 precursors for monoterpenoid synthesis.[3][5] The core pathway involves three critical enzymatic transformations: the cyclization of geranyl diphosphate (GPP) to (-)-limonene, the subsequent hydroxylation of limonene to (-)-perillyl alcohol, and the final oxidation to (-)-perillaldehyde.[6][7][8] This document outlines the key enzymes, presents available quantitative data, describes detailed experimental protocols for pathway investigation, and visualizes the biochemical and experimental workflows.

The Core Biosynthetic Pathway

The synthesis of this compound is a specialized branch of the broader terpenoid metabolic network. It begins with the formation of universal C5 isoprenoid precursors and proceeds through a series of dedicated enzymatic reactions localized within the glandular trichomes of the plant.[5][7]

Upstream Precursor Supply: The Methylerythritol 4-Phosphate (MEP) Pathway

In plants, the biosynthesis of monoterpenes is predominantly supplied by precursors from the methylerythritol 4-phosphate (MEP) pathway, which operates within the plastids.[3][5][9] This pathway converts pyruvate and glyceraldehyde-3-phosphate into the two fundamental five-carbon building blocks of all isoprenoids: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[10][11]

Formation of the Monoterpene Precursor: Geranyl Diphosphate (GPP)

Geranyl diphosphate (GPP), the direct C10 precursor for all monoterpenes, is formed by the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP.[11][12] This reaction is catalyzed by the enzyme Geranyl Diphosphate Synthase (GPPS) .[11] The availability of GPP is a critical regulatory point that dictates the metabolic flux towards monoterpene production.[12]

The this compound-Specific Pathway

The conversion of GPP to this compound is a three-step enzymatic cascade.

  • Step 1: Cyclization to (-)-Limonene: The first committed step is the cyclization of the linear GPP molecule into the cyclic monoterpene (-)-limonene. This complex isomerization and cyclization reaction is catalyzed by (-)-Limonene Synthase (LS) , a member of the terpene synthase (TPS) family of enzymes.[5][13]

  • Step 2: Hydroxylation to (-)-Perillyl Alcohol: The cyclic olefin (-)-limonene undergoes regiospecific hydroxylation at the C7 position to form (-)-perillyl alcohol.[6][14] This reaction is catalyzed by a cytochrome P450-dependent monooxygenase (CYP450) , specifically a (-)-limonene-7-hydroxylase .[7][14]

  • Step 3: Oxidation to (-)-Perillaldehyde: The final step is the oxidation of the primary alcohol group of (-)-perillyl alcohol to an aldehyde, yielding (-)-perillaldehyde.[15] This dehydrogenation is catalyzed by an NAD⁺-dependent Perillyl Alcohol Dehydrogenase (PADH) .[8] Studies in Perilla have also identified other alcohol dehydrogenases, such as aldo-keto reductases (AKR) and geraniol dehydrogenases (GeDH), that can perform this conversion.[15][16]

Perillaldehyde_Biosynthesis Figure 1: Core Biosynthesis Pathway of this compound GPP Geranyl Diphosphate (GPP) p1 GPP->p1 Limonene (-)-Limonene p2 Limonene->p2 Perillyl_Alcohol (-)-Perillyl Alcohol p3 Perillyl_Alcohol->p3 This compound (-)-Perillaldehyde LS_label Limonene Synthase (LS) CYP450_label CYP450 Limonene -7-Hydroxylase ADH_label Perillyl Alcohol Dehydrogenase (PADH) p1->Limonene p1->LS_label p2->Perillyl_Alcohol p2->CYP450_label p3->this compound p3->ADH_label

Figure 1: Core Biosynthesis Pathway of this compound.

Key Enzymes and Quantitative Data

The efficiency and specificity of the this compound pathway are dictated by the kinetic properties and expression levels of its constituent enzymes. While comprehensive kinetic data for every enzyme from P. frutescens is not fully available in the literature, existing studies provide valuable quantitative insights.

EnzymeGene/Enzyme FamilySubstrate(s)Product(s)Quantitative Data / NotesReference(s)
(-)-Limonene Synthase (LS) Terpene Synthase (TPS)Geranyl Diphosphate(-)-LimoneneGenetically controlled by the dominant gene H. Two genes encoding LS have been identified in Perilla.[5][13]
(-)-Limonene-7-Hydroxylase Cytochrome P450 (CYP71D family)(-)-Limonene, O₂, NADPH(-)-Perillyl AlcoholA recombinant P450 from Perilla showed activity for C7-hydroxylation (53% of products), with side activities for C3 (33%) and C6 (14%) hydroxylation.[5][14]
Perillyl Alcohol Dehydrogenase (PADH) Alcohol Dehydrogenase (ADH)(-)-Perillyl Alcohol, NAD⁺(-)-Perillaldehyde, NADH, H⁺Aldo-keto reductases (AKR) and geraniol dehydrogenases (GeDH) from Perilla have been shown to convert perillyl alcohol to this compound.[8][15]
Multifunctional CYP450 Cytochrome P450(-)-Limonene(-)-Perillyl Alcohol, (-)-PerillaldehydeA specific P450 from P. frutescens was identified that catalyzes both the hydroxylation of limonene and its subsequent oxidation to this compound.[7][17]

Experimental Methodologies

Elucidating the this compound biosynthetic pathway requires a combination of transcriptomics, molecular biology, biochemistry, and analytical chemistry.

Identification of Pathway Genes via Transcriptomics

Transcriptome analysis of different P. frutescens chemotypes, particularly comparing high-perillaldehyde (PA-type) cultivars with others, is a powerful method for identifying candidate genes.[5]

Transcriptomics_Workflow Figure 2: Transcriptomics Workflow for Gene Discovery Tissue Glandular Trichomes (PA vs. non-PA chemotypes) RNA_Ext Total RNA Extraction Tissue->RNA_Ext Lib_Prep cDNA Library Preparation & QC RNA_Ext->Lib_Prep Seq High-Throughput Sequencing (e.g., Illumina) Lib_Prep->Seq Data_Proc Data Processing (QC, Trimming, Assembly) Seq->Data_Proc Diff_Exp Differential Gene Expression Analysis Data_Proc->Diff_Exp Candidate Candidate Gene Identification (TPS, CYP450, ADH) Diff_Exp->Candidate

Figure 2: Transcriptomics Workflow for Gene Discovery.
Functional Characterization of Enzymes

Once candidate genes are identified, their functions must be validated experimentally. This is typically achieved through heterologous expression and in vitro enzymatic assays.[7]

Saccharomyces cerevisiae (yeast) is a common host for expressing plant CYP450s, as it is a eukaryote with the necessary membrane structures and redox partners.[7]

  • Gene Synthesis & Cloning: Synthesize the full-length coding sequence of the candidate gene, codon-optimized for yeast expression. Clone the gene into a yeast expression vector (e.g., pYES-DEST52).

  • Transformation: Transform the expression vector into a suitable S. cerevisiae strain (e.g., WAT11), which co-expresses an Arabidopsis cytochrome P450 reductase.

  • Culture and Induction: Grow the transformed yeast cells in selective media. Induce protein expression by transferring cells to a galactose-containing medium.

  • Microsome Preparation: After induction, harvest the yeast cells. Lyse the cells mechanically (e.g., with glass beads) in an extraction buffer. Centrifuge the lysate at low speed to remove cell debris, then perform ultracentrifugation on the supernatant to pellet the microsomal fraction, which contains the expressed membrane-bound CYP450.

  • Protein Quantification: Resuspend the microsomal pellet in a storage buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

This protocol describes a typical assay for a limonene hydroxylase.

  • Reaction Mixture Preparation: In a glass vial, prepare a 500 µL reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.5)

    • 2 mM NADPH

    • 50-100 µg of the microsomal protein preparation

  • Substrate Addition: Add the substrate, (-)-limonene, to a final concentration of 50-200 µM. An overlay of an organic solvent like pentane or hexane can be added to trap volatile products.

  • Incubation: Incubate the reaction at 30°C for 1-2 hours with gentle shaking.

  • Product Extraction: Stop the reaction and extract the products by vortexing with 200 µL of hexane or ethyl acetate containing an internal standard (e.g., borneol).

  • Analysis by GC-MS: Centrifuge to separate the phases and transfer the organic layer to a new vial. Analyze 1 µL of the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the reaction products by comparing retention times and mass spectra to authentic standards.[18]

Enzyme_Characterization_Workflow Figure 3: Experimental Workflow for Enzyme Characterization Gene Candidate Gene (from Transcriptomics) Cloning Cloning into Expression Vector Gene->Cloning Expression Heterologous Expression (e.g., Yeast, E. coli) Cloning->Expression Purification Protein Purification or Microsome Preparation Expression->Purification Assay In Vitro Enzyme Assay (Substrate + Cofactors) Purification->Assay Analysis Product Analysis (GC-MS) Assay->Analysis Validation Function Validated Analysis->Validation

Figure 3: Experimental Workflow for Enzyme Characterization.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Perilla frutescens is well-defined, proceeding from GPP through the intermediates (-)-limonene and (-)-perillyl alcohol. The key enzymatic players—limonene synthase, a specific CYP450 monooxygenase, and an alcohol dehydrogenase—have been identified and characterized.[5][7][8] The genetic basis for the chemical diversity observed in Perilla provides a foundation for understanding the regulation of this pathway.[13]

Future research should focus on several key areas:

  • Regulatory Networks: Elucidating the transcription factors and signaling pathways that control the expression of the biosynthetic genes in a spatially and temporally specific manner.

  • Metabolic Engineering: Leveraging the known pathway genes to engineer microbial hosts (E. coli, S. cerevisiae) or the Perilla plant itself for enhanced production of this compound. This could involve overcoming rate-limiting steps or redirecting metabolic flux from competing pathways.

  • Enzyme Engineering: Modifying the identified enzymes, particularly the CYP450s, to improve their catalytic efficiency, substrate specificity, or stability, which could be valuable for biocatalytic applications.

A comprehensive understanding of this pathway not only satisfies fundamental scientific curiosity but also paves the way for the sustainable and high-yield production of this valuable natural compound for various industrial applications.

References

An In-depth Technical Guide to the Pharmacological Activities of Monoterpene Perillaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perillaldehyde, a naturally occurring monoterpene aldehyde, is the primary bioactive constituent of the essential oil derived from Perilla frutescens. This comprehensive technical guide provides an in-depth analysis of the diverse pharmacological activities of this compound, focusing on its anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This document synthesizes quantitative data from numerous studies, presents detailed experimental protocols for key assays, and elucidates the underlying molecular mechanisms through signaling pathway diagrams. This guide is intended to be a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development who are exploring the therapeutic potential of this compound.

Anticancer Activity

This compound has demonstrated significant anticancer effects across a variety of cancer cell lines and in preclinical animal models. Its mechanisms of action are multifaceted, involving the induction of apoptosis, autophagy, and a novel form of iron-dependent cell death known as ferroptosis.

Quantitative Data: Cytotoxicity and Antitumor Efficacy

The cytotoxic and antitumor activities of this compound and its derivatives have been quantified in numerous studies. The following tables summarize key findings, providing a comparative overview of its potency.

Table 1: In Vitro Cytotoxicity of this compound and Its Derivatives against Cancer Cell Lines

CompoundCancer Cell LineAssayIC50 ValueIncubation Time (h)
This compoundK562 (Chronic Myeloid Leukemia)MTT303.3 µM24
188.7 µM48
89.7 µM72
HCT116 (Colorectal Carcinoma)CCK-8239.4 µM24
SW480 (Colorectal Carcinoma)CCK-8218.9 µM24
This compound 1,2-epoxideHCT-116 (Colon Carcinoma)MTT16.14 ± 1.86 µM72
OVCAR-8 (Ovarian Adenocarcinoma)MTT23.61 ± 1.13 µM72
SF-295 (Glioblastoma)MTT21.99 ± 2.64 µM72
HL-60 (Promyelocytic Leukemia)MTT9.70 ± 1.01 µM72
This compound 8,9-epoxideHCT-116, OVCAR-8, SF-295, HL-60MTT< 4.0 µg/mL72

Table 2: In Vivo Antitumor Activity of this compound Derivatives in Sarcoma 180-Bearing Mice

CompoundDosage (mg/kg/day)Administration RouteTumor Growth Inhibition (%)
This compound 1,2-epoxide100Intraperitoneal33.4
200Intraperitoneal56.4
This compound 8,9-epoxide100Intraperitoneal38.4[1]
200Intraperitoneal58.7[1]
5-Fluorouracil (Positive Control)25Intraperitoneal66.6 - 68.1[1]
Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating several key signaling pathways, leading to programmed cell death and inhibition of tumor growth.

This compound induces apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the activation of caspases.[1]

This compound This compound Bcl2 Bcl-2 This compound->Bcl2 inhibits Bax Bax This compound->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion activates Caspases Caspases Mitochondrion->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis induces

Caption: this compound-induced apoptosis signaling pathway.

This compound has been shown to induce autophagy in colorectal cancer cells by targeting SRD5A1 and subsequently inhibiting the PI3K/AKT signaling pathway.[1] This inhibition leads to the activation of downstream effectors that initiate the autophagic process.

This compound This compound SRD5A1 SRD5A1 This compound->SRD5A1 inhibits PI3K PI3K This compound->PI3K SRD5A1->PI3K activates AKT AKT PI3K->AKT activates Autophagy Autophagy PI3K->Autophagy AKT->Autophagy inhibits

Caption: this compound-induced autophagy via PI3K/AKT pathway.

Recent studies have identified this compound as a novel inducer of ferroptosis, an iron-dependent form of programmed cell death.[2] This process is characterized by the accumulation of lipid peroxides and is distinct from apoptosis. This compound induces ferroptosis by decreasing the expression of glutathione peroxidase 4 (GPX4) and depleting intracellular glutathione (GSH).[2]

This compound This compound GSH Glutathione (GSH) This compound->GSH depletes GPX4 Glutathione Peroxidase 4 (GPX4) This compound->GPX4 inhibits GSH->GPX4 cofactor for Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides reduces Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis induces

Caption: this compound-induced ferroptosis signaling pathway.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-500 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[3][4][5][6][7]

This protocol outlines the procedure for evaluating the in vivo antitumor efficacy of this compound.[1]

  • Tumor Inoculation: Subcutaneously inoculate Swiss mice in the right axillary region with 2 x 10^6 Sarcoma 180 tumor cells.[1]

  • Treatment: After 24 hours, randomly divide the animals into groups and administer this compound (e.g., 100 or 200 mg/kg/day) or a vehicle control intraperitoneally for 7 consecutive days.[1]

  • Tumor Measurement: At the end of the treatment period, euthanize the mice, and excise and weigh the tumors.

  • Calculation of Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition using the formula: [(Mean tumor weight of control group - Mean tumor weight of treated group) / Mean tumor weight of control group] x 100.

This compound This compound TRPM2 TRPM2 This compound->TRPM2 inhibits NMDAR NMDAR This compound->NMDAR activates Calcium_Influx Ca2+ Influx TRPM2->Calcium_Influx mediates Neuroprotection Neuroprotection NMDAR->Neuroprotection promotes Neuronal_Damage Neuronal_Damage Calcium_Influx->Neuronal_Damage induces This compound This compound NRF2_Keap1 NRF2-Keap1 Complex This compound->NRF2_Keap1 induces dissociation NRF2_nucleus NRF2 (nucleus) NRF2_Keap1->NRF2_nucleus translocation ARE Antioxidant Response Element (ARE) NRF2_nucleus->ARE binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 upregulates Antioxidant_Response Antioxidant_Response HO1->Antioxidant_Response

References

A Historical Account of the Isolation and Characterization of Perillaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive historical account of the initial isolation and characterization of perillaldehyde, a significant monoterpenoid aldehyde. It details the pioneering work of early 20th-century chemists, the classical methodologies they employed, and the logical framework that led to the elucidation of its fundamental chemical properties. This document is intended for researchers, scientists, and drug development professionals interested in the evolution of natural product chemistry and the foundational discoveries that underpin our current understanding of this important compound.

Introduction: The Dawn of Terpenoid Chemistry

The late 19th and early 20th centuries were a transformative period for organic chemistry, particularly in the study of essential oils and their constituents. This era, often referred to as the golden age of terpenoid chemistry, was marked by the systematic investigation of volatile compounds from botanical sources. Pioneers in the field laid the groundwork for the classification and structural elucidation of terpenes, a class of organic compounds that are abundant in nature and possess a wide range of biological activities. It was within this scientific landscape that the essential oil of Perilla frutescens, a plant with a long history of use in traditional Asian medicine and cuisine, became a subject of chemical inquiry.

The Seminal Discovery and Isolation of L-Perillaldehyde

The first definitive isolation and characterization of this compound is credited to the German chemists F.W. Semmler and B. Zaar in 1911.[1] Their work, a hallmark of the meticulous experimental approach of the time, identified a novel aldehyde as the primary component of the essential oil extracted from Perilla frutescens.[1] They named this newly discovered compound "this compound." This discovery was a notable contribution to the expanding family of known terpenoids and laid the foundation for future research into its chemical and biological properties.[1]

Experimental Protocols: Classical Methodologies

The techniques employed by Semmler and Zaar were characteristic of early 20th-century natural product chemistry, relying on classical wet chemistry methods for extraction, purification, and characterization.[1] These methods, while lacking the sophistication of modern analytical techniques, were remarkably effective in the hands of skilled chemists.

The initial step in obtaining this compound was the extraction of the essential oil from the leaves and flowering tops of Perilla frutescens.[1] The primary method used was steam distillation, a technique that is still widely used today for the extraction of volatile compounds from plant materials.[1]

  • Plant Material: Freshly harvested or air-dried leaves and flowering tops of Perilla frutescens were utilized.[1]

  • Apparatus: A large distillation flask was equipped with a steam inlet, a condenser, and a collection vessel, such as a Florentine flask.[1]

  • Process:

    • The plant material was packed into the distillation flask.

    • Steam was passed through the plant material, causing the volatile essential oils to vaporize.[1]

    • The mixture of steam and essential oil vapor was then directed through a condenser, where it cooled and liquefied.[1]

    • In the collection vessel, the less dense, water-immiscible essential oil naturally separated from the aqueous distillate (hydrosol), allowing for its collection.[1]

Following the extraction of the crude essential oil, the isolation of this compound was ingeniously achieved through the formation of a crystalline derivative.[1] This technique was a common and effective method for purifying aldehydes and ketones from complex mixtures at the time.[1]

  • Bisulfite Adduct Formation: The crude Perilla essential oil was agitated with a saturated solution of sodium bisulfite (NaHSO₃).[1] this compound, being an aldehyde, reacted with the sodium bisulfite to form a solid, crystalline adduct.[1] This reaction selectively sequestered the aldehyde from the other non-aldehydic components of the essential oil.[1]

  • Separation: The crystalline bisulfite adduct was then separated from the remaining liquid oil by filtration.[1]

  • Regeneration of the Aldehyde: The purified bisulfite adduct was treated with a strong alkali solution, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[1] This chemical treatment regenerated the pure this compound, which was then separated from the aqueous solution.[1]

  • Final Purification: The regenerated this compound was further purified by fractional distillation under reduced pressure to yield a compound with consistent physical properties.[1]

Characterization of L-Perillaldehyde

In the absence of modern spectroscopic techniques such as NMR and mass spectrometry, the characterization of the newly isolated this compound relied on a combination of physical constant measurements and chemical derivatization.[1]

The physical properties of the purified this compound were meticulously measured and served as key identifiers for the compound.

PropertyReported Value (circa 1911)
Boiling Point235-237 °C (at 760 mmHg)[1]
Specific Gravity (at 15°C)~0.967 g/cm³[1]
Optical RotationLaevorotatory (-)[1]

Chemical reactions that produced crystalline derivatives with sharp melting points were crucial for confirming the presence of the aldehyde functional group and for further characterization.

  • Oxime Formation: Treatment of this compound with hydroxylamine hydrochloride yielded a crystalline oxime, which is a classic confirmatory test for the presence of a carbonyl group.[1]

  • Semicarbazone Formation: Reaction with semicarbazide hydrochloride produced a crystalline semicarbazone, providing further evidence of the aldehyde functionality.[1]

  • Oxidation: The oxidation of this compound yielded perillic acid, indicating the conversion of the aldehyde group to a carboxylic acid.[1] This transformation further supported the structural assignment of this compound.

Visualizing the Historical Workflow and Chemical Logic

The following diagrams illustrate the logical flow of the historical discovery and the experimental processes involved in the isolation and characterization of this compound.

experimental_workflow cluster_extraction Extraction of Essential Oil cluster_isolation Isolation of this compound cluster_purification Purification cluster_characterization Characterization plant_material Perilla frutescens (leaves and flowering tops) steam_distillation Steam Distillation plant_material->steam_distillation crude_oil Crude Perilla Essential Oil steam_distillation->crude_oil bisulfite_adduct Bisulfite Adduct Formation (with NaHSO₃) crude_oil->bisulfite_adduct filtration Filtration crystalline_adduct Crystalline Bisulfite Adduct regeneration Regeneration (with NaOH or Na₂CO₃) fractional_distillation Fractional Distillation (under reduced pressure) regeneration->fractional_distillation pure_this compound Pure this compound fractional_distillation->pure_this compound physical_constants Physical Constants (Boiling Point, Specific Gravity) pure_this compound->physical_constants chemical_derivatization Chemical Derivatization pure_this compound->chemical_derivatization

Caption: Experimental workflow for the historical isolation and purification of this compound.

chemical_characterization cluster_derivatives Confirmatory Derivatives This compound This compound oxime Crystalline Oxime This compound->oxime + Hydroxylamine HCl semicarbazone Crystalline Semicarbazone This compound->semicarbazone + Semicarbazide HCl perillic_acid Perillic Acid This compound->perillic_acid Oxidation

Caption: Chemical derivatization of this compound for its characterization.

Conclusion

The initial isolation and characterization of this compound by Semmler and Zaar stand as a testament to the power of classical chemical methods. Their work not only introduced a new natural product to the scientific community but also exemplified the logical and systematic approach required to elucidate the structure and properties of unknown compounds. This historical account provides a valuable perspective on the evolution of natural product chemistry and serves as a reminder of the foundational discoveries upon which modern research is built. The methodologies and logical frameworks developed during this era continue to be relevant in the education of new generations of chemists and in the ongoing quest for novel bioactive compounds from nature.

References

The Phytochemical Profile of Perillaldehyde from Perilla Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perillaldehyde, a monoterpenoid aldehyde, is the principal bioactive component of the essential oil extracted from Perilla frutescens, an herb widely used in traditional medicine and cuisine across East Asia.[1][2][3] Its significant pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects, have positioned it as a compound of great interest for research and drug development.[4][5][6] This technical guide provides a comprehensive overview of the phytochemical profile of this compound, detailing its quantitative distribution, established experimental protocols for its analysis, and its known molecular signaling pathways.

This compound is a key constituent that defines specific chemotypes of the Perilla plant.[3][7] The concentration of this compound can vary significantly depending on the plant's variety, chemotype, and cultivation conditions, making accurate quantification essential for the standardization of extracts and the development of therapeutics.[8]

Quantitative Analysis of this compound in Perilla Varieties

The amount of this compound in the essential oil of Perilla frutescens is highly dependent on the specific chemotype of the plant. The this compound (PA) type contains the highest concentrations, while other types, such as the perilla ketone (PK) type, may contain negligible amounts.[8] The following table summarizes quantitative data from various studies, showcasing the variability of this compound content.

Perilla Variety / ChemotypeThis compound Content (% of Essential Oil)Reference(s)
Perilla ocymoides L. var. bicolorlaciniata (PA type)72.07%[8]
Perilla frutescens (L.) Britton var. crispa f. viridis (PA type)49.47%[8]
Green-leafed Perilla (cultivated in Bulgaria)29.76%[8]
Purple PF (P. frutescens var. arguta) (PA type)Higher relative content[8]
Zisu (Perilla frutescens with purple leaves)21.9–58.1%[8]
Purple Accession (JTD3)81.8%[9]
Mixed Color Accession (588P)82.12%[9]
Mixed Color Accession (NP606)81.6%[9]
Vietnamese Perilla frutescens7.973%[10]

Experimental Protocols

Accurate extraction, isolation, and quantification of this compound are critical for research and development. The following sections detail established methodologies.

Extraction of Perilla Essential Oil

a) Steam Distillation / Hydrodistillation This is the most common and traditional method for extracting essential oils from Perilla leaves.[11][12]

  • Plant Material: Freshly harvested or air-dried leaves and flowering tops of Perilla frutescens are used.[11] Air-drying in the shade is considered an optimal choice for pre-processing storage.[12]

  • Apparatus: A Clevenger-type apparatus or a large distillation flask equipped with a steam inlet, a condenser, and a collection vessel is assembled.[8][11]

  • Process:

    • The plant material is packed into the distillation flask.

    • Steam is passed through the plant material, causing the volatile essential oils to vaporize.[11]

    • The mixture of steam and essential oil vapor is cooled and liquefied by passing it through a condenser.[11]

    • In the collection vessel, the water-immiscible essential oil separates from the aqueous distillate (hydrosol), allowing for its collection.[11]

b) Enzymatic and Solvent Extraction Advanced methods can improve extraction efficiency.

  • Process:

    • Pre-treatment: Mince Perilla leaves and leach them. An antioxidant may be added.[13]

    • Enzymolysis: The material undergoes acidification and enzymolysis to break down cell walls, improving release of the essential oil.[13]

    • Extraction: The treated material is then subjected to n-hexane extraction.[14]

    • Purification: The extract undergoes reduced-pressure distillation and deodorization to yield pure this compound.[13]

Isolation and Purification of this compound

A classic chemical method for isolating aldehydes from essential oils involves the formation of a bisulfite adduct.[11]

  • Process:

    • Adduct Formation: The crude Perilla essential oil is agitated with a saturated solution of sodium bisulfite (NaHSO₃). This compound reacts to form a solid, crystalline adduct, separating it from other components.[11]

    • Separation: The crystalline adduct is separated from the liquid oil via filtration.[11]

    • Regeneration: The purified adduct is treated with a strong alkali solution (e.g., NaOH) to regenerate the pure this compound.[11]

    • Final Purification: The regenerated this compound is further purified by fractional distillation under reduced pressure.[11]

Quantification of this compound

Modern chromatographic techniques are employed for accurate quantification.

a) Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a highly sensitive method for analyzing volatile compounds like this compound.[15]

  • Sample Preparation:

    • Essential Oils: Dilute the essential oil sample (e.g., 10 µL) in a suitable solvent like hexane or ethyl acetate (e.g., to 1 mL).[15]

    • Herbal Extracts: Perform ultrasonic extraction of powdered plant material (e.g., 1.0 g) with a solvent like methanol (e.g., 20 mL) for 30 minutes. Centrifuge and filter the supernatant.[15]

  • Instrumentation:

    • Column: A capillary column such as DB-5 or HP-5ms is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Program: A temperature gradient is used, for example, starting at 60°C and increasing to 240°C to separate components.[8]

    • MS Detector: Operates in electron ionization (EI) mode.

  • Calibration: Prepare a series of standard solutions of this compound in hexane (e.g., 0.1 to 50 µg/mL). Construct a calibration curve by plotting peak area against concentration.[15]

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum compared to the standard. Quantify the amount using the calibration curve.[15]

b) High-Performance Liquid Chromatography (HPLC-UV) HPLC is another robust method for quantification, particularly for less volatile samples or when derivatization is not desired.[15][16]

  • Sample Preparation: Follow the same extraction procedure as for GC-MS. The final extract should be dissolved in the mobile phase.[15]

  • Instrumentation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.

    • Flow Rate: Typically 1.0 mL/min.[15]

    • Column Temperature: 30°C.[15]

    • UV Detection Wavelength: 235 nm.[15]

  • Calibration: Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1 to 100 µg/mL). Construct a calibration curve by plotting peak area against concentration.[15]

  • Data Analysis: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount using the calibration curve.[15]

G cluster_extraction Extraction & Isolation cluster_quantification Quantification plant Perilla frutescens (Leaves) distill Steam Distillation plant->distill oil Crude Essential Oil distill->oil adduct Bisulfite Adduct Formation oil->adduct regen Regeneration (Alkali Treatment) adduct->regen pure Purified This compound regen->pure sample_prep Sample Preparation (Dilution/Extraction) pure->sample_prep hplc HPLC-UV Analysis sample_prep->hplc Liquid Phase gcms GC-MS Analysis sample_prep->gcms Gas Phase data Data Analysis (Quantification via Calibration Curve) hplc->data gcms->data

General experimental workflow for this compound analysis.

Biological Activities and Signaling Pathways

This compound modulates several key signaling pathways, which are central to its observed pharmacological effects.

Antioxidant Pathway Activation in Keratinocytes

In human keratinocytes, this compound has been shown to protect against oxidative stress by dually modulating the AHR and NRF2 pathways.[17][18] It inhibits the aryl hydrocarbon receptor (AHR) signaling induced by pollutants like benzo(a)pyrene (BaP) and simultaneously activates the NRF2 antioxidant response.[17][19]

  • AHR Pathway Inhibition: BaP activates AHR, causing it to translocate to the nucleus, which induces the expression of CYP1A1 and subsequently leads to the production of reactive oxygen species (ROS).[19] this compound inhibits this BaP-induced nuclear translocation of AHR, thereby downregulating the entire pathway and reducing ROS production.[17][19]

  • NRF2 Pathway Activation: this compound activates the Nuclear factor-erythroid 2-related factor-2 (NRF2), a key regulator of antioxidant responses.[17] This leads to the upregulation of heme oxygenase-1 (HO1), an important antioxidant enzyme.[18][19]

G cluster_AHR AHR Pathway cluster_NRF2 NRF2 Pathway bap BaP (Pollutant) ahr AHR bap->ahr cyp1a1 CYP1A1 Expression ahr->cyp1a1 Nuclear Translocation cyto Cytoplasm nucl Nucleus ros ROS Production (Oxidative Stress) cyp1a1->ros nrf2 NRF2 ho1 HO1 Expression (Antioxidant Response) nrf2->ho1 pa This compound pa->ahr Inhibits pa->nrf2 Activates

This compound's dual action on AHR and NRF2 pathways.
Anti-Leukemia Pathway via HSP70 Targeting

In chronic myeloid leukemia (CML) cells (K562), this compound demonstrates significant anti-cancer effects by targeting Heat Shock Protein 70 (HSP70).[20] This action leads to the inactivation of the BCR-ABL fusion protein, a hallmark of CML, and inhibits its downstream pro-survival signaling.[20]

  • Mechanism: this compound binds to HSP70, which in turn inactivates the phosphorylation of the BCR-ABL oncoprotein. This suppression prevents the activation of downstream pathways, including the Akt/mTOR pathway, ultimately leading to cell cycle arrest, apoptosis, and autophagy in the cancer cells.[20]

PA This compound HSP70 HSP70 PA->HSP70 Targets BCR_ABL p-BCR-ABL HSP70->BCR_ABL Inactivates AKT p-Akt BCR_ABL->AKT Apoptosis Apoptosis & Autophagy BCR_ABL->Apoptosis Inhibits MTOR p-mTOR AKT->MTOR S6K1 p-S6K1 MTOR->S6K1 Proliferation Cell Proliferation S6K1->Proliferation

References

Genotoxicity and Safety Assessment of Perillaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perillaldehyde, a naturally occurring monocyclic terpenoid, is widely used as a flavoring agent in food and fragrance industries. Its structural feature, an α,β-unsaturated aldehyde, raises a potential concern for genotoxicity. This technical guide provides a comprehensive overview of the genotoxicity and safety assessment of this compound, summarizing key in vitro and in vivo studies, detailing experimental methodologies, and discussing the current understanding of its metabolic pathways and potential mechanisms of action. A notable controversy exists in the literature, with some studies indicating a weak genotoxic potential, while others report negative findings. This guide aims to present a balanced view of the available data to inform risk assessment and guide future research.

Introduction

This compound [(R)-4-(1-methylethenyl)-1-cyclohexene-1-carboxaldehyde] is the primary component of the essential oil of Perilla frutescens. Its characteristic aroma has led to its extensive use in food products, cosmetics, and traditional medicine. The presence of an α,β-unsaturated aldehyde moiety in its structure is a well-known structural alert for potential reactivity with biological macromolecules, including DNA, primarily through Michael addition.[1] This has prompted regulatory bodies and researchers to scrutinize its genotoxic potential. This document synthesizes the findings from a battery of standard genotoxicity assays and explores the metabolic pathways that may influence its safety profile.

In Vitro Genotoxicity Studies

A range of in vitro assays has been employed to evaluate the mutagenic and clastogenic potential of this compound. These studies have yielded conflicting results, contributing to the ongoing debate about its safety.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Conflicting Results:

  • A study by Hobbs et al. (2016) reported a positive result for this compound in S. typhimurium strain TA98 in the absence of metabolic activation (-S9), suggesting it can induce frameshift mutations.[2]

  • In contrast, a study by Honma et al. (2021) found no mutagenic activity for this compound in any of the tested strains (including TA98) with or without S9 metabolic activation.[1] The authors of the latter study suggested that the positive result in the earlier study might be attributable to impurities in the test substance.[1]

Data Summary:

StudyStrain(s) TestedMetabolic ActivationConcentration Range (µ g/plate )Result
Hobbs et al. (2016)TA98, TA100, TA1535, TA1537, E. coli WP2uvrA+/- S9Not explicitly statedPositive in TA98 (-S9)
Honma et al. (2021)TA98, TA100, TA1535, TA1537, E. coli WP2uvrA+/- S9Up to 1250Negative in all strains

Experimental Protocol: Bacterial Reverse Mutation Assay (OECD 471)

The Ames test is typically performed according to the OECD 471 guideline. The general workflow is as follows:

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Plating cluster_analysis Analysis TestBacteria Bacterial Strains (e.g., S. typhimurium TA98) Mix Combine Bacteria, This compound, and S9 Mix TestBacteria->Mix TestCompound This compound (in solvent) TestCompound->Mix S9Mix S9 Metabolic Activation Mix (optional) S9Mix->Mix Plate Plate on Minimal Glucose Agar Mix->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data for Dose-Response and Significance Count->Analyze

Figure 1: General workflow for the Ames test.

In Vitro Mammalian Cell Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division. Studies on this compound in human lymphocytes have consistently shown negative results, indicating it does not induce chromosomal damage in this in vitro system.[2]

Data Summary:

StudyCell TypeMetabolic ActivationConcentration Range (µg/mL)Result
Hobbs et al. (2016)Human Lymphocytes+/- S9Not explicitly statedNegative

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Assay (OECD 487)

The assay is generally conducted following the OECD 487 guideline.

Micronucleus_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_cytochalasin Cytokinesis Block cluster_harvest Harvesting & Staining cluster_scoring Scoring & Analysis CellCulture Culture Human Lymphocytes Treatment Treat with this compound (+/- S9 Mix) CellCulture->Treatment CytoB Add Cytochalasin B Treatment->CytoB Harvest Harvest Cells CytoB->Harvest Stain Stain with DNA-specific dye Harvest->Stain Score Score Micronuclei in Binucleated Cells Stain->Score Analysis Statistical Analysis Score->Analysis

Figure 2: Workflow for the in vitro micronucleus assay.

Hypoxanthine-Guanine Phosphoribosyl Transferase (HPRT) Assay

The HPRT assay is a gene mutation assay that detects mutations at the Hprt locus in mammalian cells. This compound was found to be negative in the HPRT assay using mouse lymphoma cells, suggesting it does not induce gene mutations at this locus.[2]

Data Summary:

StudyCell LineMetabolic ActivationConcentration Range (µg/mL)Result
Hobbs et al. (2016)Mouse Lymphoma L5178Y+/- S9Not explicitly statedNegative

In Vivo Genotoxicity Studies

In vivo studies are crucial for assessing the genotoxic potential of a substance in a whole organism, considering metabolic and detoxification processes.

In Vivo Micronucleus Assay

This assay assesses chromosomal damage in erythroblasts in the bone marrow of rodents. The study by Hobbs et al. (2016) found no increase in micronucleated polychromatic erythrocytes in the bone marrow of rats treated with this compound, indicating a lack of in vivo clastogenicity.[2]

Data Summary:

StudySpecies/StrainRoute of AdministrationDose Levels (mg/kg/day)TissueResult
Hobbs et al. (2016)Han Wistar RatOral gavageUp to 700Bone MarrowNegative
In Vivo Comet Assay

The comet assay, or single-cell gel electrophoresis, detects DNA strand breaks in individual cells. A study by Hobbs et al. (2016) reported a weakly positive result in the liver of rats at a hepatotoxic dose of 700 mg/kg/day, while the duodenum was negative.[2] The European Food Safety Authority (EFSA) considered this a positive result, raising a safety concern.[3] However, the study authors and other expert panels have argued that the observed DNA damage was likely a secondary effect of cytotoxicity rather than a direct genotoxic effect.[1]

Data Summary:

StudySpecies/StrainRoute of AdministrationDose Levels (mg/kg/day)TissueResult
Hobbs et al. (2016)Han Wistar RatOral gavageUp to 700LiverWeakly Positive (at hepatotoxic dose)
DuodenumNegative

Experimental Protocol: In Vivo Combined Micronucleus and Comet Assay (OECD 474 & 489)

These two assays are often combined in a single study to reduce animal use.

InVivo_Combined_Assay cluster_dosing Animal Dosing cluster_sampling Tissue Sampling cluster_micronucleus Micronucleus Assay cluster_comet Comet Assay Dosing Administer this compound to Rats (e.g., oral gavage) Sacrifice Euthanize Animals Dosing->Sacrifice CollectBM Collect Bone Marrow Sacrifice->CollectBM CollectLiver Collect Liver Sacrifice->CollectLiver Smear Prepare Bone Marrow Smears CollectBM->Smear CellIsolation Isolate Hepatocytes CollectLiver->CellIsolation StainMN Stain Smears Smear->StainMN ScoreMN Score Micronucleated Erythrocytes StainMN->ScoreMN Embed Embed Cells in Agarose CellIsolation->Embed Lysis Lyse Cells Embed->Lysis Electrophoresis Perform Electrophoresis Lysis->Electrophoresis StainComet Stain DNA Electrophoresis->StainComet ScoreComet Analyze Comets (% Tail DNA) StainComet->ScoreComet

Figure 3: Workflow for a combined in vivo micronucleus and comet assay.

Metabolism and Potential Mechanisms of Genotoxicity

The genotoxic potential of this compound is linked to its α,β-unsaturated aldehyde structure. This functional group can react with nucleophilic sites in DNA, such as guanine bases, to form DNA adducts.[1] This reaction, known as a Michael addition, is a plausible mechanism for inducing mutations.

However, this compound is also subject to metabolic detoxification. In humans, it can be metabolized by cytochrome P450 enzymes (CYP2C9 and CYP2C19) to perillyl alcohol and subsequently to perillic acid, which are less reactive and more readily excreted.[4] The balance between bioactivation (adduct formation) and detoxification is a key determinant of its ultimate genotoxic effect.

Perillaldehyde_Metabolism cluster_activation Bioactivation cluster_detoxification Detoxification This compound This compound (α,β-unsaturated aldehyde) DNA_Adduct DNA Adducts (Michael Addition) This compound->DNA_Adduct Reaction with DNA Perillyl_Alcohol Perillyl Alcohol This compound->Perillyl_Alcohol Reduction Genotoxicity Potential Genotoxicity DNA_Adduct->Genotoxicity CYP450 CYP2C9, CYP2C19 Perillic_Acid Perillic Acid Perillyl_Alcohol->Perillic_Acid Oxidation Excretion Excretion Perillic_Acid->Excretion

Figure 4: Simplified metabolic pathway of this compound.

Furthermore, this compound has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant pathway.[3][5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Activation of this pathway could represent a protective mechanism against potential oxidative stress and cellular damage induced by this compound.

Nrf2_Pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) This compound->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) (DNA) Antioxidant_Enzymes Antioxidant & Detoxification Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Figure 5: Activation of the Nrf2 antioxidant pathway by this compound.

Discussion and Safety Assessment

The weight of evidence regarding the genotoxicity of this compound is complex and subject to interpretation. The positive Ames test result in one study and the weakly positive comet assay in the liver at a cytotoxic dose have led to a cautious stance from some regulatory bodies like EFSA.[3] However, a more recent and comprehensive study by Honma et al. (2021) using a higher purity compound reported negative results in the Ames test and a negative result in an in vivo gene mutation assay (transgenic rodent assay), which is considered a highly relevant follow-up to an in vitro mutagenicity finding.[1]

The majority of other genotoxicity assays, including the in vitro micronucleus, HPRT, and in vivo micronucleus tests, have been negative.[2] The weak positive finding in the in vivo comet assay in the liver occurred only at a dose that also caused liver toxicity, which is a known confounding factor in this assay.

Considering the totality of the data, it is plausible that pure this compound is not a direct-acting mutagen. The conflicting Ames test results highlight the importance of the purity of the test substance in genotoxicity testing. The in vivo data suggest that at non-toxic doses, this compound does not pose a significant genotoxic risk. The activation of the Nrf2 pathway may also contribute to a protective effect in vivo.

Conclusion and Future Directions

The genotoxicity profile of this compound is not straightforward. While the α,β-unsaturated aldehyde structure warrants caution, the bulk of the evidence from a comprehensive battery of tests suggests a low genotoxic potential, particularly at concentrations relevant to human exposure through diet and consumer products.

Future research should focus on:

  • Clarifying the role of impurities: Further studies with highly purified this compound are needed to definitively resolve the conflicting Ames test results.

  • Dose-response modeling: More detailed dose-response analyses of the in vivo comet assay, coupled with thorough histopathological evaluation, would help to better understand the relationship between cytotoxicity and DNA damage.

  • Adductomics studies: Investigating the formation of this compound-DNA adducts in vivo would provide direct evidence of its DNA reactivity in a whole-organism context.

For drug development professionals considering this compound or its derivatives, a thorough understanding of its genotoxicity profile is essential. While the current data are largely reassuring, the existing controversies necessitate a careful and comprehensive risk assessment on a case-by-case basis.

References

Perillaldehyde: A Volatile Biomarker Navigating the Crossroads of Neurodegeneration and Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Perillaldehyde, a naturally occurring monoterpenoid aldehyde found in the essential oils of plants from the Perilla genus, is emerging as a significant volatile organic compound (VOC) with potential applications in disease diagnostics. Traditionally recognized for its aromatic properties in the food and fragrance industries, recent scientific investigations have unveiled its role as a potential volatile biomarker, particularly in the context of neurodegenerative disorders. This technical guide provides a comprehensive overview of the current state of research on this compound as a volatile biomarker, with a focus on its association with Parkinson's disease. The guide delves into the quantitative data, detailed experimental protocols for its detection, and the underlying signaling pathways it modulates, offering a valuable resource for researchers and professionals in the field of drug development and diagnostics.

Quantitative Data Summary: this compound in Parkinson's Disease

The most direct evidence for this compound's role as a volatile biomarker comes from a study on Parkinson's disease, where its levels in sebum were found to be significantly altered in patients compared to healthy controls. The following table summarizes the key findings from this research.

BiomarkerDiseaseBiological MatrixChange in PatientsStatistical SignificancePatient Cohort SizeControl Cohort SizeReference
This compoundParkinson's DiseaseSebumLowerp < 0.054321[1]

Note: The referenced study presented data in the form of box plots. The "Lower" designation reflects the observed trend in the patient group relative to the control group.

Experimental Protocols

The detection and quantification of volatile compounds like this compound from biological matrices require sensitive and specific analytical techniques. The primary method employed in the key study identifying this compound as a biomarker for Parkinson's disease was Thermal Desorption Gas Chromatography-Mass Spectrometry (TD-GC-MS).[2]

Detailed Methodology for Sebum Analysis via TD-GC-MS

This protocol outlines the key steps for the analysis of volatile compounds from sebum samples, adapted from methodologies used in Parkinson's disease research.[2][3]

1. Sample Collection:

  • Sebum samples are collected non-invasively from the upper back of subjects using sterile medical-grade cotton gauze or swabs.

  • The collection area is standardized to ensure consistency.

  • Samples are stored in inert vials at -20°C or lower prior to analysis to minimize the degradation of volatile compounds.[2]

2. Sample Preparation (Direct Analysis):

  • For TD-GC-MS analysis, sebum-impregnated gauze or swabs can be analyzed directly without the need for solvent extraction.

  • A portion of the sample material is placed into an empty stainless steel thermal desorption tube.

3. Thermal Desorption (TD):

  • The thermal desorption unit is programmed to heat the sample tube, liberating the trapped volatile organic compounds.

  • A typical TD program involves heating the tube to a specific temperature (e.g., 280°C) for a set duration (e.g., 15 minutes) under a flow of inert gas (e.g., helium).[2]

  • The desorbed analytes are then focused onto a cooled injection system (CIS) or a cold trap (e.g., held at -10°C) to ensure a sharp injection peak.[2]

4. Gas Chromatography (GC):

  • The CIS is rapidly heated to inject the trapped volatiles onto the GC column.

  • A non-polar or mid-polar capillary column (e.g., DB-5MS) is commonly used for the separation of a wide range of volatile compounds.

  • The oven temperature is programmed with a gradient to effectively separate the analytes. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 300°C) over a period of 20-30 minutes.[2]

5. Mass Spectrometry (MS):

  • The separated compounds eluting from the GC column are ionized using electron impact (EI) ionization.

  • The mass spectrometer is operated in full scan mode to acquire mass spectra of all eluting compounds.

  • The mass-to-charge ratio (m/z) range is typically set from 35 to 350 Da.

6. Data Analysis and Identification:

  • This compound and other volatile compounds are identified by comparing their mass spectra and retention times with those of authentic reference standards and by searching against mass spectral libraries (e.g., NIST).

  • Quantification is typically performed by integrating the peak area of a characteristic ion of the target analyte. For comparative studies, data is often normalized to an internal standard or to the total ion chromatogram.

Signaling Pathways and Logical Relationships

This compound has been shown to modulate key signaling pathways involved in cellular stress responses, particularly those related to oxidative stress and inflammation. Understanding these pathways provides insight into the potential biological mechanisms underlying its alteration in disease states.

This compound's Role in the NRF2 Antioxidant Pathway

This compound is an activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a master regulator of the antioxidant response.[4][5]

NRF2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2_cyto NRF2 (Cytoplasm) Keap1->Nrf2_cyto Sequesters Ubiquitination Ubiquitination & Degradation Keap1->Ubiquitination Nrf2_nuc NRF2 (Nucleus) Nrf2_cyto->Nrf2_nuc Translocation Nrf2_cyto->Ubiquitination ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Activates Transcription AHR_Pathway Xenobiotic Xenobiotic (e.g., BaP) AHR_cyto AHR (Cytoplasm) Xenobiotic->AHR_cyto Activates AHR_nuc AHR (Nucleus) AHR_cyto->AHR_nuc Translocation ARNT ARNT AHR_nuc->ARNT XRE Xenobiotic Responsive Element (XRE) ARNT->XRE Binds to CYP1A1 CYP1A1 Gene XRE->CYP1A1 Activates Transcription ROS Reactive Oxygen Species (ROS) CYP1A1->ROS Leads to This compound This compound This compound->AHR_cyto Inhibits Translocation

References

understanding the sensory profile and aroma of perillaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Sensory Profile and Aroma of Perillaldehyde

Introduction

This compound, a monoterpene aldehyde, is a key aromatic compound naturally present in the essential oils of various plants, most notably in the Perilla frutescens herb.[1][2] With its distinct and powerful aroma, this compound is a valuable ingredient in the flavor, fragrance, and cosmetics industries.[2][3] It is utilized to impart or enhance specific sensory notes in a wide range of products, including foods, beverages, perfumes, and personal care items.[4][5] This technical guide provides a comprehensive overview of the sensory and aroma profile of this compound, the underlying chemosensory signaling pathways, and the experimental protocols used for its characterization.

Sensory and Aroma Profile

This compound is characterized by a complex and potent sensory profile, with nuances that can be described using a variety of descriptors. Its overall profile is often categorized as herbal, spicy, and citrusy.

Olfactory Profile (Aroma)

The aroma of this compound is multifaceted, typically described as a powerful, fatty-spicy, and herbaceous odor.[3][6] More specific descriptors frequently used by perfumers and flavorists include:

  • Herbal and Green : Possesses a distinctive herbal, minty, and fresh green character, reminiscent of the perilla leaf itself.[4][7][8]

  • Spicy : Exhibits pronounced spicy facets, with notes of cinnamon, cumin, and clove.[1][8][9][10]

  • Citrus : Contains bright, zesty citrus undertones, particularly orange and lime.[8][10][11]

  • Woody and Waxy : A subtle sweet, woody, and somewhat waxy character is also noted, which pairs well with citrus ingredients.[8][9]

  • Other : Some analyses also report oily and fatty notes.[6][7]

Gustatory Profile (Taste)

The taste profile of this compound complements its aroma. It is described as having a woody, spicy, and citrus taste.[11] Specific taste descriptors include aromatic, sweet, woody, spicy, waxy, and aldehydic with notes of orange and lime.[7][8][9]

Summary of Sensory Descriptors

The following table summarizes the sensory descriptors associated with this compound's aroma and taste profile as reported in the literature.

Sensory Aspect Descriptor Category Specific Descriptors Citations
Aroma (Odor) Herbal / GreenHerbal, Green, Fresh, Minty, Grassy[3][4][7][8]
SpicySpicy, Cumin, Cinnamon, Pungent, Clove[1][8][9][10]
CitrusCitrus, Orange, Lime[2][8][10]
OtherFatty, Oily, Waxy, Sweet, Woody[3][6][7][8][9]
Taste (Flavor) Primary TastesSweet, Aromatic[7][8][9]
Texture/MouthfeelWaxy, Aldehydic[7][8][9]
Associated FlavorsWoody, Spicy, Citrus (Orange, Lime), Cinnamyl[8][11]

Chemosensory Perception and Signaling Pathways

The perception of this compound involves interactions with specific sensory receptors. While the full range of olfactory receptors (ORs) activated by this compound is not exhaustively defined, research points to the involvement of Transient Receptor Potential (TRP) channels in its sensory effects.[12][13]

TRPA1 Channel Activation

This compound has been identified as a partial agonist of the human Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[14][15] TRP channels are crucial for sensing a variety of chemical and physical stimuli, including compounds from spices and food plants, contributing to what is known as "chemesthesis" (chemically-induced sensations like pungency, cooling, and irritation).[15][16] The activation of TRPA1, which is abundantly expressed in the somatosensory system, likely contributes to the spicy and pungent sensations associated with this compound.[15]

The activation of the h-TRPA1 channel by this compound and other related compounds has been quantified, as shown in the table below.

Compound Type EC50 (µM) Citations
This compound (PA) Natural160.5[14][16]
Perillaketone (PK) Natural350[14][16]
α-Asarone (ASA) Natural210.9[14][16]
PK-16 Synthetic Derivative107.7[14][16]

EC50 represents the concentration of a compound that provokes a response halfway between the baseline and maximum response.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for this compound-mediated TRPA1 activation.

Perillaldehyde_TRPA1_Pathway This compound This compound TRPA1_Channel TRPA1 Channel (on Sensory Neuron) This compound->TRPA1_Channel Binds & Activates Ca_Influx Ca²⁺ Influx TRPA1_Channel->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Brain Action_Potential->Brain Sensation Perception of Pungency/Spiciness Brain->Sensation

Caption: this compound activation of the TRPA1 ion channel.

Experimental Protocols for Sensory Analysis

Characterizing the sensory profile of a compound like this compound requires specialized analytical techniques that can correlate chemical components with human perception.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[17][18] It is used to identify which specific volatile compounds in a complex mixture are responsible for its aroma.

Methodology:

  • Sample Preparation: A sample containing this compound (e.g., an essential oil or a food product) is prepared. Volatiles are typically extracted using methods like simultaneous distillation-extraction (SDE) or solid-phase microextraction (SPME).[19][20]

  • GC Separation: The extracted volatiles are injected into a gas chromatograph. The GC column separates the compounds based on their boiling points and chemical properties.

  • Effluent Splitting: At the end of the column, the effluent is split into two paths. One path goes to a conventional detector (like a mass spectrometer, MS, or a flame ionization detector, FID) for chemical identification and quantification.

  • Olfactometric Detection: The other path directs the effluent to a heated sniffing port. A trained sensory panelist or assessor sniffs the port and records the time, duration, intensity, and a qualitative descriptor for each odor detected.[18]

  • Data Analysis: The data from the chemical detector (retention time, mass spectrum) is correlated with the sensory data from the olfactometry port. This allows for the positive identification of odor-active compounds. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the most potent odorants based on their flavor dilution (FD) factor.[19][20]

Experimental Workflow Diagram:

GCO_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Correlation Sample Aroma Sample Extraction Volatile Extraction (e.g., SPME, SDE) Sample->Extraction GC Gas Chromatograph (Separation) Extraction->GC Splitter Effluent Splitter GC->Splitter Detector Chemical Detector (MS, FID) Splitter->Detector SniffingPort Olfactometry Port (Human Assessor) Splitter->SniffingPort ChemData Chemical Data (Retention Time, Mass Spectra) Detector->ChemData SensoryData Sensory Data (Odor Descriptors, Intensity) SniffingPort->SensoryData Correlation Aroma Profile Correlation ChemData->Correlation SensoryData->Correlation

Caption: General workflow for Gas Chromatography-Olfactometry (GC-O).

Sensory Panel Evaluation

Sensory panels provide quantitative and qualitative data on the sensory attributes of a product.[21] For this compound, a trained descriptive analysis panel would be used to generate a detailed sensory profile.

Methodology:

  • Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to identify and quantify a range of aroma, flavor, and texture attributes relevant to the test substance.[21][22]

  • Lexicon Development: The panel collaboratively develops a specific vocabulary (lexicon) of descriptive terms to use for evaluating this compound. This ensures all panelists are using the same terms to describe the same sensations.

  • Sample Preparation and Presentation: this compound is prepared in a neutral base (e.g., water, oil, or ethanol, depending on solubility and application) at various concentrations. Samples are presented to panelists in a controlled environment, blinded and randomized to prevent bias.[21]

  • Evaluation: Panelists evaluate the samples and rate the intensity of each attribute from the developed lexicon on a numerical scale (e.g., a 15-point scale).

  • Data Analysis: The intensity ratings are collected and statistically analyzed (e.g., using Analysis of Variance, ANOVA, and Principal Component Analysis, PCA) to generate a quantitative sensory profile and determine significant differences between samples.

Electronic Nose (E-Nose) Analysis

An electronic nose is an instrument designed to mimic the human olfactory system, using an array of chemical sensors to detect and differentiate complex aromas.[23][24][25]

Methodology:

  • Instrument Setup: An e-nose equipped with an array of cross-reactive sensors (e.g., metal-oxide semiconductors) is used.[26]

  • Sample Analysis: The headspace (the air containing volatile compounds) above a sample of this compound is introduced into the sensor array. The volatile compounds interact with the sensors, causing a change in their electrical properties.

  • Pattern Generation: The collective response of the sensor array creates a unique digital signature or "aroma pattern" for the sample.[25]

  • Data Processing: The patterns are analyzed using pattern recognition algorithms and artificial neural networks.[25][26] The instrument is first "trained" with known samples to build a reference library. It can then be used to classify unknown samples, compare different batches of this compound, or monitor changes in aroma over time.[25]

References

Methodological & Application

Application Note: Quantitative Analysis of Perillaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perillaldehyde, a naturally occurring monoterpenoid aldehyde, is a primary bioactive constituent of Perilla frutescens. It is of significant interest in the pharmaceutical and food industries due to its various pharmacological activities, including antimicrobial and anti-inflammatory effects. Accurate and robust analytical methods are crucial for the quality control of raw materials, standardization of herbal extracts, and in formulation development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound, offering high sensitivity and specificity. This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS.

Quantitative Data Summary

The following table summarizes the typical performance characteristics for the quantification of this compound using a validated GC-MS method. These values demonstrate the method's suitability for accurate and precise analysis.

ParameterTypical Performance Value
Linearity (R²)> 0.998
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ)0.01 - 0.50 µg/L
Molecular FormulaC₁₀H₁₄O
Molecular Weight150.22 g/mol
Key Mass Fragments (m/z)150, 135, 107, 91, 79, 68

Experimental Protocols

Sample Preparation

The choice of sample preparation method is dependent on the sample matrix.

For Essential Oils:

  • Allow the essential oil sample to reach room temperature.

  • Accurately dilute 10 µL of the essential oil in 1 mL of a suitable volatile solvent such as hexane or ethyl acetate in a volumetric flask.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Transfer the diluted sample into a 2 mL GC vial for analysis.

For Herbal Medicine Extracts:

  • Weigh 1.0 g of the powdered herbal material into a conical flask.

  • Add 20 mL of methanol to the flask.

  • Perform ultrasonic extraction for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes to pellet the solid material.

  • Filter the supernatant through a 0.45 µm syringe filter into a clean vial.[1]

  • Transfer the filtered extract into a 2 mL GC vial for analysis.

Standard Preparation
  • Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in hexane.

  • Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from 0.1 to 50 µg/mL.[1]

  • Transfer each standard solution to a separate 2 mL GC vial.

GC-MS Instrumentation and Parameters
  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 150°C at 10°C/min, hold for 2 minutes

    • Ramp to 240°C at 20°C/min, hold for 5 minutes[1]

  • MS Source Temperature: 230°C[1]

  • MS Quadrupole Temperature: 150°C[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[1]

  • Mass Scan Range: m/z 50-550 for full scan mode

  • Data Acquisition: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.[1]

    • SIM Ions for this compound: m/z 150, 135, 107, 91[1][2]

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample_Collection Sample Collection (Essential Oil or Herbal Material) Extraction_Dilution Extraction / Dilution Sample_Collection->Extraction_Dilution Injection GC Injection Extraction_Dilution->Injection Standard_Preparation Standard Preparation (Calibration Curve) Standard_Preparation->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Peak_Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Peak_Identification Quantification Quantification (Calibration Curve) Peak_Identification->Quantification Results Results Reporting Quantification->Results

Caption: Experimental workflow for this compound analysis.

Data Analysis and Quantification

  • Identification: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the this compound standard. Confirmation is achieved by comparing the mass spectrum of the peak with the reference spectrum from the NIST library, which shows characteristic fragments at m/z 150 (molecular ion), 135, 107, 91, 79, and 68.[2]

  • Calibration Curve: A calibration curve is constructed by plotting the peak area of the this compound standard solutions against their corresponding concentrations. The linearity of the curve should be confirmed by a correlation coefficient (R²) greater than 0.998.

  • Quantification: The concentration of this compound in the prepared samples is determined by interpolating the peak area from the calibration curve.

Logical Relationship of this compound Analysis

Perillaldehyde_Analysis_Logic This compound This compound Volatility Volatility This compound->Volatility is a GC_Separation GC Separation Volatility->GC_Separation enables Mass_Spectrometry Mass Spectrometry GC_Separation->Mass_Spectrometry coupled with Unique_Mass_Spectrum Unique Mass Spectrum Mass_Spectrometry->Unique_Mass_Spectrum provides Accurate_Quantification Accurate Quantification Unique_Mass_Spectrum->Accurate_Quantification allows for

References

Application Notes and Protocols for the Quantification of L-Perillaldehyde using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of L-perillaldehyde using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. These guidelines are intended to assist in the development and validation of analytical methods for quality control, stability testing, and formulation development.

Introduction

L-perillaldehyde is a naturally occurring monoterpenoid aldehyde found in the essential oils of plants from the Perilla genus. It is a key bioactive compound with various pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[1] Accurate and reliable quantification of L-perillaldehyde is crucial for the standardization of herbal extracts, the development of pharmaceutical formulations, and for pharmacokinetic studies.[1] However, as a volatile and reactive aldehyde, its analysis can be challenging, necessitating robust and validated analytical methods.[1] L-perillaldehyde is susceptible to degradation from oxidation and light exposure, which can lead to experimental variability.[2] Therefore, proper handling and the use of stability-indicating methods are essential.[2]

HPLC-UV Method Parameters

A reversed-phase HPLC-UV method is commonly employed for the separation and quantification of L-perillaldehyde. The following table summarizes typical chromatographic conditions.

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a UV detector[1]
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[1]
Mobile Phase Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v) or methanol and water (e.g., 72:28, v/v)[1][3]
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C[1]
Injection Volume 10 µL[1]
UV Detection Wavelength 235 nm[1]

Method Validation

Method validation is crucial to ensure that the analytical method is suitable for its intended purpose. The following table summarizes key validation parameters for the HPLC-UV quantification of L-perillaldehyde.

Validation ParameterTypical Performance Characteristics
Linearity (R²) > 0.999[1]
Limit of Detection (LOD) 0.1 - 0.5 µg/mL[1]
Limit of Quantification (LOQ) Typically 3x the LOD
Accuracy (RSD) 5.5 - 23.3%[3]
Repeatability (RSD) 4.2 - 16.1%[3]
Reproducibility (RSD) 3.7 - 19%[3]

Experimental Protocols

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-perillaldehyde reference standard and dissolve it in 10 mL of a suitable solvent such as methanol or acetonitrile.[2]

  • Working Standard Solutions: Prepare a series of standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix.

For Essential Oils:

  • Dilute the essential oil sample with a suitable solvent like hexane or ethyl acetate to bring the concentration of L-perillaldehyde within the calibration range. A typical dilution is 10 µL of essential oil in 1 mL of solvent.[1]

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.[1]

For Herbal Medicine Extracts:

  • Weigh 1.0 g of the powdered herbal material.[1]

  • Perform ultrasonic extraction with 20 mL of methanol for 30 minutes.[1]

  • Centrifuge the extract at 4000 rpm for 10 minutes.[1]

  • Filter the supernatant through a 0.45 µm syringe filter into a clean vial.[1]

  • If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of each standard solution and sample solution.[1]

  • Record the chromatograms and identify the L-perillaldehyde peak based on its retention time compared to the standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Quantify the amount of L-perillaldehyde in the samples using the calibration curve.

Stability Considerations

L-perillaldehyde is sensitive to light and air.[2] To ensure accurate and reproducible results, the following precautions should be taken:

  • Prepare fresh working solutions daily from a properly stored stock solution.[2]

  • Protect all solutions from light and air.[2]

  • Use a validated stability-indicating analytical method to confirm the concentration of L-perillaldehyde before each experiment.[2]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows for the quantification of L-perillaldehyde.

Experimental Workflow for L-Perillaldehyde Quantification cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_output Output Sample Sample (Essential Oil or Herbal Extract) Extraction Extraction / Dilution Sample->Extraction Standard L-Perillaldehyde Reference Standard StockSolution Prepare Stock Solution Standard->StockSolution Filtration Filtration (0.45 µm) Extraction->Filtration Inject Inject Samples & Standards Filtration->Inject WorkingStandards Prepare Working Standards StockSolution->WorkingStandards WorkingStandards->Inject HPLC HPLC-UV System HPLC->Inject Chromatogram Generate Chromatograms Inject->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify L-Perillaldehyde Calibration->Quantification Result Concentration of L-Perillaldehyde Quantification->Result

Caption: Overall experimental workflow for L-perillaldehyde quantification.

SamplePreparation Start Sample Matrix Decision Essential Oil or Herbal Extract? Start->Decision Dilution Dilute with Solvent Decision->Dilution Essential Oil Extraction Ultrasonic Extraction with Methanol Decision->Extraction Herbal Extract Filtration Filter through 0.45 µm Syringe Filter Dilution->Filtration Centrifugation Centrifuge Extract Extraction->Centrifugation Centrifugation->Filtration End Ready for HPLC Injection Filtration->End

Caption: Detailed sample preparation workflow.

References

Application Note and Protocol: Extraction of Perillaldehyde from Perilla frutescens via Steam Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Perilla frutescens (L.) Britt, an annual herb of the Lamiaceae family, is a plant of significant interest in the pharmaceutical, food, and fragrance industries.[1][2] Its essential oil is a rich source of bioactive monoterpenoids, with different chemotypes of the plant yielding varying primary constituents such as perillaldehyde, perilla ketone, or perillene.[3] this compound, a monoterpene aldehyde, is a major component in the essential oil of certain Perilla chemotypes and is highly valued for its distinct aroma and potential therapeutic properties, including antimicrobial and anti-inflammatory effects.[4][5][6]

Steam distillation is a widely employed and effective method for extracting volatile compounds and essential oils from plant materials.[7][8][9] The technique leverages the principle of co-distillation, where steam is passed through the plant matrix, causing volatile compounds to vaporize at temperatures lower than their individual boiling points, thus preventing thermal degradation.[9] This document provides a detailed protocol for the extraction of this compound from Perilla frutescens using steam distillation, guidance for process optimization, and a summary of expected yields based on existing literature.

Physicochemical Properties of this compound

Understanding the properties of this compound is crucial for optimizing extraction and purification processes.

PropertyValue
Molecular Formula C₁₀H₁₄O[4][10]
Molecular Weight 150.22 g/mol [4][10]
Appearance Colorless to pale yellow oily liquid[4][11][12]
Boiling Point 104-105 °C at 10 mm Hg[4][10]; 238-240 °C at 760 mm Hg[11]
Density ~0.967 g/mL at 20°C[4][10]
Solubility Insoluble in water; soluble in organic solvents like ethanol and oils[4][11]

Experimental Protocol: Steam Distillation

This protocol details the steps for extracting this compound-rich essential oil from Perilla frutescens leaves.

Materials and Apparatus
  • Plant Material: Fresh or dried leaves of Perilla frutescens (this compound chemotype).

  • Reagents:

    • Deionized Water

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • n-Hexane (or other suitable solvent, for analysis)

  • Apparatus:

    • Steam distillation unit (including a steam generator, biomass flask, condenser, and collection vessel) such as a Clevenger-type apparatus.[3]

    • Heating mantle or hot plate

    • Grinder or blender

    • Separatory funnel (500 mL or appropriate size)

    • Erlenmeyer flasks

    • Analytical balance

    • Glass vials for storage

    • Filter paper

Method

Step 1: Plant Material Preparation

  • Harvest fresh Perilla frutescens leaves, preferably during the flowering period for optimal oil content.

  • If using fresh leaves, coarsely chop them to increase the surface area for efficient extraction.[7]

  • If using dried leaves, they can be used whole or gently crushed. Note that high-temperature drying can lead to the loss of volatile compounds.[13]

  • Accurately weigh a suitable amount of the prepared plant material (e.g., 200-500 g).

Step 2: Apparatus Setup

  • Assemble the steam distillation apparatus. Ensure all glass joints are properly sealed.[7]

  • Place the weighed plant material into the biomass flask.

  • Fill the steam generator flask with deionized water to about two-thirds of its capacity.

  • Connect the condenser to a cold water supply, ensuring water flows from the bottom inlet to the top outlet.

Step 3: Steam Distillation Process

  • Begin heating the water in the steam generator to produce a steady flow of steam.

  • Pass the steam through the biomass flask. The steam will rupture the oil glands in the plant material, releasing the volatile essential oil.[7]

  • The mixture of steam and essential oil vapor will travel to the condenser, where it will cool and liquefy.[14]

  • Collect the distillate, which will appear as a milky emulsion (a mix of essential oil and water, known as the hydrosol), in the collection vessel.

  • Continue the distillation for 3-4 hours, or until no more oil is observed collecting in the apparatus.[3]

Step 4: Isolation of the Essential Oil

  • Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature.

  • Transfer the collected distillate to a separatory funnel.

  • Allow the layers to separate. The essential oil, being less dense than water, will typically form a layer on top of the aqueous hydrosol.

  • Carefully drain the lower aqueous layer, and then collect the essential oil layer into a clean, dry Erlenmeyer flask.

Step 5: Drying and Storage of the Essential Oil

  • To remove any residual water, add a small amount of anhydrous sodium sulfate to the collected essential oil.

  • Let it stand for 15-20 minutes, then filter the oil into a clean, pre-weighed amber glass vial.

  • Weigh the vial with the oil to determine the final yield.

  • Store the essential oil at 4°C in a dark, sealed container to prevent degradation.[3]

Post-Extraction Analysis

To determine the concentration of this compound and other constituents in the extracted essential oil, Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended.

  • Dilute a small sample of the essential oil (e.g., 1 µL in 1 mL of n-hexane).

  • Inject 1 µL of the diluted sample into the GC-MS system.

  • A typical GC oven temperature program starts at 60°C and ramps to 240°C at a rate of 3-5°C/min.[7]

  • Identify this compound by comparing its retention time and mass spectrum with a certified reference standard and library databases (e.g., NIST).

Data Presentation: Yield of Essential Oil and this compound Content

The yield of essential oil and the concentration of this compound can vary significantly based on the Perilla chemotype, geographical origin, harvest time, and extraction method.[7]

Plant Material / ChemotypeExtraction MethodEssential Oil Yield (%)This compound in Oil (%)Reference
P. frutescens (RauTiaTo genotype)Steam DistillationHigh (not specified)Major Component[1]
P. frutescensHydrodistillation~0.49% (w/w)~44.8%[15][16]
P. frutescensSupercritical CO₂~0.64% (w/w)~45.8%[15][16]
P. frutescensSteam DistillationNot specified~78% (Recovery)[17]
P. frutescensMicrowave-Assisted Hydrodistillation~1.95%56.80% - 62.67%[6]

Process Optimization and Considerations

To maximize the yield and purity of this compound, the following parameters can be optimized:

  • Liquid-to-Material Ratio: The ratio of water to plant material can influence extraction efficiency. An optimal ratio should be determined experimentally, with common starting points being around 8:1 to 10:1 (mL:g).[18][19]

  • Distillation Time: While 3-4 hours is a general guideline, extending the distillation time may increase the yield, though there is a point of diminishing returns.[18]

  • Particle Size: Grinding the plant material increases surface area but grinding too finely can cause the loss of volatile compounds due to heat. A moderate particle size is recommended.[13]

  • Soaking Time: Pre-soaking the plant material in water before distillation can sometimes improve yield by allowing better steam penetration.[18][19]

Safety Precautions

  • This compound is known to be an irritant to the eyes, respiratory system, and skin.[10]

  • Always handle the chemical in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[10]

Workflow Diagram

SteamDistillationWorkflow Extraction Workflow for this compound cluster_prep 1. Preparation cluster_extraction 2. Extraction cluster_separation 3. Isolation & Purification cluster_output 4. Final Products Plant Perilla frutescens Leaves Grind Grinding / Chopping Plant->Grind Apparatus Assemble Steam Distillation Apparatus Grind->Apparatus Distill Steam Distillation (3-4 hours) Apparatus->Distill Condense Condensation Distill->Condense Funnel Separatory Funnel Condense->Funnel Separate Separate Oil and Aqueous Layers Funnel->Separate Drying Dry Oil with Anhydrous Na₂SO₄ Separate->Drying Hydrosol Hydrosol (Aqueous Byproduct) Separate->Hydrosol Oil Purified Essential Oil (this compound-rich) Drying->Oil

Caption: Workflow for this compound Extraction via Steam Distillation.

References

Application Notes and Protocols for the Synthesis of Perillaldehyde Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of various perillaldehyde derivatives with potential applications in drug development. It includes experimental protocols, quantitative data summaries, and diagrams of relevant biological signaling pathways.

Introduction

This compound, a naturally occurring monoterpenoid aldehyde, serves as a versatile scaffold for the synthesis of a wide array of derivatives with significant therapeutic potential.[1] Its inherent biological activities, including antifungal, antimicrobial, anti-inflammatory, and antitumor effects, make it an attractive starting material for medicinal chemists.[2][3][4] Structural modifications of this compound have led to the development of novel compounds with enhanced potency and target specificity. This document outlines the synthesis of several key classes of this compound derivatives: benzodiazepines, benzimidazoles, Schiff bases, hydrazides, and epoxides.

Data Summary

The following table summarizes the quantitative data for the synthesized this compound derivatives, including yields and biological activity.

Derivative ClassSpecific DerivativeSynthesis MethodYield (%)Biological ActivityQuantitative Data (e.g., IC50)Reference(s)
Benzodiazepines C1Condensation-CytotoxicIC50: 39.48 ± 0.7 µM (Hep2 cells)[5]
C2Condensation-CytotoxicIC50: 15.96 ± 1.99 µM (RD cells)[5]
Benzimidazoles C3Condensation---[5]
Schiff Bases C4Condensation-AntileishmanialIC50: 8.00 ± 1.37 µM (L. major)[5]
Hydrazides 3bAmidation-AntifungalEC50: 0.142 mg/L (M. fructicola)[6]
Epoxides This compound 8,9-epoxideEpoxidation-Antitumor58.7% tumor growth inhibition (200 mg/kg/day)[7]
This compound 1,2-epoxideEpoxidation-CytotoxicIC50: 9.70 ± 1.01 µg/mL (HL-60 cells)[4]

Experimental Protocols

Synthesis of Benzodiazepine and Benzimidazole Derivatives via Condensation

This protocol describes the in-situ condensation of (S)-(-)-perillaldehyde with o-phenylenediamine to yield benzimidazole and benzodiazepine derivatives. The reaction proceeds at ambient temperature without the need for prior isolation of this compound from its essential oil source.[5][8]

Materials:

  • Essential oil containing (S)-(-)-perillaldehyde

  • o-phenylenediamine

  • Ethanol

Procedure:

  • Dissolve the essential oil containing a known amount of (S)-(-)-perillaldehyde in ethanol.

  • Add an equimolar amount of o-phenylenediamine to the ethanolic solution.

  • Stir the reaction mixture at ambient temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • The product will precipitate out of the ethanolic solution.

  • Collect the precipitate by filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

  • Characterize the final product using spectroscopic techniques such as FTIR, 1H-NMR, and 13C-NMR.

Synthesis of Schiff Base Derivatives

This method outlines the synthesis of Schiff base derivatives by the condensation of this compound with primary amines.[5][9]

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Ethanol

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask.

  • Add an equimolar amount of the primary amine (1 mmol) to the solution.

  • A few drops of glacial acetic acid can be added as a catalyst.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The resulting solid product is collected by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Confirm the structure of the synthesized compound using FT-IR, 1H NMR, and 13C NMR spectroscopy.

Synthesis of Hydrazide Derivatives

This protocol details a two-step synthesis for preparing hydrazide-containing L-perillaldehyde derivatives.[7]

Step 1: Synthesis of L-perillic acid (Intermediate A)

  • To a stirred mixture of L-perillaldehyde (13.4 mmol) in DMSO (14.0 mL) and NaH2PO4 (0.459 g) in distilled water (6.00 mL), add a solution of 80% sodium chlorite (20.0 mmol) in distilled water (20.0 mL) dropwise at ambient temperature.

  • Stir the reaction mixture overnight at ambient temperature.

  • Quench the reaction with 60.0 mL of 10% sodium hydroxide aqueous solution.

  • Extract the aqueous phase three times with CH2Cl2 (160 mL).

  • Acidify the aqueous phase with concentrated HCl.

  • Extract the acidic products three times with ethyl acetate (200 mL).

  • Combine the organic layers, dry over Na2SO4, and concentrate under reduced pressure to yield L-perillic acid.

Step 2: Synthesis of Hydrazide Derivatives (e.g., C1-C36)

  • To a solution of L-perillic acid (Intermediate A, 2.00 mmol), N-(3-(dimethylamino)propyl)-N'-ethylcarbodiimide hydrochloride (EDCI, 2.40 mmol), and 4-dimethylaminopyridine (DMAP, 0.400 mmol) in CH2Cl2, add phenylhydrazine hydrochloride (2.40 mmol) and triethylamine (4.00 mmol).

  • Stir the reaction mixture at ambient temperature for 5 hours.

  • Quench the reaction with H2O (20.0 mL).

  • Extract with DCM (3 x 20.0 mL).

  • Wash the combined organic layers with brine (30.0 mL), dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final hydrazide derivative.

Signaling Pathways and Mechanisms of Action

Antifungal Activity of this compound Derivatives

This compound and its derivatives exert their antifungal effects through a multi-faceted mechanism that often leads to fungal cell death. One of the key pathways involved is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6][8] this compound treatment can lead to the accumulation of reactive oxygen species (ROS), which acts as a trigger for apoptosis. This process is also linked to the inhibition of energy metabolism pathways such as glycolysis and the pentose phosphate pathway.[5][8]

Antifungal_Mechanism This compound This compound Derivatives ROS Reactive Oxygen Species (ROS) Accumulation This compound->ROS EnergyMetabolism Inhibition of Energy Metabolism (Glycolysis, PPP) This compound->EnergyMetabolism MAPK MAPK Signaling Pathway Activation ROS->MAPK Apoptosis Apoptosis EnergyMetabolism->Apoptosis MAPK->Apoptosis Cytotoxic_Mechanism Benzodiazepine This compound Benzodiazepine Derivatives JAK_STAT Inhibition of JAK/STAT Pathway Benzodiazepine->JAK_STAT Mitochondria Mitochondrial Pathway Activation Benzodiazepine->Mitochondria Proliferation Decreased Cell Proliferation JAK_STAT->Proliferation Apoptosis Induction of Apoptosis Mitochondria->Apoptosis Synthesis_Workflow Start Start: this compound & Reagents Reaction Synthesis Reaction (e.g., Condensation, Amidation) Start->Reaction Purification Purification (Filtration, Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, FT-IR, MS) Purification->Characterization BioAssay Biological Activity Screening Characterization->BioAssay End Lead Compound Identification BioAssay->End

References

Synthesis of the Sweetener Perillartine from Perillaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of perillartine, a high-intensity sweetener, from perillaldehyde. Perillartine, an oxime derivative of this compound, is approximately 2000 times sweeter than sucrose and finds applications in the food and pharmaceutical industries.[1][2] The synthesis involves an oximation reaction using hydroxylamine. This guide outlines the optimized reaction conditions, a step-by-step experimental protocol, purification methods, and characterization of the final product. All quantitative data is summarized for clarity, and diagrams illustrating the synthesis workflow and reaction mechanism are provided.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the starting material and the final product is crucial for successful synthesis and purification.

PropertyThis compound (Reactant)Perillartine (Product)
Chemical Formula C₁₀H₁₄OC₁₀H₁₅NO
Molar Mass 150.22 g/mol 165.23 g/mol [1]
Appearance Colorless to pale yellow liquidWhite crystalline solid[3]
Melting Point Not applicable (liquid at room temp.)102 °C[3]
Boiling Point ~235-237 °CNot available
Solubility Insoluble in water, soluble in organic solventsInsoluble in water, soluble in DMSO (≥ 100 mg/mL)
CAS Number 2111-75-330950-27-7[1]

Synthesis of Perillartine

The synthesis of perillartine from this compound is achieved through an oximation reaction with hydroxylamine hydrochloride in a buffered solution. The optimal reaction conditions have been determined to maximize yield and purity.[4]

Optimized Reaction Parameters
ParameterOptimal Condition
Molar Ratio (this compound:Hydroxylamine HCl) 1:7
pH 6.5
Temperature 40 °C
Reaction Time 6 hours
Expected Yield 91.1%
Expected Purity 98.20%
Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of perillartine.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or other suitable base

  • Phosphate buffer solution (or other suitable buffer to maintain pH 6.5)

  • Ethanol (for recrystallization)

  • Distilled water

  • Reaction flask with magnetic stirrer and condenser

  • Heating mantle or water bath

  • pH meter

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Preparation of Buffered Hydroxylamine Solution:

    • Prepare a phosphate buffer solution and adjust the pH to 6.5.

    • Dissolve hydroxylamine hydrochloride in the buffer solution to create the reactant solution. The concentration should be calculated based on the desired scale of the reaction and the 1:7 molar ratio to this compound.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a condenser, add the this compound.

    • Add the buffered hydroxylamine hydrochloride solution to the flask. The total volume should be sufficient to ensure proper mixing.

  • Reaction:

    • Heat the reaction mixture to 40 °C using a water bath or heating mantle.

    • Stir the mixture vigorously for 6 hours, maintaining the temperature at 40 °C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

  • Work-up:

    • After 6 hours, cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times to isolate the product.

    • Combine the organic extracts.

    • Wash the combined organic layer with brine (saturated NaCl solution) to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the crude perillartine.

  • Purification by Recrystallization:

    • Dissolve the crude perillartine in a minimal amount of hot ethanol.

    • Slowly cool the solution to room temperature to allow for the formation of crystals.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the purified perillartine crystals by vacuum filtration using a Büchner funnel.[5]

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the crystals under vacuum to remove any residual solvent.

Characterization

The structure and purity of the synthesized perillartine should be confirmed using analytical techniques.

TechniqueExpected Results
¹H NMR Spectral data consistent with the structure of perillartine.
Infrared (IR) Spectroscopy Presence of characteristic peaks for O-H, C=N, and other functional groups.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of perillartine (165.23 g/mol ).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (e.g., >98%).[6]
Melting Point Sharp melting point around 102 °C.

Diagrams

Synthesis Workflow

Synthesis_Workflow This compound This compound Reaction_Mixture Reaction Mixture This compound->Reaction_Mixture Hydroxylamine_HCl Hydroxylamine HCl in pH 6.5 Buffer Hydroxylamine_HCl->Reaction_Mixture Heating Heat to 40°C Stir for 6h Reaction_Mixture->Heating Workup Work-up (Extraction, Washing, Drying) Heating->Workup Crude_Product Crude Perillartine Workup->Crude_Product Recrystallization Recrystallization (Ethanol) Crude_Product->Recrystallization Pure_Perillartine Pure Perillartine Recrystallization->Pure_Perillartine

Caption: Workflow for the synthesis of perillartine.

Reaction Mechanism: Oximation

Oximation_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Proton Transfer cluster_step3 Step 3: Dehydration Aldehyde This compound (R-CHO) Intermediate1 Tetrahedral Intermediate Aldehyde->Intermediate1 Nucleophilic attack by N Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Intermediate1 Intermediate1_protonated Protonated Intermediate Intermediate1->Intermediate1_protonated Proton transfer Oxime Perillartine (R-CH=NOH) Intermediate1_protonated->Oxime Elimination of water Water Water (H₂O) Intermediate1_protonated->Water

Caption: Mechanism of oxime formation.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound can be a skin and eye irritant.

  • Hydroxylamine hydrochloride is corrosive and toxic. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of perillartine from this compound via oximation is a straightforward and high-yielding process when conducted under optimized conditions. The detailed protocol provided in this document, along with the purification and characterization guidelines, will enable researchers, scientists, and drug development professionals to reliably produce high-purity perillartine for further investigation and application. The provided diagrams offer a clear visual representation of the synthesis workflow and the underlying chemical transformation.

References

Application Notes and Protocols for Investigating the In Vivo Anti-inflammatory Effects of Perillaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Perillaldehyde (PAH), a natural monoterpenoid aldehyde extracted from the essential oil of Perilla frutescens, has demonstrated significant anti-inflammatory properties in various preclinical in vivo models.[1][2][3] These application notes provide a comprehensive guide to the experimental protocols and data interpretation for evaluating the anti-inflammatory efficacy of this compound. The protocols detailed below are based on established models of inflammation, including dextran sulfate sodium (DSS)-induced colitis, lipopolysaccharide (LPS)-induced acute lung injury, and carrageenan-induced paw edema.

Data Presentation: Summary of Quantitative In Vivo Anti-inflammatory Effects of this compound

The following tables summarize the key quantitative findings from various in vivo studies investigating the anti-inflammatory effects of this compound.

Table 1: this compound in Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model

ParameterDosage of this compoundEfficacy MetricKey FindingsReference
Bodyweight Loss Mitigation100 mg/kg49.2% mitigationRelief of bodyweight loss[2]
Colon Damage Mitigation100 mg/kg35.3% mitigation (P < 0.05)Reduction in colon damage[2]
TNF-α mRNA Levels in Colon100 mg/kg60.6% mitigation (P < 0.05)Suppression of pro-inflammatory cytokine gene expression[2]

Table 2: this compound in Lipopolysaccharide (LPS)-Induced Inflammation Models

Animal ModelDosage of this compoundInflammatory MarkerKey FindingsReference
LPS-induced Acute Lung Injury (ALI) in miceNot specifiedLung histological changes, inflammatory cell infiltration, inflammatory cytokinesSignificantly inhibited LPS-induced lung damage and inflammation.[4]
LPS-induced depression-like behavior in mice60 and 120 mg/kg (intragastrically)Serum and prefrontal cortex levels of TNF-α and IL-6Effectively reversed the LPS-induced increases in TNF-α and IL-6 levels.[5]

Table 3: this compound in Other In Vivo Inflammation Models

Animal ModelDosage of this compoundKey Inflammatory MarkersKey FindingsReference
Myocardial Ischemia-Reperfusion Injury (MI/RI) in ratsNot specifiedLDH, CK, proinflammatory factorsAlleviated MI/RI-induced myocardial injury and mitigated the inflammatory response.[6]
Cerebral Ischemia-Reperfusion Injury in rats36.0 and 72.0 mg/kg (intragastrically)NO, iNOS, IL-1β, IL-6, TNF-αSignificantly decreased inflammatory markers.[7]

Experimental Protocols

The following are detailed methodologies for key in vivo experiments to assess the anti-inflammatory effects of this compound.

2.1 Protocol for Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model is used to induce acute colitis, mimicking aspects of inflammatory bowel disease.

  • Animals: Female C57BL/6 mice (6-8 weeks old).

  • Materials:

    • This compound (PAH)

    • Dextran sulfate sodium (DSS, molecular weight 36,000-50,000)

    • Vehicle for PAH (e.g., corn oil or 0.5% carboxymethyl cellulose)

  • Procedure:

    • Acclimatize mice for at least one week before the experiment.

    • Divide mice into three groups: Control, DSS + Vehicle, and DSS + PAH.

    • Administer PAH (e.g., 100 mg/kg) or vehicle daily by oral gavage for the duration of the study.[2]

    • Induce colitis by providing 3-5% (w/v) DSS in the drinking water for 7 consecutive days. The control group receives regular drinking water.

    • Monitor mice daily for body weight, stool consistency, and presence of blood in the feces to calculate the Disease Activity Index (DAI).

    • On day 8, euthanize the mice and collect the colon.

    • Measure the colon length and collect tissue samples for histological analysis (e.g., H&E staining) and molecular analysis.

  • Endpoints for Analysis:

    • Disease Activity Index (DAI) score.

    • Colon length (shortening of the colon is indicative of inflammation).

    • Histological scoring of inflammation and tissue damage.

    • Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the colon tissue by ELISA or qPCR.[2]

    • Western blot analysis of key inflammatory signaling proteins.

2.2 Protocol for Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

This model is used to study acute lung inflammation.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Materials:

    • This compound (PAH)

    • Lipopolysaccharide (LPS) from E. coli

    • Saline

    • Vehicle for PAH

  • Procedure:

    • Acclimatize mice for at least one week.

    • Divide mice into groups: Control, LPS + Vehicle, and LPS + PAH.

    • Pre-treat mice with PAH (e.g., 50-100 mg/kg, intraperitoneally or orally) or vehicle 1 hour before LPS challenge.

    • Induce ALI by intratracheal or intraperitoneal injection of LPS (e.g., 5 mg/kg).[4] The control group receives saline.

    • Euthanize mice 6-24 hours after LPS administration.

    • Collect bronchoalveolar lavage fluid (BALF) to count inflammatory cells (e.g., neutrophils, macrophages).

    • Collect lung tissue for histological examination and molecular analysis.

  • Endpoints for Analysis:

    • Total and differential cell counts in BALF.

    • Protein concentration in BALF as an indicator of lung permeability.

    • Histological assessment of lung injury (e.g., alveolar wall thickening, inflammatory cell infiltration).

    • Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in BALF and lung homogenates.

    • Analysis of oxidative stress markers (e.g., SOD, MDA, GSH) in lung tissue.[4]

2.3 Protocol for Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation.[8][9]

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

  • Materials:

    • This compound (PAH)

    • λ-Carrageenan

    • Saline

    • Vehicle for PAH

    • Plethysmometer

  • Procedure:

    • Acclimatize rats for at least one week.

    • Divide rats into groups: Control, Carrageenan + Vehicle, and Carrageenan + PAH.

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Administer PAH (e.g., 50-200 mg/kg, orally or intraperitoneally) or vehicle.

    • After 30-60 minutes, inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw.[10] The control group receives a saline injection.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10]

  • Endpoints for Analysis:

    • Paw edema (increase in paw volume) calculated as the difference between the final and initial paw volumes.

    • Percentage inhibition of edema calculated for the PAH-treated groups relative to the vehicle-treated group.

    • At the end of the experiment, paw tissue can be collected for histological and biochemical analysis of inflammatory mediators.

Visualization of Pathways and Workflows

3.1 Signaling Pathways Involved in this compound's Anti-inflammatory Effects

This compound has been shown to modulate several key inflammatory signaling pathways.

Perillaldehyde_Signaling_Pathways cluster_LPS LPS-induced Inflammation cluster_PAH This compound Action cluster_downstream Downstream Signaling cluster_outcome Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 binds cGAS_STING cGAS/STING Pathway LPS->cGAS_STING activates MAPK MAPK Pathway (JNK, ERK, p38) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB cGAS_STING->NFkB IRF3 IRF3 cGAS_STING->IRF3 PAH This compound PAH->cGAS_STING inhibits PAH->MAPK inhibits PAH->NFkB inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->Cytokines IRF3->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: this compound's modulation of inflammatory signaling pathways.

3.2 General Experimental Workflow for In Vivo Anti-inflammatory Studies

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory properties of a compound like this compound in vivo.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Inflammation Induction cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis animal_model Animal Model Selection (e.g., DSS-colitis, LPS-ALI) grouping Animal Grouping (Control, Vehicle, Treatment) animal_model->grouping dosing This compound Administration (Dosage & Route) grouping->dosing induction Induction of Inflammation (e.g., DSS, LPS, Carrageenan) dosing->induction monitoring Clinical Monitoring (Body weight, DAI, Paw volume) induction->monitoring sampling Sample Collection (Tissue, Blood, BALF) monitoring->sampling histology Histopathology sampling->histology biochemical Biochemical Assays (ELISA, qPCR, Western Blot) sampling->biochemical data_analysis Statistical Analysis histology->data_analysis biochemical->data_analysis

Caption: General workflow for in vivo anti-inflammatory studies.

3.3 Logical Relationship of this compound's Effects in LPS-Induced Acute Lung Injury

This diagram shows the cause-and-effect relationship of this compound's protective mechanism in an LPS-induced ALI model.

Logical_Relationship_ALI LPS LPS Challenge Oxidative_Stress Oxidative Stress (Increased MDA, Decreased SOD, GSH) LPS->Oxidative_Stress Inflammatory_Pathway Inflammatory Pathway Activation (cGAS/STING, NF-κB) LPS->Inflammatory_Pathway PAH This compound Treatment PAH->Oxidative_Stress inhibits PAH->Inflammatory_Pathway inhibits Lung_Injury Acute Lung Injury Oxidative_Stress->Lung_Injury Cytokine_Storm Pro-inflammatory Cytokine Production (TNF-α, IL-6) Inflammatory_Pathway->Cytokine_Storm Cell_Infiltration Inflammatory Cell Infiltration Inflammatory_Pathway->Cell_Infiltration Cytokine_Storm->Lung_Injury Cell_Infiltration->Lung_Injury

References

Perillaldehyde as a Natural Insect Repellent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perillaldehyde, a monoterpenoid aldehyde extracted from the essential oil of Perilla frutescens, has demonstrated significant potential as a natural alternative to synthetic insect repellents.[1][2] Its insecticidal and repellent properties have been documented against a range of insect species, including mosquitoes, stored product pests, and agricultural pests.[1][3] This document provides detailed application notes and experimental protocols for the evaluation of this compound as a natural insect repellent, intended for use by researchers, scientists, and professionals in drug development.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₄O
Molecular Weight150.22 g/mol
AppearanceLight yellow liquid
Density0.967 to 0.971 g/cm³ at 20 °C
Boiling Point235-237 °C
SolubilityInsoluble in water, soluble in organic solvents
CAS Number18031-40-8

Mechanism of Action

The primary mode of action of this compound as an insect repellent and insecticide is neurotoxicity.[1] It primarily targets the insect's nervous system through the inhibition of the enzyme acetylcholinesterase (AChE).[1]

Signaling Pathway of this compound's Neurotoxic Action

This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Acetylcholine Acetylcholine (ACh) AChE->Acetylcholine Breaks down SynapticCleft Synaptic Cleft Acetylcholine->SynapticCleft Accumulates in NerveImpulse Continuous Nerve Impulse SynapticCleft->NerveImpulse Leads to Paralysis Paralysis & Death NerveImpulse->Paralysis

Caption: Proposed neurotoxic action of this compound via AChE inhibition.

Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft. This results in continuous nerve impulses, leading to hyperexcitation, paralysis, and ultimately, the death of the insect.[1] Other proposed mechanisms include interference with octopamine and GABA receptors in the insect nervous system.[4]

Quantitative Data on Efficacy

The efficacy of this compound has been evaluated against various insect species using different bioassays. The following tables summarize key quantitative data from various studies. It is important to note that direct comparison may be challenging due to variations in experimental conditions.

Table 1: Insecticidal Activity of this compound (LC₅₀/LD₅₀ Values)

Insect SpeciesBioassay MethodLC₅₀ / LD₅₀Reference
Sitophilus zeamais (Maize weevil)FumigantNot Specified[1]
Bactrocera dorsalis (Oriental fruit fly)Not SpecifiedNot Specified[1]
Lasioderma serricorne (Cigarette beetle)Not SpecifiedNot Specified[1]
Culex pipiens pallens (Mosquito)LarvicidalLC₅₀ = 45 mg/L (Perilla essential oil)[3]

Table 2: Repellent Activity of Perilla Essential Oil against Culex pipiens pallens

Concentration (%)Repellency after 60 min (%)Repellency after 360 min (%)Reference
10100>88[3]
590~70[3]
1~52 (at 90 min)-[3]

Formulation and Preparation

This compound can be formulated into various application types, including sprays, lotions, and diffusers. The concentration of this compound in a formulation is a critical factor for its efficacy and duration of protection.[5]

Example Formulation (Basic Spray):

  • Active Ingredient: this compound (1-10% w/v)

  • Solvent: Ethanol or Isopropanol (70-90% v/v)

  • Carrier/Dispersant: Distilled Water

  • Emulsifier (optional): A small percentage of a suitable emulsifier can be added to ensure a stable solution, especially if other oils are included.

  • Fixative (optional): Vanillin or other natural fixatives can be included to prolong the release and effectiveness of this compound.[6]

Preparation Protocol:

  • Dissolve the desired amount of this compound in the solvent (ethanol or isopropanol).

  • If using an emulsifier or fixative, add it to the this compound-solvent mixture and stir until fully dissolved.

  • Slowly add distilled water to the mixture while continuously stirring to achieve the final desired concentration.

  • Transfer the final solution to a suitable spray bottle.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.

Fumigant Toxicity Bioassay

This method assesses the toxicity of volatile compounds like this compound in an enclosed space.

Experimental Workflow for Fumigant Toxicity Bioassay

A Prepare serial dilutions of this compound in a volatile solvent B Apply a known volume of each dilution to a filter paper A->B C Place filter paper in an airtight container (e.g., glass jar) B->C D Introduce a known number of test insects C->D E Seal the container and incubate for a set time (e.g., 24h) D->E F Record insect mortality E->F G Calculate LC₅₀ using Probit analysis F->G

Caption: Workflow for a typical fumigant toxicity bioassay.

Protocol:

  • Preparation of Test Solutions: Prepare a series of concentrations of this compound in a suitable volatile solvent (e.g., acetone).

  • Test Chambers: Use airtight glass jars of a known volume as test chambers.

  • Application: Apply a precise volume of each this compound solution onto a filter paper strip. Allow the solvent to evaporate completely.

  • Insect Introduction: Introduce a predetermined number of adult insects (e.g., 20-30) into each jar.

  • Incubation: Seal the jars and incubate under controlled conditions (e.g., 25±1°C, 60-70% RH, and a 12:12 h light:dark photoperiod) for 24 hours.

  • Mortality Assessment: After the exposure period, count the number of dead insects. Insects are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC₅₀ (lethal concentration required to kill 50% of the test insects) using probit analysis.[1][7]

Topical Application Bioassay

This method evaluates the contact toxicity of a compound.

Protocol:

  • Insect Immobilization: Briefly immobilize the test insects using chilling or CO₂ anesthesia.

  • Preparation of Test Solutions: Prepare serial dilutions of this compound in a volatile solvent like acetone.

  • Application: Use a micro-applicator to apply a precise volume (e.g., 0.5-1.0 µL) of the test solution to the dorsal thorax of each insect. Control insects are treated with the solvent alone.

  • Holding and Observation: Place the treated insects in ventilated containers with access to food and water and maintain them under controlled environmental conditions.

  • Mortality Assessment: Record mortality at specific time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: Calculate the LD₅₀ (lethal dose required to kill 50% of the test insects) using probit analysis after correcting for control mortality.[1]

Arm-in-Cage Repellency Assay

This is a standard method for evaluating the repellency of a substance against biting insects, particularly mosquitoes.

Experimental Workflow for Arm-in-Cage Assay

A Recruit human volunteers and obtain informed consent B Prepare test formulation of this compound and a control (solvent only) A->B C Apply a standard volume of the formulation to a defined area on the volunteer's forearm B->C D Insert the treated arm into a cage containing a known number of host-seeking female mosquitoes C->D E Record the number of landings and/or biting attempts within a specific time period (e.g., 3 minutes) D->E F Repeat at set intervals to determine the complete protection time (CPT) E->F G Calculate Percentage Repellency F->G

Caption: Workflow for an arm-in-cage repellency assay.

Protocol:

  • Test Subjects: Use laboratory-reared, host-seeking adult female mosquitoes (e.g., Aedes aegypti or Culex quinquefasciatus) that have been starved for at least 12 hours.

  • Volunteer Preparation: Human volunteers should avoid using any scented products on the day of the test. A defined area (e.g., 25 cm²) on the forearm is marked for application.

  • Application: Apply a standard volume (e.g., 0.1 mL) of the this compound formulation evenly over the marked area. The other arm can be treated with the solvent as a control.

  • Exposure: At predetermined time intervals after application (e.g., 0, 30, 60, 120, 180 minutes), the volunteer inserts the treated arm into a cage containing a known number of mosquitoes (e.g., 50-100).

  • Data Collection: Record the number of mosquitoes that land and/or attempt to bite on the treated area during a fixed exposure time (e.g., 3 minutes).

  • Complete Protection Time (CPT): The CPT is the time from application until the first confirmed insect bite.

  • Percentage Repellency Calculation: Percentage Repellency = [(C - T) / C] x 100 Where C = number of bites on the control-treated arm, and T = number of bites on the this compound-treated arm.[8][9][10]

Safety and Regulatory Information

This compound is "generally recognized as safe" (GRAS) for use as a food additive by the U.S. Food and Drug Administration (FDA).[11] However, for use as an insect repellent, it is subject to registration and regulation by environmental protection agencies in many countries. Toxicological data should be thoroughly reviewed, and appropriate safety precautions should be taken during handling and application. While generally safe, high concentrations may cause skin irritation in sensitive individuals.[11]

Conclusion

This compound presents a promising natural alternative to synthetic insect repellents. Its neurotoxic mechanism of action against a broad spectrum of insects, coupled with its favorable safety profile as a food additive, makes it an attractive candidate for further research and development. The protocols and data presented in this document provide a foundation for standardized evaluation of this compound-based repellent formulations. Further research is needed to optimize formulations for long-lasting efficacy and to conduct comprehensive field trials to validate its performance under real-world conditions.

References

Application of Perillaldehyde in Developing Agricultural Sterilization Agents

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Introduction

Perillaldehyde, a natural monoterpenoid aldehyde extracted from the essential oil of Perilla frutescens, has garnered significant attention as a promising candidate for the development of novel agricultural sterilization agents.[1][2] Its broad-spectrum antimicrobial activity against various plant pathogens, coupled with its "generally recognized as safe" (GRAS) status, positions it as an environmentally friendly alternative to synthetic fungicides and bactericides.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the potential of this compound in agriculture. This compound's lipophilic nature allows it to penetrate fungal mycelium, leading to the disruption of the cell membrane.[1]

Antimicrobial Spectrum and Efficacy

This compound has demonstrated significant inhibitory effects against a wide range of fungal and bacterial plant pathogens. The following tables summarize its efficacy, presenting key quantitative data from various studies.

Antifungal Activity of this compound
Target FungusHost Plant(s)MIC (µL/mL)MFC (µL/mL)EC50 (mg/L)Inhibition Rate (%)Reference(s)
Aspergillus nigerGrape0.251--[3][4]
Botrytis cinereaTomato, Grape, Strawberry---93.3% at 2.72mM[5][6][7][8]
Fusarium oxysporum f. sp. lycopersiciTomato---100% at 2.72mM[6]
Fusarium solaniSweet Potato---Markedly inhibited at 0.15 mL/L (in air)[9][10]
Monilinia fructicolaPear--0.142 (for derivative 3b)-[1]
Ceratocystis fimbriataSweet Potato----[11]
Aspergillus flavus-----[12]
Alternaria alternata-----[12]
Aspergillus oryzae-----[12]
Antibacterial Activity of this compound
Target BacteriumHost Plant(s)MIC (µg/mL)Reference(s)
Acinetobacter baumannii-287.08[13][14]

Mechanisms of Action

The antimicrobial activity of this compound is attributed to several mechanisms that disrupt cellular integrity and function in pathogens.

Fungal Pathogens
  • Cell Membrane Disruption: this compound's primary mode of action involves damaging the fungal cell membrane.[1] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[3][4]

  • Ergosterol Synthesis Inhibition: It has been shown to inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane, further compromising membrane integrity.[3][4]

  • Induction of Apoptosis: this compound can trigger apoptosis (programmed cell death) in fungal cells. This process is characterized by:

    • Reactive Oxygen Species (ROS) Accumulation: Increased levels of intracellular ROS lead to oxidative stress and cellular damage.[5][9][10]

    • Mitochondrial Dysfunction: A reduction in mitochondrial membrane potential is observed.[9][10]

    • Nuclear Damage: Chromatin condensation and DNA fragmentation are induced.[5][9][10]

    • Metacaspase-Independent Pathway: In Botrytis cinerea, apoptosis is induced through a metacaspase-independent pathway.[5][7]

Bacterial Pathogens
  • Cell Membrane Disruption: Similar to its effect on fungi, this compound disrupts the cell membrane of bacteria.[13]

  • Inhibition of Quorum Sensing and Biofilm Formation: It can interfere with quorum sensing, a bacterial communication system, thereby inhibiting the formation of biofilms which are crucial for bacterial virulence and resistance.[13]

  • Modulation of Host Immune Response: In a murine pneumonia model, this compound was found to decrease the activation of the NLRP3 inflammasome and TNF-α expression by inhibiting the NF-κB pathway, suggesting it can also modulate the host's immune response to infection.[13]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

This protocol is adapted from studies on Aspergillus niger.[3][4]

Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that kills the fungus (MFC).

Materials:

  • This compound

  • Potato Dextrose Broth (PDB)

  • Potato Dextrose Agar (PDA)

  • Spore suspension of the target fungus (e.g., Aspergillus niger)

  • Sterile 96-well microplates

  • Spectrophotometer

  • Sterile test tubes

Procedure:

  • Prepare a stock solution of this compound.

  • Prepare a spore suspension of the target fungus in sterile water containing 0.05% (v/v) Tween 80 and adjust the concentration to 1 x 10^6 spores/mL.

  • Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the this compound stock solution with PDB to obtain a range of concentrations.

  • Inoculation: Add 20 µL of the spore suspension to each well. Include a positive control (fungus without this compound) and a negative control (PDB without fungus).

  • Incubation: Incubate the microplate at 28°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible fungal growth is observed.

  • MFC Determination: Take 20 µL from the wells showing no visible growth and streak onto PDA plates. Incubate the plates at 28°C for 48-72 hours. The MFC is the lowest concentration from which no fungal colonies grow on the PDA plates.

In Vivo Antifungal Activity Assay (Vapor Treatment)

This protocol is based on the vapor treatment of grapes to control Aspergillus niger.[3][4]

Objective: To evaluate the efficacy of this compound vapor in controlling fungal growth on fruit.

Materials:

  • Fresh, healthy fruit (e.g., grapes)

  • Spore suspension of the target fungus (e.g., Aspergillus niger)

  • Sterile airtight containers (e.g., desiccators)

  • This compound

  • Sterile filter paper discs

Procedure:

  • Fruit Preparation: Surface-sterilize the fruit by rinsing with sterile distilled water. Artificially wound the fruit with a sterile needle.

  • Inoculation: Inoculate the wounded sites with a known concentration of the fungal spore suspension.

  • Vapor Treatment: Place a sterile filter paper disc inside the airtight container. Apply a specific volume of this compound to the disc to achieve the desired vapor concentration (e.g., 0.075 µL/mL of air).

  • Incubation: Place the inoculated fruit inside the container and seal it. Incubate at a suitable temperature (e.g., 25°C) for a specified period (e.g., 9 days).

  • Assessment: At regular intervals, measure the lesion diameter on the fruit and calculate the disease incidence and severity. The control effect can be calculated using the formula: Control effect (%) = [(lesion diameter of control - lesion diameter of treatment) / lesion diameter of control] x 100.[6]

Assessment of Cell Membrane Integrity

This protocol measures changes in extracellular pH and conductivity to assess membrane damage.[3][4]

Objective: To determine if this compound disrupts the cell membrane of the target fungus.

Materials:

  • Fungal mycelia

  • This compound solution at MIC concentration

  • pH meter

  • Conductivity meter

  • Sterile distilled water

Procedure:

  • Mycelia Collection: Grow the target fungus in PDB, then harvest the mycelia by filtration and wash with sterile distilled water.

  • Treatment: Resuspend a known weight of fresh mycelia in sterile distilled water containing this compound at its MIC. A control sample should be resuspended in sterile distilled water without this compound.

  • Measurement: At regular time intervals, measure the pH and electrical conductivity of the suspension using a pH meter and a conductivity meter, respectively.

  • Analysis: An increase in extracellular pH and conductivity in the this compound-treated sample compared to the control indicates damage to the cell membrane and leakage of intracellular contents.

Visualizations

Proposed Antifungal Mechanism of this compound

Antifungal_Mechanism cluster_cell Fungal Cell This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Disruption Ergosterol Ergosterol Synthesis This compound->Ergosterol Inhibition ROS ROS Accumulation This compound->ROS Induces FungalCell Fungal Cell Apoptosis Apoptosis CellMembrane->Apoptosis Triggers Ergosterol->CellMembrane Component of Mitochondrion Mitochondrion Mitochondrion->Apoptosis Induces Nucleus Nucleus Nucleus->Apoptosis Induces ROS->Mitochondrion Damages ROS->Nucleus Damages

Caption: Antifungal mechanism of this compound against plant pathogens.

Experimental Workflow for In Vivo Antifungal Efficacy

InVivo_Workflow start Start fruit_prep Fruit Preparation (Surface Sterilization & Wounding) start->fruit_prep inoculation Inoculation with Fungal Spores fruit_prep->inoculation treatment This compound Vapor Treatment inoculation->treatment control Control (No Treatment) inoculation->control incubation Incubation treatment->incubation control->incubation assessment Assessment (Lesion Diameter, Disease Incidence) incubation->assessment analysis Data Analysis (Calculate Control Effect) assessment->analysis end End analysis->end

Caption: Workflow for evaluating the in vivo antifungal efficacy of this compound.

Formulation and Application Considerations

While this compound shows great promise, its high volatility and low water solubility can be challenging for field applications.[11] Research into formulations such as nanoemulsions or inclusion complexes with cyclodextrins is underway to improve its stability and efficacy.[11] The development of stable and effective formulations will be crucial for the successful commercialization of this compound-based agricultural sterilization agents.

Safety and Regulatory Information

This compound is certified as "generally recognized as safe" (GRAS) by the U.S. Food and Drug Administration (FDA) and is not considered mutagenic.[1][2] However, it is advisable to handle it with appropriate personal protective equipment in a well-ventilated area. High dosages may be associated with minor adverse effects.[1][2]

Conclusion

This compound is a potent natural antimicrobial agent with significant potential for the development of new-generation, eco-friendly agricultural sterilization products. Its multifaceted mechanism of action against a broad spectrum of plant pathogens makes it an attractive alternative to conventional synthetic pesticides. Further research should focus on optimizing formulations for field applications and conducting large-scale field trials to validate its efficacy under various agricultural conditions.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Oxidation and Degradation of Perillaldehyde in Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the oxidation and degradation of perillaldehyde in solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solutions?

A1: this compound is susceptible to degradation through several mechanisms, primarily:

  • Oxidation: The aldehyde functional group is prone to oxidation, especially when exposed to air (autoxidation), leading to the formation of perillic acid and other oxidative byproducts.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. In methanol, this can result in the formation of methanol adducts and a methyl ether. In the presence of oxygen, a dimethyl acetal and other oxidation products can form. Dimerization can also occur in solvents like ethyl acetate.[1]

  • Temperature: Elevated temperatures accelerate the rate of both oxidation and other degradation pathways.[1]

  • pH: this compound is more stable in neutral to slightly acidic conditions. Both highly acidic and alkaline conditions can catalyze degradation, though specific hydrolytic degradation data is limited.[1]

Q2: What are the common signs of this compound degradation?

A2: Degradation of this compound solutions can be visually identified by a browning or discoloration of the solution.[1] Analytically, the appearance of new peaks in chromatograms (e.g., HPLC, GC) is a clear indicator of the formation of degradation products.[1]

Q3: What are the recommended storage conditions for this compound and its solutions?

A3: To ensure the stability of this compound, the following storage conditions are recommended:

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.[1]

  • Temperature: For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), -80°C is ideal.[1]

Q4: Can the instability of this compound affect my experimental results?

A4: Yes, the instability of this compound can be a significant source of experimental variability. Inconsistent handling and storage can lead to varying levels of degradation between samples, resulting in poor reproducibility of bioassays and analytical measurements.[1]

Troubleshooting Guide

Problem Possible Cause Solution
Browning or discoloration of the solution. Oxidation or photodegradation.[1]Store this compound solutions under an inert atmosphere (nitrogen or argon). Protect solutions from light using amber vials or aluminum foil. Store at recommended low temperatures (-20°C or -80°C).[1]
Appearance of new peaks in my chromatogram. Formation of degradation products.[1]Conduct a forced degradation study to identify potential degradation products. Develop a stability-indicating analytical method to separate and quantify the parent compound and its degradants.[1]
Poor reproducibility of bioassays or analytical measurements. Inconsistent degradation of this compound in stock or working solutions.[1]Prepare fresh working solutions daily from a properly stored stock. Ensure all solutions are protected from light and air. Use a validated stability-indicating analytical method to confirm the concentration of this compound before each experiment.[1]
Precipitation of this compound in aqueous buffers. This compound is poorly soluble in water.For in vivo studies, a common formulation involves dissolving this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] For other applications, using a co-solvent or encapsulation with cyclodextrins can improve solubility and stability.

Quantitative Data on this compound Stability

Table 1: General Stability of this compound under Forced Degradation Conditions

Condition Observation Primary Degradation Product(s)
Acidic Hydrolysis (0.1 N HCl, 60°C) Significant degradation observed.Data not readily available.
Alkaline Hydrolysis (0.1 N NaOH, 60°C) Significant degradation observed.Data not readily available.
Oxidative Degradation (3% H₂O₂, Room Temp) Significant degradation observed.Perillic Acid
Thermal Degradation (70°C) Degradation observed.Data not readily available.
Photodegradation (≥1.2 million lux hours) Significant degradation observed.Methanol adducts, dimers, oxidation products.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of L-Perillaldehyde in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equal amount of 0.1 N NaOH before analysis.[1]

  • Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Incubate at 60°C and collect samples at various time points. Neutralize the samples with an equal amount of 0.1 N HCl before analysis.[1]

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and analyze at various time intervals.[1]

  • Thermal Degradation: Place a solid sample or a solution of L-Perillaldehyde in a thermostatically controlled oven at 70°C. Analyze samples at various time points.[1]

  • Photodegradation: Expose a solution of L-Perillaldehyde to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. Keep a control sample protected from light. Analyze both exposed and control samples at appropriate time points.[1]

3. Analysis:

  • Analyze all samples using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector, to separate and identify the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol outlines a general approach to developing an HPLC method capable of separating this compound from its degradation products.

1. Column Selection:

  • Start with a common reversed-phase column, such as a C18 or C8 column.

2. Mobile Phase Selection:

  • Begin with a simple mobile phase gradient of acetonitrile and water or methanol and water.

  • If necessary, add a buffer (e.g., phosphate or acetate buffer) to control the pH and improve peak shape. A mobile phase consisting of acetonitrile (36%) and 0.05 M ammonium acetate buffer pH 5.0 (64%) has been used for the analysis of the related compound, perillic acid.[3] Another method for monoterpenes including this compound used methanol-water (72:28, v/v).[4]

3. Wavelength Selection:

  • Use a PDA detector to scan the UV spectrum of this compound and its degradation products (from the forced degradation study) to select the optimal wavelength for detection. This compound has a UV maximum at approximately 231 nm.[1]

4. Method Optimization:

  • Inject a mixture of the stressed samples and the unstressed drug.

  • Adjust the gradient, flow rate, and column temperature to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

Visualizations

Perillaldehyde_Degradation_Pathways This compound This compound Oxidation Oxidation (Exposure to Air) This compound->Oxidation O2 Photodegradation Photodegradation (Light Exposure) This compound->Photodegradation hv Perillic_Acid Perillic Acid Oxidation->Perillic_Acid Methanol_Adducts Methanol Adducts Photodegradation->Methanol_Adducts in Methanol Dimers Dimers Photodegradation->Dimers in Ethyl Acetate Other_Oxidation_Products Other Oxidation Products Photodegradation->Other_Oxidation_Products with O2

Caption: Major degradation pathways of this compound.

Experimental_Workflow_for_Stability_Study cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock_Solution Prepare this compound Stock Solution (1 mg/mL) Control Control Sample (Protected from stress) Stock_Solution->Control Stressed_Samples Expose to Stress Conditions (Heat, Light, pH, Oxidant) Stock_Solution->Stressed_Samples HPLC_Analysis HPLC-PDA Analysis Control->HPLC_Analysis Stressed_Samples->HPLC_Analysis Peak_Identification Identify Degradation Product Peaks HPLC_Analysis->Peak_Identification Quantification Quantify this compound and Degradation Products Peak_Identification->Quantification Degradation_Kinetics Determine Degradation Kinetics Quantification->Degradation_Kinetics Stability_Assessment Assess Stability Profile Degradation_Kinetics->Stability_Assessment

Caption: Workflow for this compound stability study.

References

Technical Support Center: Optimizing Perillaldehyde Yield from Perilla frutescens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of perillaldehyde from Perilla frutescens extraction.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction process that may lead to suboptimal yields of this compound.

Question: My this compound yield is consistently low. What are the potential causes related to the plant material?

Answer: The quality and preparation of the Perilla frutescens plant material are critical factors that can significantly influence the final yield. Consider the following:

  • Plant Chemotype: The concentration of this compound varies dramatically among different chemotypes of Perilla frutescens.[1][2] Some varieties are rich in this compound, while others may contain higher concentrations of other compounds like perilla ketone.[3] It is crucial to use a chemotype known for its high this compound content.

  • Harvesting Time: The essential oil composition of the plant can change throughout its growth cycle.[4] Harvesting at the optimal time, often during the flowering period, can maximize this compound content.[5]

  • Drying Method: The method used to dry the plant material can impact the integrity of volatile compounds. High temperatures can cause degradation of thermolabile compounds. Air-drying in the shade is often considered an optimal method for preserving volatile components.[6][7]

  • Particle Size: Grinding the plant material increases the surface area available for extraction. However, grinding too finely can lead to the loss of volatile compounds due to the heat generated during the process. A moderate particle size is generally recommended.[8]

Question: I am experiencing inconsistent yields between extraction runs. What procedural factors might be contributing to this variability?

Answer: Inconsistent yields can often be traced back to variations in the extraction procedure. Ensure the following parameters are tightly controlled:

  • Extraction Method: Different extraction methods have varying efficiencies.[1][3] Ensure you are using the same method consistently.

  • Solvent Quality: If using solvent extraction, the purity and type of solvent are critical. Ensure the solvent is of high purity and is used in a consistent ratio to the plant material.[5]

  • Equipment Maintenance: Improperly maintained equipment can lead to leaks or inefficient extraction. Regularly check and maintain all seals and components of your extraction apparatus.[4]

  • Extraction Time: The duration of the extraction process directly impacts the yield. Ensure a consistent extraction time for all experiments.[9]

Question: My final product appears to have low purity. How can I improve the purity of the extracted this compound?

Answer: Low purity can be due to the co-extraction of other compounds or degradation of this compound. Consider these strategies:

  • Selective Extraction Method: Supercritical CO2 extraction can offer higher selectivity compared to traditional distillation methods.[10][11]

  • Post-Extraction Purification: After the initial extraction, further purification steps may be necessary. Techniques like fractional distillation under reduced pressure can be used to isolate this compound from other components of the essential oil.[12] Another method involves the formation of a crystalline bisulfite adduct, which selectively separates aldehydes from the essential oil mixture.[12]

  • Proper Storage: Essential oils are sensitive to light, heat, and air.[4] Store the extracted oil in dark, airtight containers in a cool environment to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: Which extraction method generally provides the highest yield of this compound?

A1: Supercritical CO2 (SC-CO2) extraction is often reported to provide higher yields of volatile oils, including this compound, from Perilla frutescens compared to traditional methods like hydrodistillation or steam distillation.[1][8][10] One study found that SC-CO2 extraction resulted in a 1.31-fold higher yield of volatile oils compared to hydrodistillation.[10]

Q2: What are the optimal parameters for Supercritical CO2 (SC-CO2) extraction of this compound?

A2: The efficiency of SC-CO2 extraction is highly dependent on pressure, temperature, and CO2 flow rate.[8][13] Optimal conditions need to be determined experimentally, but studies suggest investigating pressures in the range of 10 MPa to 35 MPa and temperatures between 32°C and 55°C.[8][10][11]

Q3: How can I accurately quantify the amount of this compound in my extract?

A3: The most common and reliable analytical methods for quantifying this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).[14] GC-MS is particularly well-suited for analyzing volatile compounds like this compound and provides high resolution and sensitivity.[14][15]

Q4: Can enzymatic treatment improve the extraction yield?

A4: Yes, enzymatic treatment can enhance the extraction yield by breaking down the plant cell walls, which facilitates the release of essential oils.[1] A patented method involving acidification and enzymolysis has been shown to significantly improve the extraction rate and purity of this compound.[5]

Data Presentation

Table 1: Comparison of this compound Yield by Different Extraction Methods

Extraction MethodKey ParametersThis compound Yield/RecoveryReference
Steam DistillationN/A~78%[1]
Supercritical CO2 ExtractionN/A~92%[1]
N-Hexane Extraction (following enzymolysis)Volume ratio of n-hexane to perilla juice: 2:1Extraction Rate: 24.76%, Purity: >99.3%[5]
Ultrasound-Assisted Supercritical CO2 Extraction33.0 MPa, 55 °C, 210 min1.62% (w/w) of volatile oils, 49.76% this compound content[11]
HydrodistillationN/ALower yield than SC-CO2[10]

Table 2: Performance Characteristics of Analytical Methods for L-Perillaldehyde Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.
Linearity (R²) > 0.998> 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 0.5 µg/mL

Data represents typical performance characteristics and may vary based on specific instrumentation and experimental conditions.[14]

Experimental Protocols

Protocol 1: Steam Distillation for this compound Extraction

Objective: To extract essential oil rich in this compound from Perilla frutescens leaves using steam distillation.[9][12]

Materials:

  • Fresh or air-dried Perilla frutescens leaves (100-500 g)

  • Deionized water

  • Steam distillation apparatus (steam generator, distillation flask, condenser, receiving vessel/separatory funnel)

  • Heating mantle or hot plate

Procedure:

  • Preparation of Plant Material: If using dried leaves, they can be used whole or slightly crushed. Weigh the desired amount of plant material.

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the weighed plant material into the distillation flask. Add a sufficient amount of deionized water to the steam generator.[9]

  • Distillation: Begin heating the water in the steam generator. Pass the generated steam through the distillation flask containing the plant material. The steam will rupture the oil glands in the leaves, releasing the volatile essential oil.[9]

  • Condensation: The mixture of steam and essential oil vapor will travel to the condenser. Circulate cold water through the condenser to condense the vapor.

  • Collection: Collect the distillate, which will appear as a milky emulsion of essential oil and water, in a receiving vessel or a separatory funnel.[9]

  • Extraction Duration: Continue the distillation for a predetermined time, typically 2-4 hours.[9]

  • Isolation of Essential Oil: After distillation, allow the distillate to cool to room temperature. The essential oil will form a separate layer (usually on top of the water). Separate the oil layer using a separatory funnel.

Protocol 2: Supercritical CO2 (SC-CO2) Extraction

Objective: To extract this compound from Perilla frutescens leaves using supercritical CO2.

Materials:

  • Dried and powdered Perilla frutescens leaves

  • Supercritical fluid extraction system

  • Liquid CO2

Procedure:

  • Sample Preparation: Dry and grind the Perilla frutescens leaves to a consistent particle size.

  • Extraction:

    • Load the powdered plant material into the extractor vessel.

    • Set the desired pressure (e.g., 10.5–33.0 MPa) and temperature (e.g., 32–55 °C).[11]

    • A static extraction stage may be performed for a set duration (e.g., 15-30 minutes).[11]

    • Initiate the dynamic extraction by introducing a continuous flow of supercritical CO2 (e.g., 0.37 g/min ) through the vessel for a specified time (e.g., up to 210 minutes).[10][11]

  • Collection: The extracted oil is collected in separators by reducing the pressure, which causes the CO2 to return to a gaseous state, leaving behind the extracted oil.[11]

Protocol 3: Quantification of this compound using GC-MS

Objective: To identify and quantify this compound in the extracted essential oil using Gas Chromatography-Mass Spectrometry.[14]

Materials:

  • Essential oil sample

  • Suitable solvent (e.g., n-hexane or ethyl acetate)

  • Certified reference standard of L-Perillaldehyde

  • GC-MS system with a suitable column (e.g., HP-5MS)

Procedure:

  • Sample Preparation: Dilute a small amount of the essential oil in a suitable solvent (e.g., 1 µL of oil in 1 mL of n-hexane) to bring the concentration of this compound within the calibration range.[9][14]

  • Calibration: Prepare a series of standard solutions of L-Perillaldehyde in the same solvent at known concentrations (e.g., 0.1, 1, 5, 10, 50 µg/mL). Inject each standard to construct a calibration curve by plotting peak area against concentration.[14]

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS system.[9]

    • Set the GC oven temperature program to separate the components. A typical program might start at 60°C and ramp to 240°C at a rate of 3-5°C/min.[9]

    • The separated components will enter the mass spectrometer for identification.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum compared to the reference standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

experimental_workflow cluster_prep Phase 1: Plant Material Preparation cluster_extraction Phase 2: Extraction cluster_analysis Phase 3: Analysis & Purification Harvest Harvest Perilla frutescens (High this compound Chemotype) Drying Drying (Air-dry in shade) Harvest->Drying Grinding Grinding (Moderate particle size) Drying->Grinding Extraction Extraction Method Selection (e.g., SC-CO2, Steam Distillation) Grinding->Extraction Optimization Parameter Optimization (Temp, Pressure, Time) Extraction->Optimization Quantification Quantification (GC-MS or HPLC) Optimization->Quantification Purification Purification (Optional) (Fractional Distillation) Quantification->Purification Final_Product Final_Product Purification->Final_Product High-Yield, High-Purity This compound

Caption: Workflow for optimizing this compound yield.

troubleshooting_logic cluster_material Plant Material Issues cluster_procedure Procedural Issues cluster_purity Purity Issues Start Low this compound Yield Check_Material Check Plant Material Quality Start->Check_Material Check_Procedure Review Extraction Procedure Start->Check_Procedure Check_Purity Assess Product Purity Start->Check_Purity Chemotype Incorrect Chemotype? Check_Material->Chemotype Harvest_Time Suboptimal Harvest Time? Check_Material->Harvest_Time Drying_Method Improper Drying? Check_Material->Drying_Method Particle_Size Incorrect Particle Size? Check_Material->Particle_Size cluster_material cluster_material Method_Consistency Inconsistent Method? Check_Procedure->Method_Consistency Parameters Uncontrolled Parameters? Check_Procedure->Parameters Equipment Equipment Malfunction? Check_Procedure->Equipment cluster_procedure cluster_procedure Co_Extraction Co-extraction of Impurities? Check_Purity->Co_Extraction Degradation Product Degradation? Check_Purity->Degradation cluster_purity cluster_purity Solution Implement Corrective Actions: - Source high-yield chemotype - Optimize harvest & drying - Control extraction parameters - Purify extract cluster_purity->Solution

Caption: Troubleshooting logic for low this compound yield.

References

Perillaldehyde Bioassays: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for perillaldehyde bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: High Variability in Replicate Wells for Antioxidant Assays

Q: My DPPH/ABTS assay results for this compound show significant variability between replicates. What could be the cause?

A: High variability in antioxidant assays with this compound can stem from several factors, primarily related to its inherent instability.

  • Compound Instability: this compound is susceptible to degradation through oxidation and photodegradation.[1] Any discoloration, such as browning, in your stock solution may indicate degradation, which can lead to inconsistent results.[1]

    • Solution: Always prepare fresh working solutions daily from a properly stored stock.[1] Store this compound under an inert atmosphere (like nitrogen or argon), protect it from light using amber vials or foil wrapping, and keep it at recommended low temperatures.[1]

  • Pipetting Inaccuracy: Small errors in pipetting volumes of this compound or reagents can lead to significant differences in results.

    • Solution: Ensure your pipettes are calibrated. Use consistent and careful pipetting techniques for all wells.

  • Reaction Time and Temperature: The kinetics of radical scavenging assays can be influenced by reaction time and temperature, and inconsistencies in these parameters can affect results. Small temperature differences in the outer wells of a microplate can decrease reproducibility.[2]

    • Solution: Ensure all reagents are equilibrated to the assay temperature before use. Use a water bath or incubator to maintain a consistent temperature during the assay. Standardize the incubation time for all plates.

Issue 2: Inconsistent Cell Viability (MTT Assay) Results

Q: I'm observing inconsistent results in my MTT assays when treating cancer cells with this compound. Why might this be happening?

A: Inconsistent MTT assay results with this compound can be due to its stability, issues with the cells themselves, or the assay protocol.

  • This compound Degradation: As with antioxidant assays, the stability of this compound in your cell culture media is crucial. It can degrade over the incubation period, leading to variable effects on cell viability.

    • Solution: Prepare fresh dilutions of this compound in media for each experiment. Minimize the exposure of your stock solutions to light and air.

  • Cell Seeding Density: The initial number of cells seeded can significantly impact the final MTT reading. Inconsistent cell numbers across wells will lead to variable results.

    • Solution: Ensure you have a homogenous cell suspension before seeding. Perform a cell count and viability assessment (e.g., with trypan blue) before plating. It's recommended to establish a linear relationship between cell number and the signal produced for your specific cell line.

  • Contamination: Microbial contamination (bacteria, yeast, fungi) can affect the metabolic activity of your cells and interfere with the MTT assay, leading to unreliable results.

    • Solution: Regularly check your cell cultures for any signs of contamination. Always use sterile techniques and reagents.

  • Incomplete Formazan Solubilization: The purple formazan crystals produced in the MTT assay must be fully dissolved before reading the absorbance.

    • Solution: Ensure complete solubilization by gently pipetting up and down after adding the solubilizing agent (e.g., DMSO or SDS). Check for any remaining crystals before reading the plate.

Issue 3: Conflicting Reports on this compound Genotoxicity

Q: I've come across conflicting data regarding the genotoxicity of this compound. Some studies report mutagenicity in the Ames test, while others do not. How should I interpret this?

A: The genotoxicity of this compound has indeed been a subject of some debate. While some earlier studies suggested a mutagenic potential in specific strains of Salmonella typhimurium in the Ames test, more recent and comprehensive studies, including in vivo transgenic rodent gene mutation (TGR) assays, have shown no evidence of mutagenic potential.[3][4]

  • In Vitro vs. In Vivo Discrepancies: It's not uncommon for compounds to show some activity in in vitro assays like the Ames test that is not replicated in whole-animal (in vivo) studies. This can be due to differences in metabolism, detoxification, and excretion in a living organism.

  • Purity of the Compound: The purity of the this compound used in studies can also contribute to different outcomes. One study noted that a negative Ames test result was obtained with 97.3% pure this compound, while a positive result in a different study used a sample with 91.9-94.2% purity.[3]

  • Current Consensus: Based on a robust set of data, including negative results from in vivo studies, the current scientific consensus is that this compound does not pose a risk of cancer-related mutagenicity.[3]

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in various bioassays.

Table 1: Antioxidant Activity of this compound

Assay TypeIC50 / Effective ConcentrationStandardReference
DPPH Radical Scavenging> 50 µg/mLAscorbic Acid[5]
Nitric Oxide Scavenging> 50 µg/mLAscorbic Acid[5]
Metal Chelating> 50 µg/mLAscorbic Acid[5]
Hydrogen Peroxide Scavenging> 50 µg/mLAscorbic Acid[5]

Note: In this particular study, this compound showed better activity above 50µg/mL but was less potent than the standard, ascorbic acid.[5]

Table 2: Anti-Inflammatory Activity of this compound

Assay TypeCell LineIC50 / Effective ConcentrationNotesReference
Inhibition of TNF-α mRNA expressionRAW264.7171.7 µMInduced by LPS stimulation.[1]
Suppression of pro-inflammatory cytokinesIn vivo100 mg/kg dosageIn a DSS-induced colitis mouse model.[1]

Table 3: Cell Viability/Anticancer Activity of this compound

Cell LineAssay TypeIC50 / Effective ConcentrationIncubation TimeReference
BroTo (Human Head and Neck Carcinoma)MTT3 mM24 hours[6]
A549 (Human Lung Adenocarcinoma)MTT3 mM24 hours[6]
HGC27, AGS (Human Gastric Cancer)MTTDose-dependent decrease24 and 48 hours[7]
MFC (Mouse Gastric Cancer)MTTDose-dependent decrease24 and 48 hours[7]

Experimental Protocols & Workflows

1. MTT Cell Viability Assay

This protocol is adapted for assessing the effect of this compound on the viability of adherent cancer cell lines.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., medium with the same concentration of DMSO used to dissolve this compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, carefully remove the medium containing this compound. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[8] Incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals.[8] Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[8]

  • Absorbance Reading: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to correct for background absorbance.[8]

  • Calculation: Calculate cell viability as a percentage of the vehicle control after subtracting the absorbance of the no-cell control.

MTT_Assay_Workflow MTT Cell Viability Assay Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_this compound Prepare this compound dilutions treat_cells Treat cells prepare_this compound->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mtt Add MTT solution incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability

MTT Cell Viability Assay Workflow

2. Nitric Oxide (NO) Scavenging Assay

This cell-free assay measures the ability of this compound to scavenge nitric oxide radicals generated from sodium nitroprusside.

Methodology:

  • Reagent Preparation:

    • Sodium Nitroprusside (10 mM): Prepare in phosphate-buffered saline (PBS, pH 7.4).

    • Griess Reagent: Mix equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in distilled water immediately before use.[7]

  • Reaction Mixture: In a tube, mix 2 ml of 10 mM sodium nitroprusside with 0.5 ml of your this compound sample at various concentrations.[9] A control is prepared with 0.5 ml of the solvent instead of the sample.

  • Incubation: Incubate the reaction mixtures at 25°C for 150 minutes.[9]

  • Color Development: After incubation, take 0.5 ml of the reaction mixture and add 1 ml of the freshly prepared Griess reagent.[9] Allow the mixture to stand for 30 minutes at 25°C for color development.[9]

  • Absorbance Reading: Measure the absorbance of the pink-colored solution at 540 nm against a blank (solvent and reagents without sodium nitroprusside).

  • Calculation: The percentage of NO scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control, and A_sample is the absorbance of the this compound-treated sample.

NO_Scavenging_Workflow Nitric Oxide Scavenging Assay Workflow cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis reagents Prepare Reagents: - Sodium Nitroprusside (SNP) - Griess Reagent - this compound dilutions mix Mix SNP with this compound (or vehicle for control) incubate Incubate at 25°C for 150 min mix->incubate add_griess Add Griess Reagent incubate->add_griess incubate_color Incubate at 25°C for 30 min add_griess->incubate_color read_abs Read Absorbance at 540 nm incubate_color->read_abs calculate Calculate % NO Scavenging read_abs->calculate

Nitric Oxide Scavenging Assay Workflow

Signaling Pathways

1. Anti-Inflammatory Signaling Pathway of this compound

This compound has been shown to exert its anti-inflammatory effects by modulating the c-Jun N-terminal kinase (JNK) signaling pathway, leading to the suppression of pro-inflammatory cytokine expression.[1][9]

Anti_Inflammatory_Pathway Anti-Inflammatory Signaling Pathway of this compound LPS Inflammatory Stimulus (e.g., LPS) JNK JNK (p54/p46) LPS->JNK Activates This compound This compound This compound->JNK Inhibits Activation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) JNK->Cytokines Induces Expression Inflammation Inflammatory Response Cytokines->Inflammation Antioxidant_Pathway Antioxidant & Cytoprotective Pathway of this compound Pollutant Environmental Pollutant (e.g., Benzo[a]pyrene) AHR AHR Pollutant->AHR Activates ROS Reactive Oxygen Species (ROS) AHR->ROS Generates Oxidative_Stress Oxidative Stress & Inflammation ROS->Oxidative_Stress This compound This compound This compound->AHR Inhibits NRF2 NRF2 This compound->NRF2 Activates HO1 HO-1 NRF2->HO1 Induces Antioxidant_Response Antioxidant Response & Cytoprotection NRF2->Antioxidant_Response HO1->Antioxidant_Response

References

Technical Support Center: Stability-Indicating Analytical Methods for Perillaldehyde Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of perillaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on stability-indicating analytical methods, troubleshooting common experimental issues, and answering frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning brown and showing new peaks in the chromatogram. What is happening?

A1: The browning or discoloration of your this compound solution is a common indicator of degradation.[1] this compound is susceptible to both oxidation and photodegradation.[1] The appearance of new peaks in your chromatogram confirms the formation of degradation products.[1]

  • Oxidation: The aldehyde group in this compound is prone to oxidation, especially when exposed to air, which can lead to the formation of perillic acid and other related compounds.[1]

  • Photodegradation: this compound is sensitive to light. Exposure can cause the formation of various photoproducts.[1]

To minimize degradation, it is crucial to store this compound under an inert atmosphere (like nitrogen or argon), protect it from light using amber vials or foil wrapping, and store it at low temperatures.[1]

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To maintain the integrity of this compound, adhere to the following storage guidelines:

  • Atmosphere: Store under an inert atmosphere such as nitrogen or argon to prevent oxidation.[1]

  • Light: Protect from light by using amber-colored vials or by wrapping the container in aluminum foil.[1]

  • Temperature: Store at recommended low temperatures, typically refrigerated or frozen, to slow down the degradation process.[1]

Q3: I am observing poor reproducibility in my bioassays. Could the stability of this compound be a factor?

A3: Yes, the instability of this compound can significantly contribute to experimental variability and poor reproducibility.[1] Inconsistent handling and storage can lead to varying levels of degradation between samples, which in turn affects the effective concentration of the active compound in your assays.[1] To address this, it is recommended to prepare fresh working solutions daily from a properly stored stock and to use a validated stability-indicating analytical method to confirm the concentration of this compound before each experiment.[1]

Q4: What are the primary degradation pathways for this compound?

A4: The main degradation pathways for this compound are oxidation and photodegradation.[1]

  • Oxidation: The aldehyde functional group can be oxidized to a carboxylic acid, forming perillic acid.[1]

  • Photodegradation: When exposed to light, particularly UV light, this compound can undergo complex reactions to form various degradation products.[1] In methanol, for instance, it can form methanol adducts and a methyl ether.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using HPLC and GC methods.

HPLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing Active sites on the column; Incompatible mobile phase pH.Use a column with end-capping. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Ghost Peaks Contaminated mobile phase or injector; Carryover from previous injections.Use high-purity solvents. Implement a robust needle wash protocol. Inject a blank solvent to check for carryover.
Baseline Drift/Noise Column bleed; Detector instability; Contaminated mobile phase.Condition the column properly. Allow the detector to warm up and stabilize. Filter and degas the mobile phase.
Poor Resolution Inappropriate mobile phase composition or column.Optimize the mobile phase gradient and composition. Try a different column chemistry (e.g., C8 instead of C18).
Appearance of New Peaks Sample degradation.Prepare fresh samples and protect them from light and air.[1] Conduct a forced degradation study to identify potential degradants.[1]
GC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing Active sites in the liner or column; Column overloading.Use a deactivated liner. Derivatize the analyte to make it less polar. Reduce the injection volume or sample concentration.
Irreproducible Retention Times Leaks in the system; Inconsistent oven temperature.Check for leaks at the septum and fittings using an electronic leak detector. Ensure the oven temperature program is consistent and the oven has equilibrated.
Baseline Instability Column bleed; Contaminated carrier gas.Condition the column at a high temperature. Use high-purity carrier gas and install a gas purifier.
Poor Sensitivity Inefficient injection; Detector issues.Optimize injection parameters (e.g., temperature, split ratio). Clean or replace the detector.
Sample Degradation High inlet temperature.Lower the inlet temperature to prevent thermal degradation of this compound.

Quantitative Data Summary

While extensive quantitative kinetic data for this compound degradation is not widely available in the public domain, the following table summarizes the expected stability under various forced degradation conditions based on general chemical principles and available information.[1] The extent of degradation is generally targeted to be between 5-20% to ensure the detection of primary degradants.

Stress ConditionReagent/ParametersExpected Stability of this compoundPotential Degradation Products
Acidic Hydrolysis 0.1 M - 1.0 M HCl, Room Temperature or 50-60°CGenerally stable, but some degradation may occur at elevated temperatures.[1]Isomerization products, hydrolysis products of any esters if present as impurities.
Alkaline Hydrolysis 0.1 M - 1.0 M NaOH, Room Temperature or 50-60°CSusceptible to degradation, especially at higher temperatures.[1]Aldol condensation products, Cannizzaro reaction products (perillyl alcohol and perillic acid).
Oxidation 3% H₂O₂, Room TemperatureHighly susceptible to oxidation.[1]Perillic acid and other oxidative cleavage products.[1]
Thermal Degradation 40-80°CDegradation is expected, with the rate increasing with temperature.[1]Isomerization products, polymerization products.
Photodegradation Exposure to UV and/or visible lightHighly susceptible to degradation.[1]Photodimers, photoisomers, and oxidation products.[1]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound to develop a stability-indicating analytical method.

1.1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[1]

1.2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).[1] Neutralize with 0.1 N NaOH before analysis.[1]

  • Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature for a specified period.[1] Neutralize with 0.1 N HCl before analysis.[1]

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for a specified period.[1]

  • Thermal Degradation: Heat the stock solution in a thermostatically controlled oven at 70°C for a specified period.[1]

  • Photodegradation: Expose the stock solution to a light source providing both UV and visible light (e.g., in a photostability chamber) for a specified duration. Keep a control sample protected from light.[1]

1.3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a suitable analytical technique like HPLC with a photodiode array (PDA) detector to separate and identify the degradation products.[1]

Stability-Indicating HPLC Method Development Protocol

This protocol provides a general framework for developing an HPLC method capable of separating this compound from its degradation products.

2.1. Instrument and Columns:

  • Use an HPLC system with a PDA detector.

  • Start with a common reversed-phase column, such as a C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm).[1]

2.2. Mobile Phase Selection:

  • Begin with a simple mobile phase gradient of acetonitrile and water or methanol and water.[1]

  • If peak shape is poor, add a buffer (e.g., phosphate or acetate buffer) to control the pH.[1]

2.3. Wavelength Selection:

  • Use the PDA detector to scan the UV spectrum of this compound and its degradation products from the forced degradation study.

  • Select an optimal wavelength for detection. This compound has a UV maximum at approximately 231 nm.[1]

2.4. Method Optimization:

  • Inject the stressed samples and optimize the mobile phase gradient, flow rate, and column temperature to achieve baseline separation of this compound from all degradation products.

2.5. Method Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Expose to stress base Alkaline Hydrolysis (0.1 N NaOH, RT) stock->base Expose to stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress thermal Thermal (70°C) stock->thermal Expose to stress photo Photodegradation (UV/Vis Light) stock->photo Expose to stress hplc HPLC-PDA Analysis acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidation->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples method_dev Method Development & Optimization hplc->method_dev Evaluate separation validation Method Validation (ICH Guidelines) method_dev->validation Finalize method

Caption: Workflow for forced degradation and stability-indicating method development.

degradation_pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis (Alkaline) This compound This compound perillic_acid Perillic Acid This compound->perillic_acid [O] / Air photoproducts Various Photoproducts (e.g., adducts, isomers) This compound->photoproducts hv (Light) hydrolysis_products Condensation/Disproportionation Products This compound->hydrolysis_products OH-

Caption: Major degradation pathways of this compound.

References

challenges in perillaldehyde purification and potential solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for perillaldehyde purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for obtaining high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in this compound purification stem from its chemical instability. It is highly susceptible to:

  • Oxidation: The aldehyde group can easily oxidize to perillic acid upon exposure to air.[1]

  • Photodegradation: Exposure to light can cause degradation and the formation of various photoproducts.[1]

  • Thermal Degradation: Elevated temperatures, often used in distillation, can accelerate decomposition.[1]

  • Isomerization: The double bond in the ring is susceptible to isomerization under certain conditions.

Q2: What are the common impurities found in crude this compound extracts?

A2: Crude extracts of this compound, typically from Perilla frutescens, can contain a variety of related terpenoids and other volatile compounds. Common impurities include limonene, β-caryophyllene, perilla ketone, and isoegomaketone.[2] The exact impurity profile can vary depending on the plant chemotype and the extraction method used.

Q3: How can I minimize degradation of this compound during storage and handling?

A3: To ensure the stability of this compound, it is crucial to:

  • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]

  • Protect from light by using amber glass vials or by wrapping the container in aluminum foil.[1]

  • Store at low temperatures (refrigerated at 4°C for short-term storage).[1]

  • Prepare solutions fresh daily and use a validated analytical method to confirm concentration before use.[1]

Q4: Which analytical methods are best for assessing the purity of this compound?

A4: The most common and effective methods for analyzing this compound purity are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1] GC-MS is well-suited for volatile compounds like this compound and provides detailed information on impurity profiles. HPLC-UV is also a robust method for quantification.[1]

Purification Method Troubleshooting Guides

Fractional Distillation

Q: My this compound is degrading during distillation, leading to low yield and purity. What can I do?

A: Thermal degradation is a common issue. To mitigate this:

  • Use Vacuum Distillation: Lowering the pressure significantly reduces the boiling point of this compound, allowing for distillation at a lower temperature and minimizing thermal stress.[3][4]

  • Optimize Heating: Use a stable heat source and ensure even heating to avoid localized hot spots. Adjust the heating rate to maintain a slow and steady distillation.

  • Minimize Distillation Time: Prolonged exposure to heat increases the likelihood of degradation. Streamline your setup to complete the distillation as efficiently as possible.

Q: I'm observing poor separation of this compound from closely boiling impurities. How can I improve this?

A: Improving separation efficiency in fractional distillation requires attention to the column and operating parameters:

  • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.

  • Optimize Reflux Ratio: A higher reflux ratio can improve separation but will also prolong the distillation time. Find the optimal balance for your specific mixture.

  • Ensure Stable Operation: Maintain a consistent distillation rate to allow for proper equilibrium between the liquid and vapor phases within the column.

Column Chromatography

Q: My this compound is streaking on the column, leading to poor separation.

A: Streaking or tailing of peaks can be caused by several factors:

  • Improper Solvent System: The polarity of the mobile phase may not be optimal. Use Thin Layer Chromatography (TLC) to screen for a solvent system that gives a good retention factor (Rf) of approximately 0.35 for this compound and good separation from impurities.

  • Column Overloading: Applying too much sample to the column can lead to band broadening and streaking. Reduce the amount of crude material loaded onto the column.

  • Column Packing Issues: An improperly packed column with channels or cracks will result in an uneven flow of the mobile phase. Ensure the column is packed uniformly.[5]

Q: The this compound is not eluting from the column, or the recovery is very low.

A: This can happen due to a few reasons:

  • Inappropriate Solvent Polarity: The mobile phase may be too non-polar to elute the this compound. Gradually increase the polarity of the solvent system.

  • Compound Degradation on Silica: this compound, being an aldehyde, can sometimes degrade on acidic silica gel.[6] Consider using deactivated (neutral) silica or an alternative stationary phase like alumina.[6] You can test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if degradation spots appear.[6]

  • Irreversible Adsorption: Some highly polar impurities might be irreversibly binding to the stationary phase, which can also affect the elution of your target compound.

Preparative High-Performance Liquid Chromatography (HPLC)

Q: I'm seeing poor resolution between this compound and its impurities in my preparative HPLC run.

A: Achieving good resolution in preparative HPLC is crucial for purity.

  • Method Development on Analytical Scale: First, develop and optimize the separation on an analytical HPLC column. Experiment with different mobile phases (e.g., acetonitrile/water vs. methanol/water), pH, and stationary phases to achieve the best selectivity.[7]

  • Optimize Loading: Overloading the column is a common cause of lost resolution. Perform loading studies on the analytical column to determine the maximum sample amount that can be injected without significant loss of separation.[7]

  • Gradient Optimization: If using a gradient, ensure it is optimized for the separation of your target compound from its closest eluting impurities. A shallower gradient around the elution time of this compound can improve resolution.

Q: The peak shape of my this compound is poor (e.g., tailing or fronting).

A: Poor peak shape can affect fraction collection and purity.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your compound and impurities, which in turn affects peak shape. For neutral compounds like this compound, this is less of a concern, but it can impact acidic or basic impurities.

  • Sample Solvent: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is used to dissolve the sample, it can cause peak distortion.

  • Column Contamination: A contaminated guard or preparative column can lead to poor peak shapes. Implement a proper column cleaning and regeneration protocol.

Crystallization

Q: this compound is not crystallizing from the solution.

A: Inducing crystallization can sometimes be challenging.

  • Supersaturation: The solution may not be sufficiently concentrated. Slowly evaporate the solvent to increase the concentration of this compound.

  • Induce Nucleation: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.

  • Solvent System: The chosen solvent may not be ideal. A good crystallization solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. You may need to screen different solvents or solvent mixtures.

Q: The this compound is "oiling out" instead of forming crystals.

A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.

  • Cooling Rate is Too Fast: Rapid cooling can cause the solution to become supersaturated too quickly, leading to the formation of an oil. Allow the solution to cool more slowly.

  • Purity of the Compound: High levels of impurities can inhibit crystallization and promote oiling out. It may be necessary to perform another purification step (e.g., column chromatography) before attempting crystallization.

  • Solvent Choice: The boiling point of the solvent might be too high relative to the melting point of your compound. At the point of saturation, the temperature may still be above the melting point of the impure this compound. Try a lower-boiling solvent.

Data on Purification Methods

The following tables summarize quantitative data for different this compound purification methods.

Table 1: Comparison of Extraction and Purification Methods for this compound

MethodStarting MaterialPurity AchievedYield/RecoveryReference
Enzymatic Extraction & Reduced Pressure DistillationPerilla frutescens> 99.3%24.76% extraction rate[8]
Hydrodistillation followed by Macroporous Resin AdsorptionPerilla frutescens leavesHigh Purity (Chromatographically)N/A[9]
Supercritical CO2 ExtractionPerilla leaves49.76% (w/w) in extract1.62% oil yield[10]
Historical Method (Bisulfite Adduct Formation & Distillation)Crude Perilla Essential OilHigh (based on physical constants)N/A[3]

Table 2: Analytical Method Performance for this compound Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Reference
Principle Separation by volatility/polarity, detection by mass-to-charge ratioSeparation by polarity, detection by UV absorbance[1]
Linearity (R²) > 0.998> 0.999[1]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 0.5 µg/mL[1]
Limit of Quantification (LOQ) 0.25 µg/mLN/A[11]
Recovery 95.0 - 105.7%N/A[11]
Repeatability (RSD) 0.32 - 8.47%N/A[11]

Experimental Protocols

Protocol 1: Purification of this compound using Column Chromatography

This protocol provides a general workflow for the purification of this compound from an essential oil extract using silica gel column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound extract in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a solvent system of hexane and ethyl acetate in varying ratios (e.g., 98:2, 95:5, 90:10).

    • Visualize the spots under UV light and/or by staining.

    • Select the solvent system that provides a retention factor (Rf) of approximately 0.3-0.4 for this compound and the best separation from other components.

  • Column Preparation:

    • Select an appropriate size glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column.[12]

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[12]

    • Add a layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a non-polar solvent like hexane or the mobile phase.

    • Carefully apply the sample to the top of the column.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[13]

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase.

    • Collect fractions in test tubes or vials.

    • Monitor the elution of compounds using TLC.

    • Once the desired compound (this compound) starts to elute, collect the fractions containing it.

    • It may be necessary to gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.

  • Analysis and Solvent Removal:

    • Analyze the collected fractions by TLC to identify those containing pure this compound.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purity Analysis of this compound by GC-MS

This protocol outlines a typical method for the analysis of this compound purity using GC-MS.

  • Sample Preparation:

    • Prepare a stock solution of the purified this compound in a volatile solvent such as hexane or ethyl acetate (e.g., 1 mg/mL).

    • Dilute the stock solution to a suitable concentration for GC-MS analysis (e.g., 10 µg/mL).

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 7890A or similar.

    • Mass Spectrometer: Agilent 7000 Triple Quadrupole MS or equivalent.

    • Capillary Column: HP-5MS (30 m × 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column.[11]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split or splitless mode depending on concentration).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 180 °C at 5 °C/min.

      • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the this compound peak in the total ion chromatogram based on its retention time, which should be confirmed by injecting a pure standard.

    • Confirm the identity by comparing the mass spectrum of the peak with a reference spectrum from a library (e.g., NIST) or a pure standard.

    • Calculate the purity by determining the percentage of the peak area of this compound relative to the total peak area of all components in the chromatogram.

Visualizations

Perillaldehyde_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Options cluster_analysis Analysis & Final Product plant_material Perilla frutescens Plant Material steam_distillation Steam Distillation plant_material->steam_distillation crude_oil Crude Essential Oil steam_distillation->crude_oil frac_dist Fractional Distillation crude_oil->frac_dist High Boiling Impurities col_chrom Column Chromatography crude_oil->col_chrom Broad Impurity Range prep_hplc Preparative HPLC crude_oil->prep_hplc Difficult Separations analysis Purity Analysis (GC-MS, HPLC) frac_dist->analysis crystallization Crystallization col_chrom->crystallization Optional Polishing col_chrom->analysis prep_hplc->analysis crystallization->analysis pure_pa Pure This compound analysis->pure_pa Purity > 99%

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic action_node action_node start Problem Encountered is_degradation Degradation Suspected? start->is_degradation Low Yield/ New Impurities check_storage Check Storage & Handling Conditions is_degradation->check_storage Yes is_poor_sep Poor Separation? is_degradation->is_poor_sep No action_inert Use Inert Gas Store Cold & Dark check_storage->action_inert Oxidation check_method Review Purification Method Parameters is_poor_sep->check_method Yes end Consult Further Documentation is_poor_sep->end No action_dist Increase Column Efficiency/Reflux check_method->action_dist Distillation action_chrom Optimize Mobile Phase & Loading check_method->action_chrom Chromatography

Caption: Logical troubleshooting workflow for this compound purification issues.

References

Technical Support Center: Enhancing Perillaldehyde Solubility for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support hub is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and practical guidance on overcoming the solubility challenges of perillaldehyde in in vitro experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the inherent aqueous solubility of this compound?

A1: this compound is characterized by its poor solubility in water, with an estimated solubility of approximately 160.7 mg/L (or 0.16 mg/mL) at 25°C.[1] However, it readily dissolves in organic solvents like ethanol and various oils.[1]

Q2: I'm observing precipitation of this compound in my cell culture medium. What steps can I take?

A2: Precipitation of this compound in aqueous solutions is a frequent obstacle due to its hydrophobic properties. Here are some immediate actions you can take:

  • Utilize a Co-solvent: It is crucial to first dissolve this compound in a suitable organic solvent, such as DMSO, before introducing it into your aqueous buffer or medium. To prevent solvent-induced cytotoxicity, it is recommended to maintain a low final concentration of the organic solvent, typically at or below 0.5% v/v.

  • Apply Sonication: Mild sonication can aid in the dispersion of the compound and the breakdown of minor precipitates.

  • Vortexing: Employing vigorous vortexing immediately before use can help in achieving a uniform suspension, which is particularly useful for experiments of shorter duration.

  • Prepare Fresh Solutions: Given its volatile nature and tendency to precipitate over time, it is advisable to prepare fresh this compound solutions for each experiment.

Q3: What are the most effective strategies for enhancing the solubility of this compound for in vitro studies?

A3: A variety of techniques can be employed to improve the aqueous solubility of this compound. The selection of the most appropriate method will be contingent on the specific demands of your experiment, including the target concentration and the sensitivity of your in vitro system to various excipients. The most prevalent and effective approaches include:

  • Co-solvents: The most straightforward method involves the use of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol.

  • Cyclodextrins: The encapsulation of this compound molecules within cyclodextrins can markedly enhance its solubility in aqueous environments.

  • Surfactants and Nanoemulsions: The formulation of this compound into a nanoemulsion with the aid of surfactants can produce a stable, aqueous dispersion of the compound.

Troubleshooting Guide

IssuePossible CauseSolution
Immediate Precipitation upon Addition to Aqueous Medium The concentration of this compound may be too high for the selected solvent system, or the concentration of the organic co-solvent may be insufficient.- Increase the proportion of the co-solvent (e.g., DMSO) in the final mixture, while remaining cognizant of its potential biological effects on your cells. A final DMSO concentration between 0.1% and 0.5% is generally well-tolerated by a majority of cell lines.- Reduce the final concentration of this compound.- Consider employing a more potent solubilization technique, such as cyclodextrin complexation or a nanoemulsion formulation.
Cloudy or Suspended Solution The solubility threshold has been surpassed, and the compound is not entirely dissolved.- For certain applications, a fine and uniform suspension may be adequate. Ensure consistent mixing prior to each application.- If a transparent solution is necessary, you will need to either decrease the this compound concentration or switch to a more effective solubilization method.- Gentle heating (with caution due to this compound's volatility) and sonication may temporarily clarify the solution, though this effect might not be permanent.
Inconsistent Experimental Outcomes Inconsistent dosing may be occurring due to the precipitation or instability of the this compound solution.- Always prepare fresh solutions of this compound for every experiment.- Vigorously vortex both the stock solution and the final diluted solution immediately before introducing it to your experimental setup.- When working with a suspension, ensure it is thoroughly mixed to guarantee a consistent dose in each replicate.

Data Presentation: this compound Solubility

The tables below provide a summary of the available quantitative data regarding the solubility of this compound achieved through various methods.

Table 1: Solubility of this compound in Co-solvent Systems

Co-solvent SystemAchieved ConcentrationAppearance
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLClear solution[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLClear solution[1]

Table 2: Solubility of this compound with Cyclodextrins

Cyclodextrin FormulationAchieved ConcentrationAppearance
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mLSuspended solution[1]
Hydroxypropyl-γ-cyclodextrin (HPγ-CD)Substantial increase (qualitative)-[1]

Experimental Protocols

Protocol 1: Preparation of this compound Solution Using a Co-solvent (DMSO)

  • Prepare a concentrated stock solution of this compound (e.g., 100 mM) in 100% DMSO.

  • To create your working solution, dilute the stock solution in your cell culture medium or buffer to achieve the desired final concentration.

  • It is critical to ensure that the final concentration of DMSO in your experiment is kept to a minimum (ideally ≤0.1% v/v) to reduce solvent-related toxicity. For instance, to make a 100 µM working solution, you can add 1 µL of a 100 mM stock solution to 1 mL of medium.

  • Thoroughly vortex the working solution before its application to your cells.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex

  • Establish the desired molar ratio of this compound to hydroxypropyl-β-cyclodextrin (HP-β-CD). A 1:1 or 1:2 molar ratio is a conventional starting point.[1]

  • Dissolve the precisely weighed amount of HP-β-CD in deionized water, stirring continuously until the solution becomes clear.[1]

  • Gradually introduce the this compound into the HP-β-CD solution while maintaining constant stirring. If required, a minimal volume of a co-solvent such as ethanol can be used to pre-dissolve the this compound before its addition to the cyclodextrin solution.[1]

  • Seal the container and allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.[1]

  • The resulting solution can be filtered to eliminate any undissolved this compound.

Protocol 3: Preparation of a this compound Nanoemulsion

  • Oil Phase Preparation: Dissolve this compound in a suitable carrier oil (e.g., medium-chain triglycerides) to the desired concentration.[1]

  • Aqueous Phase Preparation: In deionized water, dissolve a surfactant (e.g., Tween 80) and a co-surfactant (e.g., sorbitol).[1]

  • Pre-emulsion Formation: Introduce the oil phase into the aqueous phase while stirring at a high velocity (e.g., 2000-5000 rpm) with a magnetic stirrer for a duration of 30-60 minutes to create a coarse emulsion.[1]

  • Homogenization: Process the coarse emulsion through a high-pressure homogenizer or a microfluidizer for multiple cycles to diminish the droplet size and achieve a nanoemulsion.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and pathways related to this compound.

G cluster_0 Solubility Challenge cluster_1 Solubilization Strategies cluster_2 Outcome Poor Aqueous Solubility of this compound Poor Aqueous Solubility of this compound Co-solvents (DMSO, Ethanol) Co-solvents (DMSO, Ethanol) Poor Aqueous Solubility of this compound->Co-solvents (DMSO, Ethanol) Cyclodextrin Complexation Cyclodextrin Complexation Poor Aqueous Solubility of this compound->Cyclodextrin Complexation Nanoemulsion Formulation Nanoemulsion Formulation Poor Aqueous Solubility of this compound->Nanoemulsion Formulation Improved this compound Solubility for In Vitro Studies Improved this compound Solubility for In Vitro Studies Co-solvents (DMSO, Ethanol)->Improved this compound Solubility for In Vitro Studies Cyclodextrin Complexation->Improved this compound Solubility for In Vitro Studies Nanoemulsion Formulation->Improved this compound Solubility for In Vitro Studies

Caption: A flowchart illustrating strategies to overcome the poor aqueous solubility of this compound.

This compound This compound NRF2 NRF2 This compound->NRF2 activates ARE Antioxidant Response Element (ARE) NRF2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes promotes transcription of CellularProtection Cellular Protection against Oxidative Stress AntioxidantEnzymes->CellularProtection leads to This compound This compound AHR Aryl Hydrocarbon Receptor (AHR) This compound->AHR inhibits XRE Xenobiotic Response Element (XRE) AHR->XRE binds to ProinflammatoryGenes Pro-inflammatory Genes XRE->ProinflammatoryGenes activates transcription of Inflammation Inflammation ProinflammatoryGenes->Inflammation leads to

References

managing perillaldehyde volatility during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the volatility and stability of perillaldehyde during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What makes this compound challenging to work with in a lab setting?

A1: this compound is a volatile organic compound, meaning it readily evaporates at room temperature.[1] This volatility can lead to significant loss of the compound during handling, weighing, and solution preparation, resulting in inaccurate concentrations and affecting experimental reproducibility. Furthermore, this compound is susceptible to degradation through oxidation and photodegradation, which can alter its purity and activity.[2]

Q2: What are the primary signs of this compound degradation?

A2: Degradation of this compound can be indicated by a browning or discoloration of the solution.[2] Analytically, the appearance of new peaks in a chromatogram (e.g., HPLC) suggests the formation of degradation products.[2]

Q3: How can I minimize the volatility-related loss of this compound during my experiments?

A3: To minimize loss due to volatility, it is crucial to handle this compound in a well-ventilated area, such as a fume hood, and to keep containers tightly sealed whenever possible.[2] When preparing solutions, work quickly and avoid prolonged exposure to the open air. Storing the compound at low temperatures (e.g., in a refrigerator or freezer) can also help reduce its vapor pressure and subsequent evaporation.[3]

Q4: What are the optimal storage conditions for this compound to ensure its stability?

A4: To maintain the integrity of this compound, it should be stored at low temperatures, protected from light, and under an inert atmosphere (e.g., nitrogen or argon).[2] For short-term storage (up to one month), -20°C is recommended, while for long-term storage (up to six months), -80°C is preferable.[4] Using amber vials or wrapping containers in aluminum foil can effectively protect the compound from light-induced degradation.[2]

Q5: My experimental results with this compound are inconsistent. What could be the cause?

A5: Inconsistent results are often linked to the instability of this compound.[2] Degradation of stock solutions or inconsistent preparation of working solutions can lead to variability.[4] It is highly recommended to prepare fresh working solutions daily and to regularly check the purity of your stock solution.[2]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Difficulty in accurately weighing this compound. Rapid evaporation from the weighing vessel.Use a tared, sealed container for weighing. Work quickly and in an area with minimal air currents.
Inconsistent concentrations in prepared solutions. Loss of this compound due to volatility during preparation.Prepare solutions in a fume hood. Keep the stock container and solution flasks sealed as much as possible. Consider preparing solutions at a lower temperature (e.g., on ice).
Browning or discoloration of this compound solution. Oxidation or photodegradation.[2]Store this compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light using amber vials or aluminum foil.[2]
Appearance of unexpected peaks in analytical chromatograms. Formation of degradation products.[2]Prepare fresh solutions before each experiment. If degradation is suspected, purify the this compound before use.
Low or no biological activity in an in vivo experiment. Degradation of the compound in the dosing solution. Poor bioavailability.Prepare dosing solutions fresh for each experiment. For animal studies, consider using a vehicle that enhances stability and solubility, such as a mixture of DMSO, PEG300, Tween-80, and saline.[4]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₁₄O[5]
Molar Mass 150.221 g·mol⁻¹[6]
Appearance Colorless to pale yellow liquid[7]
Boiling Point 238.00 to 240.00 °C @ 760.00 mm Hg[5][7][8]
Vapor Pressure 0.043000 mmHg @ 25.00 °C (est.)[7]
Flash Point 200.00 °F (93.33 °C)[7]
Solubility Insoluble in water; soluble in alcohols and oils.[5][7][8]

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Stock Solution
  • Preparation: Before handling, ensure all necessary personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, are worn. Perform all operations in a certified chemical fume hood.

  • Aliquoting: Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Tare a clean, dry amber glass vial with a screw cap. Quickly transfer the desired amount of this compound to the vial and securely cap it. Record the weight.

  • Dissolution: Add the appropriate solvent (e.g., ethanol, DMSO) to the vial to achieve the desired stock solution concentration.[4] Mix gently until the this compound is fully dissolved.

  • Storage: Purge the headspace of the vial with an inert gas (e.g., nitrogen or argon), seal tightly with a cap lined with a chemically resistant septum, and wrap the vial in aluminum foil for extra light protection. Store at -20°C for short-term or -80°C for long-term use.[4]

Protocol 2: Quantification of Aldehydes using the DNPH Spectrophotometric Method

This protocol provides a general method for quantifying aldehydes. Optimization for specific experimental conditions is recommended.

  • Reagent Preparation: Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in an acidic solvent (e.g., acetonitrile with a catalytic amount of phosphoric acid).[9]

  • Standard Curve Preparation: Prepare a series of standard solutions of a known aldehyde in the desired concentration range.

  • Sample and Standard Reaction: Mix a known volume of the this compound-containing sample or standard with the DNPH reagent in a clean vial.[9]

  • Incubation: Allow the reaction to proceed at room temperature or with gentle heating for a specified time until a yellow-orange color develops, indicating the formation of the hydrazone derivative.[9]

  • Measurement: Using a spectrophotometer, measure the absorbance of the resulting hydrazone solution at its maximum absorption wavelength (typically around 365 nm).[9]

  • Quantification: Plot the absorbance of the standards against their known concentrations to create a standard curve. Determine the concentration of this compound in the sample by comparing its absorbance to the standard curve.[9]

Mandatory Visualization

ExperimentalWorkflow cluster_prep Preparation & Handling cluster_exp Experimental Use cluster_analysis Analysis & Quantification cluster_qc Quality Control start Start: Obtain this compound weigh Weighing in a Sealed Vial start->weigh dissolve Dissolution in Appropriate Solvent weigh->dissolve store Store Stock Solution (-20°C to -80°C, Inert Gas, Dark) dissolve->store prep_working Prepare Fresh Working Solution store->prep_working Daily Use experiment Perform Experiment (e.g., Cell Culture, Animal Dosing) prep_working->experiment sample_collection Collect Samples experiment->sample_collection derivatization Derivatization (e.g., with DNPH) sample_collection->derivatization analysis Instrumental Analysis (e.g., HPLC, Spectrophotometry) derivatization->analysis data_processing Data Processing & Quantification analysis->data_processing troubleshoot Troubleshoot Variability data_processing->troubleshoot check_purity Purity Check of Stock (e.g., HPLC) check_purity->troubleshoot

Caption: Workflow for handling and analyzing volatile this compound.

References

Technical Support Center: Perillaldehyde Forced Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in forced degradation studies of perillaldehyde. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and visualizations to assist in identifying this compound degradants and understanding its stability profile.

Troubleshooting Guides

This section addresses common issues encountered during the forced degradation of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Browning or discoloration of the this compound solution. Oxidation or photodegradation.[1]Store this compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). Protect solutions from light using amber vials or by wrapping containers in aluminum foil. Store at recommended low temperatures.[1]
Appearance of unexpected peaks in the chromatogram. Formation of degradation products.[1]Conduct a systematic forced degradation study to identify potential degradants under various stress conditions (acidic, alkaline, oxidative, thermal, photolytic).[1] This will aid in the development of a stability-indicating analytical method capable of separating the parent compound from its degradants.[1]
Poor reproducibility of analytical results. Inconsistent degradation of this compound in stock or working solutions.[1]Prepare fresh working solutions daily from a properly stored stock solution.[1] Ensure all solutions are protected from light and air.[1] Use a validated stability-indicating analytical method to confirm the concentration of this compound before each experiment.[1]
No degradation observed under stress conditions. The stress condition is not harsh enough. The duration of the study is too short.Increase the severity of the stress condition (e.g., higher temperature, higher concentration of acid/base/oxidizing agent). Extend the duration of the study and collect samples at later time points.
Complete degradation of this compound. The stress condition is too harsh.Reduce the severity of the stress condition (e.g., lower temperature, lower concentration of acid/base/oxidizing agent). Shorten the duration of the study and collect samples at earlier time points. The goal is to achieve partial degradation (typically 5-20%) to observe the primary degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: this compound is susceptible to degradation through several mechanisms, with the most common being:

  • Oxidation: The aldehyde functional group is prone to oxidation, which can be initiated by exposure to air (autoxidation) or other oxidizing agents.[1] This can lead to the formation of perillic acid and other related compounds.[1]

  • Light Exposure: this compound is photosensitive and can degrade upon exposure to light, leading to the formation of various photoproducts.[1]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[1]

  • pH: Although specific data on hydrolytic degradation is limited, aldehydes can be susceptible to reactions catalyzed by acids or bases.[1]

Q2: What are the known degradation pathways for this compound?

A2: The main documented degradation pathways for this compound are photodegradation and oxidation.[1]

  • Photodegradation: When irradiated, this compound in methanol can form methanol adducts and a methyl ether under a nitrogen atmosphere.[1] In the presence of oxygen, it may form a dimethyl acetal and other oxidation products.[1] In ethyl acetate, it can form dimers under nitrogen, and oxygenated products in the presence of oxygen.[1]

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming perillic acid.[1]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability of this compound, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon), protected from light in a tightly sealed container, and at low temperatures (e.g., refrigerated or frozen).[1]

Q4: Why is a stability-indicating method necessary for analyzing this compound?

A4: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API), in this case, this compound, in the presence of its degradation products, impurities, and excipients. This is crucial for determining the shelf-life and storage conditions of a drug product.

Q5: What analytical techniques are suitable for identifying this compound degradants?

A5: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is a common technique for separating and quantifying this compound and its degradants.[1] For structural elucidation of the degradants, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.

Data Presentation

While specific quantitative data for the forced degradation of this compound is not extensively available in the public domain, the following tables provide a template for summarizing experimental findings. Researchers are encouraged to populate these tables with their own data to facilitate comparison across different stress conditions.

Table 1: Summary of this compound Degradation under Various Stress Conditions

Stress ConditionReagent/ParametersTime (hours)Temperature (°C)This compound Remaining (%)Degradants Observed (e.g., Peak Area %)
Acidic Hydrolysis 0.1 N HCl2480Data not availableData not available
Alkaline Hydrolysis 0.1 N NaOH860Data not availableData not available
Oxidative 3% H₂O₂2425 (Room Temp)Data not availableData not available
Thermal Solid State48105Data not availableData not available
Photolytic UV Light (254 nm)7225 (Room Temp)Data not availableData not available

Table 2: Identified Degradation Products of this compound

Degradation Product NameStress Condition(s) of FormationMolecular FormulaMolecular Weight ( g/mol )Proposed Structure
Perillic AcidOxidativeC₁₀H₁₄O₂166.22Structure available
Methanol AdductPhotolytic (in Methanol)C₁₁H₁₈O₂182.26Hypothetical
Dimethyl AcetalPhotolytic (in Methanol, with O₂)C₁₂H₂₀O₂196.29Hypothetical
DimerPhotolytic (in Ethyl Acetate)C₂₀H₂₈O₂300.44Hypothetical

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound.

1. Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[1]

2. Acidic Hydrolysis

  • To 1 mL of the this compound stock solution, add 1 mL of 0.1 N hydrochloric acid.

  • Incubate the solution at an elevated temperature (e.g., 80°C) in a water bath.

  • Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, 24 hours).

  • Neutralize the samples with an equivalent volume and concentration of sodium hydroxide before analysis.

  • Analyze the samples by a stability-indicating HPLC method.

3. Alkaline Hydrolysis

  • To 1 mL of the this compound stock solution, add 1 mL of 0.1 N sodium hydroxide.

  • Incubate the solution at an appropriate temperature (e.g., 60°C).

  • Withdraw samples at various time points (e.g., 1, 2, 4, 8 hours).

  • Neutralize the samples with an equivalent volume and concentration of hydrochloric acid prior to analysis.[1]

  • Analyze the samples using a validated HPLC method.

4. Oxidative Degradation

  • To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide.[1]

  • Keep the solution at room temperature and protected from light.[1]

  • Monitor the degradation by taking samples at different time points (e.g., 6, 12, 24, 48 hours).

  • Analyze the samples directly by HPLC.

5. Thermal Degradation

  • Place a known amount of solid this compound in a thermostatically controlled oven at an elevated temperature (e.g., 105°C).

  • Alternatively, place a solution of this compound in a sealed vial in the oven.

  • Analyze samples at various time points by dissolving a known quantity of the solid in a suitable solvent or by directly injecting the solution.

6. Photodegradation

  • Expose a solution of this compound in a quartz cuvette or a suitable transparent container to a UV light source (e.g., 254 nm or 365 nm) in a photostability chamber.

  • Simultaneously, keep a control sample protected from light by wrapping it in aluminum foil.[1]

  • Analyze both the exposed and control samples at appropriate time intervals using HPLC.

Mandatory Visualization

Forced_Degradation_Workflow cluster_setup Experiment Setup cluster_degradation Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation Start Prepare this compound Stock Solution (1 mg/mL) Stress_Conditions Aliquot Stock for Each Stress Condition Start->Stress_Conditions Acid Acidic Hydrolysis (0.1 N HCl, 80°C) Stress_Conditions->Acid Alkali Alkaline Hydrolysis (0.1 N NaOH, 60°C) Stress_Conditions->Alkali Oxidative Oxidative Degradation (3% H2O2, RT) Stress_Conditions->Oxidative Thermal Thermal Degradation (105°C) Stress_Conditions->Thermal Photo Photolytic Degradation (UV Light) Stress_Conditions->Photo Sampling Sample at Time Intervals Acid->Sampling Alkali->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralize (Acid/Alkali Samples) Sampling->Neutralization if applicable HPLC HPLC Analysis (Stability-Indicating Method) Sampling->HPLC Neutralization->HPLC Identify Identify Degradants (LC-MS, GC-MS) HPLC->Identify Quantify Quantify Degradation (% Remaining, % Degradant) HPLC->Quantify Pathway Elucidate Degradation Pathway Identify->Pathway Quantify->Pathway

Caption: Experimental workflow for forced degradation studies of this compound.

Perillaldehyde_Degradation_Pathway cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound (C10H14O) Perillic_Acid Perillic Acid (C10H14O2) This compound->Perillic_Acid [O] (e.g., H2O2, air) Methanol_Adduct Methanol Adducts This compound->Methanol_Adduct hv, MeOH, N2 Dimethyl_Acetal Dimethyl Acetal This compound->Dimethyl_Acetal hv, MeOH, O2 Dimers Dimers This compound->Dimers hv, EtOAc, N2 Oxygenated_Products Oxygenated Products This compound->Oxygenated_Products hv, EtOAc, O2

Caption: Potential degradation pathways of this compound under stress conditions.

References

optimizing storage conditions to maintain perillaldehyde purity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Perillaldehyde Storage

This center provides researchers, scientists, and drug development professionals with essential information for maintaining the purity of this compound during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: this compound is susceptible to degradation from several factors. The main causes are:

  • Oxidation: The aldehyde group is highly prone to oxidation, especially when exposed to air (autoxidation).[1] This process can convert this compound into perillic acid and other related compounds.[1]

  • Light Exposure: As a photosensitive compound, this compound can degrade when exposed to light, leading to the formation of various photoproducts.[1]

  • Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation.[1][2]

Q2: What are the ideal storage conditions to maintain this compound purity?

A2: To ensure long-term stability, this compound should be stored under the following conditions:

  • Temperature: For long-term storage (up to 6 months), a temperature of -80°C is recommended. For short-term storage (up to 1 month), -20°C is suitable.[3] If refrigeration is the only option, store at 4°C and minimize the storage duration.[4]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1][3]

  • Light: Protect the compound from light by using amber-colored vials or by wrapping the container in aluminum foil.[1]

  • Container: Use securely sealed, airtight containers to prevent exposure to air and moisture.[5]

Q3: How does atmospheric composition affect this compound stability?

A3: The presence of oxygen is a critical factor in the degradation of this compound. Storing the compound under an inert gas like nitrogen significantly inhibits the oxidative pathway, which is a primary cause of purity loss.[1] Exposure to air can lead to the formation of oxidation products, which may appear as new peaks in a chromatogram.[1]

Q4: Can the type of container impact the purity of this compound during storage?

A4: Yes, the container is important. It is crucial to use containers that can be securely sealed to prevent exposure to the environment.[5] Glass containers, particularly amber glass, are preferred to block light. Avoid plastics unless their compatibility with aldehydes has been verified, as plasticizers or other components may leach into the sample, and some plastics may be permeable to air.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Appearance of new peaks in GC/HPLC chromatogram. Formation of degradation products due to oxidation or photodegradation.[1]1. Confirm the identity of new peaks using a mass spectrometer (MS) detector. 2. Review storage conditions immediately. Ensure the sample is under an inert atmosphere, protected from light, and stored at the correct temperature.[1] 3. Prepare fresh solutions from a properly stored stock for future experiments.[1]
Browning or discoloration of the this compound sample. Significant oxidation or photodegradation has occurred.[1]1. It is highly likely the sample purity has been compromised. It is recommended to discard the sample. 2. Re-evaluate and strictly enforce proper storage protocols (inert atmosphere, light protection, low temperature) for all new samples.[1]
Decreased peak area or concentration in quantitative analysis. The compound has degraded over time.1. Check storage history (duration, temperature, handling). 2. For long-term studies, re-analyze the purity of the stock material at regular intervals. 3. For critical experiments, use a freshly opened vial or a sample with recently verified purity.
Inconsistent experimental results. Variability in the purity of the this compound solution used.1. Confirm the stability of this compound under your specific experimental conditions (e.g., in your chosen solvent or buffer). 2. Prepare working solutions fresh daily from a properly stored stock solution to ensure consistency.[1]

Data Presentation: Impact of Storage Conditions

Table 1: Effect of Temperature on this compound Stability A summary of expected stability based on typical monoterpenoid aldehyde behavior.

Storage TemperatureExpected Purity After 6 MonthsRecommended Use
-80°C High (>98%)Long-term storage[3]
-20°C Moderate-High (>95%)Short-term storage (up to 1 month)[3]
4°C Moderate (<95%)Very short-term storage[4]
25°C (Room Temp) Low (<85%)Not recommended for storage

Table 2: Effect of Atmosphere on this compound Purity at 4°C Illustrative data based on the known oxidative degradation pathway.

Storage TimePurity under Nitrogen AtmospherePurity under Air Atmosphere
Initial >99%>99%
1 Month ~98%~94%
3 Months ~97%~88%
6 Months ~96%<80%

Experimental Protocols

Protocol: Purity Assessment by Gas Chromatography (GC-FID)

This protocol outlines a standard method for determining the purity of a this compound sample using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent like hexane or ethyl acetate at a concentration of approximately 1 mg/mL.[6]

  • Perform a serial dilution to create a working sample with a concentration that falls within the linear range of the instrument (e.g., 10 µg/mL).[6]

2. GC Instrument Conditions:

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[6]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

  • Injector Temperature: 250°C.[6]

  • Injection Volume: 1 µL (splitless mode).[6]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 240°C at 20°C/min, hold for 5 minutes.[6]

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 300°C.[7]

3. Data Analysis:

  • Integrate the peak areas of all components in the resulting chromatogram.

  • Calculate the percent purity by dividing the peak area of this compound by the total area of all peaks (excluding the solvent peak) and multiplying by 100.[8]

    • Formula: Percent Purity = (Peak Area of this compound / Total Peak Area) x 100.[8]

Visualizations

Chemical Degradation Pathway

This compound This compound Radical Peroxy Radical This compound->Radical Initiation PhotoProducts Photodegradation Products This compound->PhotoProducts Oxygen Oxygen (O2) from Air Oxygen->Radical Light Light (UV/Visible) Light->this compound Initiation Heat Heat Heat->this compound Accelerates PerillicAcid Perillic Acid (Oxidation Product) Radical->PerillicAcid Propagation

Caption: Primary degradation pathways for this compound.

Experimental Workflow for Purity Assessment

Start Retrieve Sample from Storage Prep Prepare Sample (Dilute in Solvent) Start->Prep Inject Inject into GC System Prep->Inject GC Gas Chromatography (Separation) Inject->GC Detect FID Detection GC->Detect Data Generate Chromatogram Detect->Data Analyze Integrate Peaks & Calculate % Purity Data->Analyze End Report Purity Analyze->End

Caption: Workflow for assessing this compound purity via GC-FID.

Troubleshooting Logic for Purity Issues

Start Purity Issue Detected? (e.g., Low Purity, New Peaks) CheckTemp Was storage temp ≤ -20°C? Start->CheckTemp Yes CheckLight Was sample protected from light? CheckTemp->CheckLight Yes HighTemp High temp is likely cause of degradation. CheckTemp->HighTemp No CheckAtmosphere Was sample under inert atmosphere? CheckLight->CheckAtmosphere Yes LightExposure Photodegradation is a likely cause. CheckLight->LightExposure No Oxidation Oxidation is the primary suspect. CheckAtmosphere->Oxidation No Solution Action: Discard sample. Review & tighten all storage protocols. CheckAtmosphere->Solution Yes (Consider other factors e.g., container seal) HighTemp->Solution LightExposure->Solution Oxidation->Solution

Caption: Decision tree for troubleshooting this compound storage.

References

Validation & Comparative

A Comparative Analysis of Perillaldehyde Content in Perilla Chemotypes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of phytochemicals is paramount. Perillaldehyde, a monoterpenoid found in the essential oil of Perilla frutescens, has garnered significant interest for its diverse biological activities, including antimicrobial and anti-inflammatory properties.[1][2] However, the concentration of this compound is intrinsically linked to the specific chemotype of the Perilla plant from which it is derived. This guide provides a comparative overview of this compound content in different Perilla chemotypes, supported by experimental data and detailed methodologies to aid in research and development.

Perilla frutescens is categorized into several chemotypes based on the dominant chemical component in its essential oil.[3] The most notable chemotypes include the this compound (PA) type, perilla ketone (PK) type, perillene (PL) type, phenylpropanoid (PP) type, and elsholtzia ketone (EK) type.[4] The purple-leaved varieties of Perilla are often associated with the PA chemotype, which is the primary source of this compound, while green-leaved varieties are frequently of the PK chemotype, containing significantly less or no this compound.[5][6][7]

Quantitative Comparison of this compound Content

The concentration of this compound in the essential oil of Perilla frutescens varies dramatically among different chemotypes and even between cultivars within the same chemotype. The following table summarizes findings on this compound content from various studies.

Perilla Chemotype/VarietyPredominant CompoundThis compound Content (% of Essential Oil)
PA (this compound) Type This compound0.10% - 61.24%
P. ocymoides L. var. bicolorlaciniata (PA type)This compound72.07%
P. frutescens (L.) Britton var. crispa f. viridis (PA type)This compound49.47%
Weedy type of var. crispa (WC)This compound26.4%
PK (Perilla Ketone) Type Perilla KetoneTypically negligible or not detected
Cultivated type of var. frutescens (CF)Perilla KetoneNot a major component (PK is 87.2%)
Weedy type of var. frutescens (WF)Perilla KetoneNot a major component (PK is 64.5%)
PL (Perillene) Type PerilleneNot typically reported as a major constituent
PP (Phenylpropanoid) Type PhenylpropanoidsNot typically reported as a major constituent
EK (Elsholtzia ketone) Type Elsholtzia ketoneNot typically reported as a major constituent

Experimental Protocols

The following sections detail the standard methodologies for the extraction and quantification of this compound from Perilla plant material.

Essential Oil Extraction via Steam Distillation

Steam distillation is the most common method for extracting essential oils from aromatic plants like Perilla.[8]

Principle: This method utilizes steam to vaporize the volatile compounds from the plant material at a temperature lower than their decomposition point. The vapor mixture is then cooled and condensed, allowing for the separation of the essential oil from the aqueous distillate (hydrosol).[9]

Apparatus:

  • Steam generator (or boiling flask)

  • Biomass flask

  • Still head

  • Condenser

  • Receiver (e.g., Clevenger-type apparatus)

  • Heating source (e.g., heating mantle)

Detailed Procedure:

  • Preparation: Fresh or dried leaves of the Perilla plant are placed into the biomass flask.

  • Steam Generation: Water in the boiling flask is heated to produce steam, which is then introduced into the biomass flask.

  • Volatilization: The steam passes through the plant material, causing the microscopic glands containing essential oils to rupture and release the volatile aromatic compounds.

  • Condensation: The mixture of steam and volatile oil vapor travels to the condenser, where it is cooled by circulating cold water, causing it to revert to a liquid state.

  • Collection and Separation: The condensed liquid, a mixture of essential oil and water (hydrosol), is collected in the receiver. Due to their different densities and immiscibility, the essential oil will typically form a layer on top of the hydrosol and can be physically separated.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in a sealed vial in a cool, dark place.

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of a volatile sample like essential oil.

Principle: The essential oil sample is vaporized and injected into a gas chromatograph, where its components are separated based on their boiling points and affinity for the stationary phase within a capillary column.[10] The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification and quantification.[10]

Detailed Procedure:

  • Sample Preparation: The extracted Perilla essential oil is diluted with a suitable solvent (e.g., hexane or ethanol) to a concentration appropriate for GC-MS analysis.

  • GC-MS Instrument Setup:

    • Column: A capillary column, such as an HP-5MS (30 m × 0.25 mm, 0.25 μm film thickness), is typically used.[6][11]

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).[6][11]

    • Injector: The sample is injected in split mode with a defined split ratio (e.g., 1:20) at a high temperature (e.g., 280°C) to ensure rapid vaporization.

    • Oven Temperature Program: A temperature gradient is used to separate the components. For example, the oven can be initially set at 40-45°C, then ramped up to 220-280°C at a specific rate (e.g., 5°C/min).[6][11]

  • Analysis: The prepared sample is injected into the GC-MS system.

  • Data Analysis:

    • Identification: The peak corresponding to this compound in the chromatogram of the sample is identified by comparing its retention time and mass spectrum with that of a certified reference standard.

    • Quantification: The area of the this compound peak in the sample is used to determine its concentration. The percentage of this compound in the essential oil is calculated using the peak area normalization method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the comparative analysis of this compound content in different Perilla chemotypes.

G cluster_0 Sample Collection & Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Data Interpretation A Collection of Perilla Leaves (Different Chemotypes) B Air-Drying of Plant Material A->B C Steam Distillation B->C Extraction Process D Separation of Essential Oil from Hydrosol C->D E Drying of Essential Oil (Anhydrous Na2SO4) D->E F Sample Dilution (e.g., in Hexane) E->F Sample Preparation for Analysis G GC-MS Analysis F->G H Data Acquisition (Chromatogram & Mass Spectra) G->H I Peak Identification (Comparison with Standard) H->I Data Processing J Quantification (% Area Normalization) I->J K Comparative Analysis of This compound Content J->K

Caption: Experimental workflow for this compound analysis.

This guide provides a foundational framework for the comparative analysis of this compound in various Perilla chemotypes. The significant variation in this compound content underscores the importance of chemotype identification for researchers and professionals in the pharmaceutical and nutraceutical industries aiming to harness the therapeutic potential of this compound. The detailed methodologies provided herein offer a standardized approach to ensure the accuracy and reproducibility of future studies.

References

Perillaldehyde's Antioxidant Power: A Comparative Guide Using the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the antioxidant potential of natural compounds is a critical step in identifying new therapeutic agents. Perillaldehyde, a primary constituent of the essential oil from Perilla frutescens, has garnered attention for its various biological activities, including its antioxidant effects.[1][2] This guide provides a comprehensive comparison of this compound's antioxidant activity, validated through the widely-used DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, and compares its efficacy to the well-established antioxidant, ascorbic acid.

Unveiling the Antioxidant Mechanism of this compound

This compound is believed to exert its antioxidant effects not only through direct radical scavenging but also by activating the body's endogenous antioxidant defense systems. Research has shown that this compound can activate the Nrf2-Keap1 signaling pathway.[3][4] Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. However, in the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including that for the antioxidant enzyme heme oxygenase-1 (HO-1).[5][6] This cellular defense mechanism helps to mitigate the damaging effects of reactive oxygen species (ROS).

Comparative Analysis of Antioxidant Activity

The DPPH radical scavenging assay is a common in vitro method to assess antioxidant activity. The assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically. The efficacy of the antioxidant is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.

AntioxidantSample TypeDPPH IC50 (µg/mL)
Ascorbic AcidStandard6.1
Ascorbic AcidStandard~10
Ascorbic AcidStandard24.34 ± 0.09[7]
Ascorbic AcidStandard269.53[8]
Perilla frutescensWhite Perilla Leaf Extract15.68 ± 0.65[9]
Perilla frutescensWhite Perilla Seed Extract20.5 ± 0.60[9]
Perilla frutescensBrown Perilla Leaf Extract29.92 ± 1.039[9]
Perilla frutescensBrown Perilla Seed Extract130.251 ± 0.85[9]

Experimental Protocol: DPPH Radical Scavenging Assay

The following is a detailed methodology for conducting the DPPH assay to evaluate the antioxidant activity of a test compound like this compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol)

  • Test compound (e.g., this compound)

  • Standard antioxidant (e.g., Ascorbic acid)

  • Spectrophotometer

  • Micropipettes and tips

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Preparation of Test and Standard Solutions:

    • Prepare a stock solution of the test compound (this compound) in methanol.

    • Prepare a stock solution of the standard antioxidant (ascorbic acid) in methanol.

    • From the stock solutions, prepare a series of dilutions of both the test compound and the standard to obtain a range of concentrations.

  • Assay Protocol:

    • To a 96-well plate or cuvettes, add a specific volume of the different concentrations of the test compound or standard.

    • Add the DPPH solution to each well or cuvette.

    • A control sample should be prepared containing only the solvent (methanol) and the DPPH solution.

    • A blank sample should be prepared for each concentration of the test compound containing the test compound and methanol but no DPPH solution, to account for any absorbance of the compound itself.

  • Incubation and Measurement:

    • Incubate the plate or cuvettes in the dark at room temperature for 30 minutes.[6]

    • After incubation, measure the absorbance of each sample at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound. The concentration that results in 50% scavenging is the IC50 value.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological mechanism of action, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix DPPH with Sample/Standard prep_dpph->mix prep_sample Prepare Serial Dilutions of this compound prep_sample->mix prep_standard Prepare Serial Dilutions of Ascorbic Acid prep_standard->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate plot Plot % Scavenging vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow of the DPPH radical scavenging assay.

Perillaldehyde_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_n Nrf2 Nrf2_free->Nrf2_n translocates to ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (e.g., HO-1) Transcription->Antioxidant_Genes upregulates

References

A Comparative Analysis of GC-MS and HPLC-UV for the Quantification of Perillaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of bioactive compounds is paramount. Perillaldehyde, a naturally occurring monoterpenoid aldehyde found in the essential oils of Perilla plants, has garnered significant interest for its antimicrobial, anti-inflammatory, and antioxidant properties.[1] The accurate determination of its concentration is crucial for the standardization of herbal extracts, the development of new formulations, and for pharmacokinetic studies. This guide provides an objective comparison of two widely used analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), for the quantification of this compound, supported by experimental data and detailed protocols.

The selection of an appropriate analytical method hinges on various factors, including the inherent properties of the analyte. As a volatile and reactive aldehyde, the analysis of this compound presents unique challenges that necessitate robust and validated analytical methods.[1] While GC-MS is often favored for volatile compounds, HPLC-UV offers a reliable alternative.[2][3][4]

Comparative Performance Data

The performance of GC-MS and HPLC-UV for the quantification of this compound is summarized in the table below. These values represent typical performance characteristics and may vary based on the specific instrumentation, sample matrix, and experimental conditions.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.[1]Separation based on polarity, detection by UV absorbance.[1]
Linearity (R²) > 0.998[1]> 0.999[1]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL[1]0.1 - 0.5 µg/mL[1]
Limit of Quantification (LOQ) Typically in the low ng/mL range.[2]1.84 µg per sample (174 ppb) for similar aldehydes.[2]
Accuracy (% Recovery) 88% - 107% for similar aldehydes.[2]> 91% for similar aldehydes.[2]
Precision (%RSD) 1.0% - 15.7% for similar aldehydes.[2]< 14.8% for similar aldehydes.[2]

Experimental Workflows

The analytical workflows for GC-MS and HPLC-UV quantification of this compound involve distinct steps from sample preparation to data analysis.

Analytical Workflow Comparison Figure 1. Comparative Workflow of GC-MS and HPLC-UV for this compound Quantification cluster_0 GC-MS Workflow cluster_1 HPLC-UV Workflow GC_SamplePrep Sample Preparation (e.g., Dilution in Hexane, Extraction) GC_Injection Injection into GC GC_SamplePrep->GC_Injection GC_Separation Separation in GC Column (Based on Volatility) GC_Injection->GC_Separation GC_Ionization Ionization (e.g., EI) GC_Separation->GC_Ionization GC_MS_Detection Mass Spectrometry Detection (m/z ratio) GC_Ionization->GC_MS_Detection GC_Data_Analysis Data Analysis (Chromatogram, Mass Spectrum) GC_MS_Detection->GC_Data_Analysis HPLC_SamplePrep Sample Preparation (e.g., Dilution in Mobile Phase, Extraction) HPLC_Injection Injection into HPLC HPLC_SamplePrep->HPLC_Injection HPLC_Separation Separation in HPLC Column (Based on Polarity) HPLC_Injection->HPLC_Separation HPLC_UV_Detection UV Detection (Absorbance at specific λ) HPLC_Separation->HPLC_UV_Detection HPLC_Data_Analysis Data Analysis (Chromatogram) HPLC_UV_Detection->HPLC_Data_Analysis

Caption: Comparative Workflow of GC-MS and HPLC-UV.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Sample Preparation:

    • For Essential Oils: Dilute the essential oil sample (e.g., 10 µL) in a suitable solvent such as hexane or ethyl acetate (e.g., to 1 mL) to bring the concentration of this compound within the calibration range.[1]

    • For Herbal Medicine Extracts: Weigh 1.0 g of powdered herbal material. Perform ultrasonic extraction with 20 mL of methanol for 30 minutes. Centrifuge the extract at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into a clean vial.[1]

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 7890B or equivalent.

    • MS System: Agilent 5977A or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: Start at 60°C for 2 minutes, then ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (split mode, e.g., 50:1).

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Calibration: Prepare a series of standard solutions of this compound in hexane (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL). Inject each standard and construct a calibration curve by plotting the peak area against the concentration.[1]

  • Data Analysis: Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum. Quantify the amount of this compound using the calibration curve.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

  • Sample Preparation:

    • For Essential Oils: Dilute the essential oil sample (e.g., 10 µL) in the mobile phase (e.g., to 1 mL).[1]

    • For Herbal Medicine Extracts: Follow the same extraction procedure as for GC-MS. After filtration, evaporate the methanol and reconstitute the residue in 1 mL of the mobile phase.[1]

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.[1]

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v). The mobile phase should be filtered and degassed.[1] For other monoterpenes, a mobile phase of methanol-water (72:28, v/v) has also been used.[5]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Injection Volume: 10 µL.[1]

    • UV Detection Wavelength: 235 nm.[1]

  • Calibration: Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each standard and construct a calibration curve by plotting the peak area against the concentration.[1]

  • Data Analysis: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Quantify the amount of this compound using the calibration curve.[1]

Conclusion

Both GC-MS and HPLC-UV are suitable techniques for the quantification of this compound, each with its own set of advantages. GC-MS offers higher sensitivity, making it ideal for trace-level analysis.[2][3] Its high resolving power is excellent for separating volatile compounds in complex mixtures like essential oils.[3] HPLC-UV, on the other hand, is a robust and versatile technique that is particularly advantageous for samples in a liquid matrix and for compounds that may be thermally labile.[2][6] The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the availability of instrumentation. For definitive identification, the mass spectrometric detection of GC-MS provides more structural information than UV detection.[3] However, for routine quality control where the identity of this compound is already established, the simplicity and robustness of HPLC-UV make it a highly attractive option.

References

in vivo validation of perillaldehyde's efficacy in a colitis mouse model

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the in vivo efficacy of perillaldehyde in a dextran sulfate sodium (DSS)-induced colitis mouse model, benchmarked against established treatments. This guide provides a detailed comparison of key efficacy parameters, experimental protocols, and insights into the underlying signaling pathways.

This compound, a natural monoterpenoid found in the essential oil of Perilla frutescens, has demonstrated notable anti-inflammatory properties in preclinical models of colitis. This guide offers an objective comparison of its performance with sulfasalazine and mesalazine, two commonly used drugs in the management of inflammatory bowel disease (IBD). The data presented is derived from studies utilizing the DSS-induced colitis model in C57BL/6 mice, a well-established model that mimics many of the pathological features of human ulcerative colitis.

Comparative Efficacy Analysis

The following tables summarize the quantitative data on the efficacy of this compound compared to sulfasalazine and mesalazine in mitigating the clinical signs of DSS-induced colitis in C57BL/6 mice. It is important to note that experimental conditions such as DSS concentration, duration of administration, and drug dosage vary across studies, which may influence the observed outcomes.

Treatment GroupDosageChange in Disease Activity Index (DAI) ScoreColon LengthChange in Body WeightStudy Reference
This compound 100 mg/kgData not consistently reported in numerical DAI scores. Efficacy measured by mitigation of specific symptoms.35.3% mitigation of colon damage[1]49.2% mitigation of body weight loss[1]Uemura et al., 2018[1]
Sulfasalazine 30 mg/kgSignificantly decreased compared to DSS control.Significantly longer than DSS control.Reduced body weight loss compared to DSS control.Comparative Evaluation between Sulfasalazine Alone and in Combination with Herbal Medicine on DSS-Induced Ulcerative Colitis Mice
Sulfasalazine 60 mg/kgSignificantly decreased compared to DSS control.Significantly longer than DSS control.Reduced body weight loss compared to DSS control.Comparative Evaluation between Sulfasalazine Alone and in Combination with Herbal Medicine on DSS-Induced Ulcerative Colitis Mice
Mesalazine 50 mg/kg/day (prophylactic)Significantly lower than DSS control.Significantly longer than DSS control.Less weight loss compared to DSS control.Mice pretreated with mesalamine acquire the resistance to DSSinduced colitis
Mesalazine 100 mg/kgWeakly active or worsened colitis in one study.Weakly active or worsened colitis in one study.Weakly active or worsened colitis in one study.Efficacy of drugs used in the treatment of IBD and combinations thereof in acute DSS-induced colitis in mice
DSS Control -Markedly increased.Significantly shortened.[2][3]Significant loss.[2][4][5]Various
Healthy Control -No significant change.Normal length.No significant change.Various

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the cited studies.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

A widely used and reproducible model for inducing colitis in mice that mimics features of human ulcerative colitis.[4][6][7]

  • Animal Model: Male C57BL/6 mice, typically 8-10 weeks old.[2][8]

  • Induction Agent: Dextran sulfate sodium (DSS), molecular weight 36,000–50,000 Da.

  • Administration: DSS is dissolved in drinking water at a concentration of 2.5% to 5% (w/v).[4][8]

  • Duration: Mice are administered DSS-containing water for 5 to 7 consecutive days.[4][8]

  • Clinical Assessment:

    • Disease Activity Index (DAI): Calculated daily based on a scoring system for body weight loss, stool consistency, and the presence of blood in the stool.[2][4]

    • Body Weight: Monitored and recorded daily.[2][4][5]

    • Colon Length: Measured at the end of the experiment as an indicator of inflammation (shorter colon length indicates more severe inflammation).[2][3][5][9]

Drug Administration
  • This compound: Administered orally, typically by gavage, at a dosage of 100 mg/kg body weight.[1] The administration can be initiated concurrently with or prior to DSS induction.

  • Sulfasalazine: Administered orally, often mixed in the diet or by gavage, at dosages ranging from 30 to 60 mg/kg body weight.

  • Mesalazine: Administered orally, with dosages varying between studies, for example, 50 mg/kg/day as a prophylactic treatment.

Signaling Pathway Analysis

Understanding the molecular mechanisms underlying the therapeutic effects of these compounds is critical for drug development.

This compound and the JNK Signaling Pathway

This compound is reported to exert its anti-inflammatory effects in colitis by modulating the c-Jun N-terminal kinase (JNK) signaling pathway.[1] In the inflammatory cascade of colitis, various stress stimuli activate upstream kinases, leading to the phosphorylation and activation of JNK. Activated JNK then phosphorylates transcription factors such as c-Jun, which in turn promotes the expression of pro-inflammatory cytokines like TNF-α. This compound appears to interfere with this cascade, leading to a reduction in the production of these inflammatory mediators.[1]

Perillaldehyde_JNK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., DSS) Upstream_Kinases Upstream Kinases (MAPKKs) Inflammatory_Stimuli->Upstream_Kinases JNK JNK Upstream_Kinases->JNK cJun c-Jun JNK->cJun P Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) cJun->Proinflammatory_Cytokines Upregulates Expression Inflammation Intestinal Inflammation Proinflammatory_Cytokines->Inflammation This compound This compound This compound->JNK Inhibits Activation

This compound's inhibition of the JNK signaling pathway.
Sulfasalazine and the NF-κB Signaling Pathway

The therapeutic effect of sulfasalazine in colitis is largely attributed to its active metabolite, 5-aminosalicylic acid (5-ASA), which is cleaved from the parent compound by colonic bacteria. 5-ASA is believed to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[10][11][12][13][14] In inflammatory conditions, signaling molecules like TNF-α activate the IKK complex, which then phosphorylates IκBα, an inhibitor of NF-κB. This phosphorylation leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and promote the transcription of pro-inflammatory genes. Sulfasalazine, through 5-ASA, is thought to inhibit the IKK complex, thereby preventing IκBα degradation and keeping NF-κB in an inactive state in the cytoplasm.[10][11][12][13]

Sulfasalazine_NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkBa IκBα IKK->IkBa P Degradation Degradation NFkB NF-κB IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Activates Inflammation Intestinal Inflammation Proinflammatory_Genes->Inflammation Sulfasalazine Sulfasalazine (5-ASA) Sulfasalazine->IKK Inhibits

Sulfasalazine's inhibition of the NF-κB signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a test compound in a DSS-induced colitis mouse model.

Experimental_Workflow Animal_Acclimation Animal Acclimation (C57BL/6 Mice) Group_Allocation Group Allocation (Control, DSS, Treatment) Animal_Acclimation->Group_Allocation Induction Colitis Induction (DSS in drinking water) Group_Allocation->Induction Treatment Treatment Administration (this compound / Comparators) Group_Allocation->Treatment Monitoring Daily Monitoring (Body Weight, DAI) Induction->Monitoring Treatment->Monitoring Sacrifice Euthanasia and Sample Collection Monitoring->Sacrifice Analysis Data Analysis (Colon Length, Histology, etc.) Sacrifice->Analysis

Workflow for in vivo colitis model experiments.

References

A Comparative Guide to the In Vivo Mutagenicity of Perillaldehyde and Cinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo mutagenicity of perillaldehyde and cinnamaldehyde, two naturally occurring α,β-unsaturated aldehydes commonly used as flavoring ingredients. Due to their chemical structure, both compounds have been scrutinized for their potential to react with DNA and induce mutations. This document summarizes key experimental data, details the methodologies of pivotal studies, and illustrates relevant biological and experimental workflows to inform safety and risk assessment.

Executive Summary

The available evidence indicates a divergence in the mutagenic profiles of this compound and cinnamaldehyde, particularly between in vitro and in vivo test systems. Cinnamaldehyde consistently shows mutagenic activity in in vitro bacterial reverse mutation assays (Ames tests), whereas this compound has yielded conflicting results in these same tests.[1][2] However, comprehensive in vivo studies, primarily transgenic rodent (TGR) gene mutation assays, have shown no evidence of mutagenic potential for either this compound or cinnamaldehyde in mice at doses up to 1000 mg/kg/day.[1][2][3]

Despite the negative in vivo findings, the European Food Safety Authority (EFSA) has raised concerns about this compound's genotoxic potential based on equivocal results in some in vitro assays and a weakly positive comet assay at a hepatotoxic dose.[2][4]

Comparative Data on Mutagenicity

The following table summarizes the results from key genotoxicity studies on this compound and cinnamaldehyde.

Assay TypeTest SystemCompoundDoses TestedResultsReference
In Vitro Studies
Ames TestS. typhimurium TA100, TA98, TA1535, TA1537 & E. coli WP2 uvrAThis compoundUp to 5000 µ g/plate Negative [1][2]
Ames TestS. typhimurium TA98 (-S9)This compound> 1000 µ g/plate Positive (Statistically significant increase)[2][4]
Ames TestS. typhimurium TA100 (+/-S9)CinnamaldehydeUp to 625 µ g/plate Weakly Positive (Dose-dependent increase)[2]
Ames TestS. typhimurium TA100 (+S9)trans-CinnamaldehydeNot specifiedPositive (with mouse liver S9 only)[5]
Micronucleus AssayHuman LymphocytesThis compoundNot specifiedNegative [4]
HPRT Mutation AssayMouse Lymphoma CellsThis compoundNot specifiedNegative [4]
Sister Chromatid ExchangeChinese Hamster Ovary (CHO) cellsCinnamaldehydeHigh concentrationsWeakly Positive [6]
In Vivo Studies
TGR Gene Mutation AssayMuta™ Mice (Liver, Glandular Stomach)This compoundUp to 1000 mg/kg/dayNegative [1][2]
TGR Gene Mutation Assaygpt-delta Mice (Liver, Glandular Stomach, Small Intestine)CinnamaldehydeUp to 1000 mg/kg/dayNegative [1][2]
Micronucleus AssayHan Wistar Rats (Bone Marrow)This compoundUp to 700 mg/kg/dayNegative [2][4]
Comet AssayHan Wistar Rats (Liver)This compound700 mg/kg/dayWeakly Positive (Considered an artifact of cytotoxicity)[2][4]
Comet AssayHan Wistar Rats (Duodenum)This compoundUp to 700 mg/kg/dayNegative [4]
Micronucleus AssayB6C3F1 Mice (Peripheral Blood)trans-CinnamaldehydeUp to 4,100 ppm in feed (3 months)Negative [5]
Micronucleus AssayMiceCinnamaldehydeUp to 4 mg/kgNegative [7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are the protocols for the key assays cited in this guide.

In Vitro Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a chemical's potential to produce gene mutations.[8][9]

  • Test Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test substance, and the assay measures the rate at which reverse mutations occur, restoring the ability to grow in an amino-acid-deficient medium.

  • Methodology:

    • Strains: Common strains include S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA, which detect different types of mutations.[1]

    • Metabolic Activation: The test is conducted both with and without an external metabolic activation system (rat liver S9 fraction) to mimic mammalian metabolism.[1]

    • Procedure: The bacterial strains are exposed to various concentrations of the test compound on agar plates with a minimal amount of the required amino acid.

    • Incubation: Plates are incubated for 48-72 hours.

    • Scoring: The number of visible revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control.[2]

In Vivo Transgenic Rodent (TGR) Gene Mutation Assay

The TGR assay is a definitive test for detecting gene mutations in any tissue of a rodent model, providing a highly relevant assessment for human risk.[10]

  • Test Principle: This assay uses transgenic mice or rats that have multiple copies of a viral or plasmid shuttle vector integrated into their genome. These vectors contain reporter genes (e.g., lacZ, cII, or gpt) that can be recovered and analyzed for mutations after the animal has been exposed to a test substance.

  • Methodology (as per Honma et al., 2021):

    • Animal Models: Muta™ Mice were used for this compound, and gpt-delta mice were used for cinnamaldehyde.[1]

    • Administration: Male mice were administered the test compounds (this compound or cinnamaldehyde) daily via oral gavage for 28 days.[1]

    • Dosage: Doses up to 1000 mg/kg/day were used. A positive control, N-ethyl-N-nitrosourea (ENU), was also administered.[1]

    • Tissue Collection: Three days after the final dose, animals were euthanized, and target tissues (liver, glandular stomach, small intestine) were collected and stored frozen.[1]

    • Mutation Analysis: High molecular weight genomic DNA was extracted from the tissues. The shuttle vectors were "rescued" from the genomic DNA and transferred into E. coli. Mutations in the reporter genes were then scored based on phenotypic changes in the bacteria.[1]

In Vivo Micronucleus Assay

The micronucleus assay is used to detect damage to chromosomes or the mitotic apparatus.[11]

  • Test Principle: Micronuclei are small, extra-nuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells in a population is an indicator of genotoxic events.

  • Methodology:

    • Animal Model: Typically performed in rats or mice.[11]

    • Administration: The test substance is administered to the animals, usually via one to three doses.

    • Tissue Collection: Bone marrow is extracted or peripheral blood is collected approximately 24 hours after the final dose.[11]

    • Slide Preparation: The cells are stained to differentiate between mature (normochromatic) and immature (polychromatic) erythrocytes.

    • Analysis: At least 2000 immature erythrocytes per animal are scored for the presence of micronuclei. A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[11]

Diagrams of Pathways and Workflows

Potential Mechanism of DNA Adduct Formation

The primary concern for the genotoxicity of this compound and cinnamaldehyde stems from their α,β-unsaturated aldehyde structure. This functional group can react with nucleophilic sites in DNA, such as guanine bases, through a process called Michael or 1,4-nucleophilic addition. This reaction can form DNA adducts, which, if not repaired, can lead to mutations during DNA replication.

G cluster_0 Cellular Environment Compound α,β-Unsaturated Aldehyde (this compound or Cinnamaldehyde) Adduct DNA Adduct Formation Compound->Adduct Michael Addition (1,4-Nucleophilic Attack) DNA DNA (Nucleophilic Sites, e.g., Guanine) DNA->Adduct Replication DNA Replication Adduct->Replication Repair DNA Repair Mechanisms Adduct->Repair Mutation Gene Mutation Replication->Mutation Replication of adducted template NoEffect No Mutation Replication->NoEffect Error-free bypass or repair Repair->DNA Error-free repair

Caption: Potential mechanism of DNA adduct formation and mutation by α,β-unsaturated aldehydes.

Standard Genotoxicity Testing Workflow

The assessment of a compound's mutagenic potential typically follows a tiered approach, starting with in vitro assays and proceeding to in vivo studies if positive or equivocal results are found.

G cluster_workflow Genotoxicity Assessment Workflow InVitro Tier 1: In Vitro Assays (e.g., Ames Test, In Vitro Micronucleus) Result1 Assess Results InVitro->Result1 InVivo Tier 2: In Vivo Assays (e.g., TGR, Micronucleus, Comet) Result1->InVivo Positive or Equivocal ConclusionNeg Conclusion: Not Mutagenic In Vivo Result1->ConclusionNeg Clearly Negative Result2 Assess Results InVivo->Result2 Result2->ConclusionNeg Negative ConclusionPos Conclusion: Mutagenic In Vivo Result2->ConclusionPos Positive

Caption: A typical tiered workflow for genotoxicity testing.

Conclusion

A systematic evaluation of this compound and cinnamaldehyde reveals a clear distinction between their in vitro and in vivo mutagenic profiles. Cinnamaldehyde shows reproducible, albeit weak, mutagenic activity in bacterial assays.[2] this compound has produced conflicting results in these same in vitro tests.[2][4]

Crucially, both compounds have been found to be non-mutagenic in comprehensive in vivo gene mutation assays in rodents at high doses.[1][3] The lack of in vivo activity suggests that mammalian detoxification pathways and DNA repair mechanisms are effective at mitigating any potential DNA damage caused by these compounds under physiological conditions. While some studies have shown weakly positive results for this compound in an in vivo comet assay, these were observed at cytotoxic doses and are widely considered not to be biologically relevant.[2][4]

For drug development professionals and researchers, these findings underscore the importance of conducting in vivo testing to determine the true mutagenic risk of a compound, as in vitro results can sometimes over-predict this hazard.[12] Based on the weight of evidence from robust in vivo studies, neither this compound nor cinnamaldehyde is considered to pose a significant risk of mutagenicity in mammals.[1][6]

References

A Comparative Analysis of the Antifungal Properties of Perillaldehyde and Perilla Essential Oil

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Perilla essential oil (PEO), derived from the plant Perilla frutescens, and its principal active component, perillaldehyde (PAE), have garnered significant attention for their potent antifungal properties.[1] These natural compounds are increasingly explored as alternatives to synthetic fungicides in the food and pharmaceutical industries due to their efficacy and safety profiles.[1][2] This guide provides a comparative analysis of their antifungal effects, supported by quantitative data, detailed experimental protocols, and an examination of their underlying mechanisms of action.

Comparative Antifungal Potency

The antifungal efficacy of this compound and perilla essential oil has been evaluated against a wide range of pathogenic and food spoilage fungi. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are key parameters used to quantify their antifungal potency. A summary of these values from various studies is presented below.

Fungal SpeciesCompoundMICMFCMethodReference
Botryosphaeria dothideaPerilla Essential Oil0.5 µL/mL-Agar Dilution[2]
Botryosphaeria dothideaThis compound>0.25 µL/mL-Agar Dilution[2]
Botryosphaeria dothideaPerilla Essential Oil0.063 µL/mL-Fumigation[2]
Botryosphaeria dothideaThis compound0.031 µL/mL-Fumigation[2]
Candida tropicalisPerilla Essential Oil0.4 µL/mL1.6 µL/mLBroth Microdilution[3]
Pichia kluyveriPerilla Essential Oil0.4 µL/mL0.8 µL/mLBroth Microdilution[3]
Aspergillus nigerThis compound0.25 µL/mL1 µL/mLBroth Microdilution[4]
Fusarium solaniThis compound1.5 mL/L-Contact Method[5]
Fusarium solaniThis compound0.175 mL/L air-Vapor Phase[5]
Aspergillus carbonariusThis compound5 µL/plate-Agar Dilution[6]
Botrytis cinereaThis compound0.4 µL/mL-Agar Dilution[7]

Mechanisms of Antifungal Action

Both perilla essential oil and this compound exert their antifungal effects through multiple mechanisms, primarily targeting the integrity and function of fungal cell structures.

Shared Mechanisms: Cell Membrane and Wall Disruption

A primary mode of action for both PEO and PAE is the disruption of the fungal cell membrane and wall.[2] They achieve this by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane that regulates its fluidity and permeability.[2][8] A reduction in ergosterol content leads to increased membrane permeability and the leakage of essential intracellular components, ultimately causing cell death.[2][4] This disruption of membrane integrity is a common mechanism for many essential oils and their components.[8]

This compound: Induction of Apoptosis

This compound exhibits a more complex mechanism involving the induction of programmed cell death, or apoptosis, in fungal cells.[9][10] This process can be triggered through two distinct pathways:

  • Metacaspase-Dependent Apoptosis: In fungi like Aspergillus flavus, PAE treatment leads to the accumulation of reactive oxygen species (ROS) and an elevation of intracellular Ca2+ levels.[9][11][12] This triggers mitochondrial dysfunction, characterized by the depolarization of the mitochondrial membrane potential.[9][13] These events culminate in the activation of metacaspases, which are cysteine proteases that execute the apoptotic process, leading to DNA fragmentation and cell death.[9][13]

  • Metacaspase-Independent Apoptosis: In other fungi, such as Botrytis cinerea, PAE induces apoptosis through a pathway that does not rely on metacaspases.[10] While it still involves ROS accumulation, increased intracellular Ca2+, and mitochondrial membrane depolarization, the cell death pathway proceeds without the activation of these specific enzymes.[10] This suggests that PAE can trigger different apoptotic signaling cascades depending on the fungal species.

Perillaldehyde_Apoptosis_Pathway cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus PAE This compound (PAE) Ergosterol Ergosterol Synthesis PAE->Ergosterol Inhibits ROS ROS Accumulation PAE->ROS Ca2 Intracellular Ca2+ Increase PAE->Ca2 MembraneDamage Membrane Damage & Increased Permeability Ergosterol->MembraneDamage Apoptosis Apoptosis MembraneDamage->Apoptosis MMP Mitochondrial Membrane Potential Depolarization ROS->MMP Ca2->MMP Metacaspase Metacaspase Activation MMP->Metacaspase DNA_Frag DNA Fragmentation DNA_Frag->Apoptosis Metacaspase->DNA_Frag

Proposed mechanism of this compound-induced apoptosis in fungal cells.
Perilla Essential Oil: Broader Metabolic Disruption

Perilla essential oil, being a complex mixture of compounds, exhibits a broader range of disruptive effects. In addition to damaging the cell membrane, PEO treatment has been shown to inhibit ATPase activity, which is crucial for cellular energy production.[14] It also causes the leakage of intracellular macromolecules and disrupts spore development and amino acid metabolism, indicating a multi-target effect on fungal physiology.[3][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the antifungal properties of this compound and perilla essential oil.

Antifungal_Testing_Workflow cluster_prep Preparation cluster_activity Antifungal Activity Assessment cluster_mechanism Mechanistic Studies cluster_analysis Data Analysis FungalCulture 1. Fungal Culture (e.g., on PDA) MIC_Assay 3. MIC Determination (Broth/Agar Dilution) FungalCulture->MIC_Assay TestSubstance 2. Prepare PEO/PAE Stock Solutions TestSubstance->MIC_Assay MFC_Assay 4. MFC Determination (Subculturing from MIC) MIC_Assay->MFC_Assay Membrane 5a. Membrane Integrity (Ergosterol Assay, Staining) MIC_Assay->Membrane ROS_Ca 5b. Apoptosis Markers (ROS, Ca2+ Detection) MIC_Assay->ROS_Ca Mito 5c. Mitochondrial Function (MMP Assay) MIC_Assay->Mito Data 6. Data Collection & Statistical Analysis MFC_Assay->Data Membrane->Data ROS_Ca->Data Mito->Data

General workflow for evaluating antifungal properties.
Determination of Minimum Inhibitory Concentration (MIC)

  • Method: The broth microdilution method is commonly used.[3][4]

  • Protocol:

    • A two-fold serial dilution of the test compound (PEO or PAE) is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Potato Dextrose Broth).

    • Each well is inoculated with a standardized fungal spore suspension (e.g., 1 x 10^5 spores/mL).

    • A positive control (fungal suspension without test compound) and a negative control (broth only) are included.

    • The plates are incubated at an optimal temperature (e.g., 28°C) for a specified period (e.g., 48-72 hours).

    • The MIC is determined as the lowest concentration of the compound that results in no visible fungal growth.

Ergosterol Content Quantification
  • Method: Spectrophotometric analysis.[2]

  • Protocol:

    • Fungal mycelia are harvested after treatment with sub-inhibitory concentrations of PEO or PAE.

    • The mycelia are saponified using a solution of potassium hydroxide in ethanol.

    • Sterols are extracted from the saponified mixture using n-heptane.

    • The absorbance of the n-heptane layer is measured spectrophotometrically between 230 and 300 nm.

    • The ergosterol content is calculated based on the absorbance at specific wavelengths, and the results are expressed as a percentage of the dry weight of the mycelia.

Measurement of Reactive Oxygen Species (ROS)
  • Method: Flow cytometry using a fluorescent probe.[15]

  • Protocol:

    • Fungal spores are treated with the test compound for a defined period.

    • The spores are then incubated with a ROS-sensitive fluorescent dye, such as Dichloro-dihydro-fluorescein diacetate (DCFH-DA).

    • The fluorescence intensity of the stained cells, which is proportional to the intracellular ROS level, is measured using a flow cytometer.

    • An increase in fluorescence compared to untreated control cells indicates ROS accumulation.[15]

Conclusion

Both this compound and perilla essential oil are effective natural antifungal agents. This compound, as a pure compound, often demonstrates potent activity and acts via specific mechanisms, including the induction of apoptosis, making it a strong candidate for targeted drug development.[10][13] Perilla essential oil, a complex mixture, provides a broader, multi-target antifungal action that may reduce the likelihood of resistance development.[14][16] The choice between the two depends on the specific application: this compound may be preferred for pharmaceutical applications requiring a well-defined mechanism, while perilla essential oil could be highly effective as a broad-spectrum preservative in the food industry.[1][2] Further research should continue to explore their synergistic effects and optimize their application for various practical uses.

References

validating the mechanism of action of perillaldehyde's anti-inflammatory properties

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the anti-inflammatory properties of perillaldehyde, benchmarked against established anti-inflammatory agents. This guide synthesizes experimental data to elucidate its mechanism of action, focusing on key inflammatory signaling pathways.

This compound, a natural monoterpenoid found in the essential oil of Perilla frutescens, has demonstrated significant anti-inflammatory properties.[1][2] This guide provides a comparative analysis of this compound's mechanism of action against the well-established anti-inflammatory drugs, dexamethasone (a corticosteroid) and ibuprofen (a nonsteroidal anti-inflammatory drug - NSAID). The following sections present quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Comparative Efficacy: A Quantitative Overview

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. While direct head-to-head comparative studies with dexamethasone and ibuprofen are limited, the available data allows for an indirect comparison of their potency and mechanisms.

CompoundAssayModel SystemConcentration/DoseKey FindingsReference
This compound TNF-α mRNA expressionLPS-stimulated RAW264.7 macrophagesIC50: 171.7 μMSuppression of pro-inflammatory cytokine expression.[3]
ColitisDSS-induced colitis in mice100 mg/kgMitigation of colon damage (avg. 35.3%) and reduction in TNF-α mRNA levels (avg. 60.6%).[3]
PneumoniaAcinetobacter baumannii-induced pneumonia in miceHigh-dose80% survival rate, reduced NLRP3 inflammasome activation and TNF-α expression.[4]
Dexamethasone Postoperative pain and discomfortSurgical implant placement in humans4 mg (pre- and post-operative)Significant reduction in pain and discomfort, comparable to ibuprofen.[5][6]
Pro-inflammatory cytokine inhibitionLPS-stimulated dendritic cellsNot specifiedSignificant inhibition of TNF-α, IL-1β, and MIP-1α.[7]
Ibuprofen Postoperative pain and discomfortSurgical implant placement in humans600 mg (pre- and post-operative)Significant reduction in pain and discomfort, comparable to dexamethasone.[5][6]
COX-2 InhibitionIn vitro human whole blood assayIC50: ~10 µM (species and assay dependent)Non-selective inhibition of COX-1 and COX-2.[8]

Mechanism of Action: Key Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways, including the NF-κB, MAPK, and NLRP3 inflammasome pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of this pathway. In a murine pneumonia model, this compound treatment reduced the expression of inflammatory markers by inhibiting the NF-κB pathway.[4] This is a crucial mechanism as NF-κB activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB_inactive NF-κB (p65/p50) (Inactive) IkappaB->NFkappaB_inactive Inhibits NFkappaB_active NF-κB (p65/p50) (Active) NFkappaB_inactive->NFkappaB_active Activation Nucleus Nucleus NFkappaB_active->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) This compound This compound This compound->IKK Inhibits

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation. Studies have shown that this compound can modulate this pathway. Specifically, in a DSS-induced colitis mouse model, this compound was found to induce the activation of c-Jun N-terminal kinases (JNKs), while not affecting NF-κB p65 activation.[3] In a murine pneumonia model, this compound modulated the MAPK protein signaling pathway through TLR4 activation.[4]

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K TLR4->MAP3K Activates MAP2K MAP2K MAP3K->MAP2K Phosphorylates JNK JNK MAP2K->JNK Phosphorylates AP1 AP-1 JNK->AP1 Activates Proinflammatory_Genes Pro-inflammatory Gene Expression AP1->Proinflammatory_Genes This compound This compound This compound->MAP2K Modulates

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to reduce NLRP3 inflammasome activation in the lung tissues of mice with Acinetobacter baumannii-induced pneumonia.[4] Perillyl alcohol, a close structural analog of this compound, has also been demonstrated to attenuate NLRP3 inflammasome activation.[9]

NLRP3_Inflammasome_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) NLRP3 NLRP3 Stimuli->NLRP3 Activates ASC ASC NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves IL1b IL-1β ProIL1b->IL1b This compound This compound This compound->NLRP3 Inhibits

Experimental Protocols

To facilitate the validation and further investigation of this compound's anti-inflammatory properties, detailed protocols for key in vitro and in vivo experiments are provided below.

In Vitro Anti-inflammatory Assay in LPS-stimulated RAW264.7 Macrophages

This protocol outlines the steps to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated murine macrophages.

Experimental_Workflow_in_vitro cluster_setup Cell Culture and Treatment cluster_analysis Analysis A 1. Seed RAW264.7 cells (e.g., 1.5 x 10^5 cells/well in a 24-well plate) B 2. Incubate for 24 hours A->B C 3. Pre-treat with this compound (various concentrations) for 1 hour B->C D 4. Stimulate with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) C->D E 5. Collect cell culture supernatant D->E G 7. Lyse cells for protein or RNA analysis D->G F 6. Measure cytokine levels (e.g., TNF-α, IL-6) using ELISA E->F H 8. Analyze protein expression (e.g., p-JNK, NF-κB) by Western Blot G->H I 9. Analyze gene expression (e.g., TNF-α mRNA) by RT-qPCR G->I

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Lipopolysaccharide (LPS) from Escherichia coli

  • ELISA kits for TNF-α and IL-6

  • Reagents and antibodies for Western blotting (e.g., antibodies against p-JNK, total JNK, p-p65, total p65, and a loading control like β-actin)

  • Reagents for RNA extraction and RT-qPCR

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 24-well plate at a density of 1.5 x 10^5 cells per well and incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence.

  • Pre-treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. A vehicle control (medium with the solvent used to dissolve this compound) should also be included. Incubate for 1 hour.

  • LPS Stimulation: Add LPS to each well (except for the unstimulated control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours for cytokine measurement).

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and collect the supernatant for cytokine analysis using ELISA as per the manufacturer's instructions.

  • Cell Lysis: Wash the adherent cells with ice-cold PBS and then lyse the cells using an appropriate lysis buffer for subsequent Western blot or RT-qPCR analysis.

In Vivo Anti-inflammatory Assay using DSS-induced Colitis in Mice

This protocol describes the induction of colitis in mice using dextran sulfate sodium (DSS) to evaluate the in vivo anti-inflammatory effects of this compound.

Experimental_Workflow_in_vivo cluster_induction Colitis Induction and Treatment cluster_evaluation Evaluation of Colitis Severity A 1. Acclimatize mice (e.g., C57BL/6) for 1 week B 2. Administer DSS (e.g., 3% w/v) in drinking water for a set period (e.g., 7 days) A->B C 3. Administer this compound (e.g., 100 mg/kg) or vehicle control daily via oral gavage D 4. Monitor body weight, stool consistency, and rectal bleeding daily C->D E 5. At the end of the experiment, sacrifice mice and collect colon tissue D->E F 6. Measure colon length and assess macroscopic damage E->F G 7. Process colon tissue for histological analysis (e.g., H&E staining) E->G H 8. Analyze inflammatory markers in colon tissue (e.g., TNF-α mRNA by RT-qPCR) E->H

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • Dextran sulfate sodium (DSS, molecular weight 36,000-50,000)

  • This compound

  • Vehicle (e.g., corn oil)

  • Materials for histological analysis (formalin, paraffin, H&E stain)

  • Reagents for RNA extraction and RT-qPCR

Procedure:

  • Acclimatization: House mice in a controlled environment for at least one week before the experiment.

  • Colitis Induction: Provide mice with drinking water containing 3% (w/v) DSS for 7 days to induce colitis. The control group receives regular drinking water.

  • Treatment: Administer this compound (e.g., 100 mg/kg body weight) or the vehicle control to the mice daily via oral gavage throughout the DSS administration period.

  • Monitoring: Monitor the mice daily for changes in body weight, stool consistency, and the presence of blood in the feces. Calculate a Disease Activity Index (DAI) based on these parameters.

  • Tissue Collection: At the end of the experimental period (e.g., day 8), euthanize the mice and carefully excise the colon.

  • Macroscopic Evaluation: Measure the length of the colon and score for macroscopic signs of inflammation.

  • Histological Analysis: Fix a segment of the distal colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

  • Molecular Analysis: Homogenize another segment of the colon for RNA extraction and subsequent analysis of pro-inflammatory gene expression (e.g., TNF-α, IL-6) by RT-qPCR.

Conclusion

References

Quantitative Structure-Activity Relationship (QSAR) Analysis of Perillaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the quantitative structure-activity relationship (QSAR) of perillaldehyde and its derivatives, focusing on their potential as therapeutic agents. Due to the limited availability of comprehensive QSAR studies specifically on a broad range of this compound analogs, this guide presents available cytotoxicity data for this compound and its close derivatives. To illustrate the QSAR approach within the same chemical class, a comparative analysis of a 3D-QSAR study on citral, another monoterpene aldehyde, is included.

Data Presentation: Cytotoxicity of this compound and its Derivatives

This compound and its derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, providing a basis for comparing the potency of these compounds.

CompoundCancer Cell LineIC50 (µM)Reference
This compound K562 (Chronic Myeloid Leukemia)75.3 (48h)[1]
HL-60 (Promyelocytic Leukemia)Varies (cell viability reduced)
This compound 1,2-epoxide OVCAR-8 (Ovarian Cancer)16.14
HCT-116 (Colon Carcinoma)23.61
SF-295 (Glioblastoma)21.99
HL-60 (Leukemia)9.70
This compound 8,9-epoxide Colon Carcinoma< 4.0 µg/mL
Ovarian Adenocarcinoma< 4.0 µg/mL
Glioblastoma< 4.0 µg/mL
Leukemia< 4.0 µg/mL
Comparative QSAR Analysis: A Case Study of Citral Derivatives

To provide insight into the structure-activity relationships of monoterpene aldehydes, we present a summary of a 3D-QSAR study on citral derivatives and their antimicrobial activity. This serves as a valuable comparative model for understanding how structural modifications can influence biological effects.

In a study on 26 citral derivatives, 3D-QSAR models (CoMFA and CoMSIA) were developed to correlate their molecular structures with antimicrobial activity against Candida albicans. The key findings from the CoMSIA model, which provides a more detailed analysis of intermolecular interactions, are summarized below.

Molecular FieldContribution to ActivityInterpretation
Steric Fields Favorable and Unfavorable RegionsThe position and size of substituent groups play a crucial role. Bulky groups in certain regions can enhance or diminish activity.
Electrostatic Fields Positive and Negative PotentialThe distribution of electron density is a key determinant. Electron-withdrawing or donating groups can significantly alter the interaction with the biological target.
Hydrophobic Fields Favorable and Unfavorable RegionsLipophilicity is a significant factor. Increasing hydrophobicity in specific areas of the molecule can improve its ability to cross cell membranes and interact with the target.
Hydrogen Bond Donor Fields Favorable and Unfavorable RegionsThe presence and position of hydrogen bond donors can enhance binding affinity to the target protein.
Hydrogen Bond Acceptor Fields Favorable and Unfavorable RegionsThe presence and position of hydrogen bond acceptors are also critical for forming strong interactions with the biological target.

This study on citral derivatives highlights that a combination of steric, electrostatic, hydrophobic, and hydrogen-bonding interactions governs their antimicrobial activity. These principles are likely transferable to the QSAR analysis of this compound and its analogs, suggesting that modifications to the aldehyde group, the isopropenyl group, and the cyclohexene ring could significantly impact their biological activity.

Experimental Protocols

Cytotoxicity Evaluation: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Computational Methodology: 3D-QSAR (CoMFA and CoMSIA) Workflow

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are computational techniques used to correlate the 3D properties of molecules with their biological activities.

General Workflow:

  • Data Set Preparation: A series of compounds with known biological activities (e.g., IC50 values) is selected. The 3D structures of these molecules are generated and optimized using computational chemistry software.

  • Molecular Alignment: The molecules are aligned based on a common substructure or a pharmacophore model. This step is crucial for the accuracy of the 3D-QSAR model.

  • Calculation of Molecular Fields (CoMFA): The aligned molecules are placed in a 3D grid. At each grid point, steric and electrostatic interaction energies are calculated using a probe atom. These energy values serve as the molecular descriptors.

  • Calculation of Similarity Indices (CoMSIA): In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive description of the intermolecular interactions.

  • Statistical Analysis: Partial Least Squares (PLS) regression is commonly used to build a mathematical model that correlates the calculated molecular fields (independent variables) with the biological activities (dependent variable).

  • Model Validation: The predictive power of the QSAR model is evaluated using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).

  • Visualization of Results: The results are visualized as 3D contour maps, which show the regions where modifications to the molecular structure are likely to increase or decrease biological activity.

Visualizations

QSAR_Workflow cluster_data Data Preparation cluster_modeling Model Development cluster_validation Model Validation & Application Data_Collection Dataset of Molecules with Biological Activity Structure_Generation 3D Structure Generation and Optimization Data_Collection->Structure_Generation Alignment Molecular Alignment Structure_Generation->Alignment Descriptor_Calculation Descriptor Calculation (e.g., CoMFA, CoMSIA) Alignment->Descriptor_Calculation PLS_Analysis Partial Least Squares (PLS) Regression Descriptor_Calculation->PLS_Analysis Model_Validation Statistical Validation (r², q²) PLS_Analysis->Model_Validation Contour_Maps Contour Map Generation Model_Validation->Contour_Maps New_Compounds Prediction of Activity for New Compounds Contour_Maps->New_Compounds

Caption: A generalized workflow for a 3D-QSAR analysis.

PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes

Caption: this compound's inhibitory effect on the PI3K/AKT signaling pathway.

References

A Comparative Analysis of Perillaldehyde Enantiomers: Unveiling a Research Gap

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Perillaldehyde, a naturally occurring monoterpenoid aldehyde, is a significant component of the essential oils derived from Perilla frutescens. It exists as two enantiomers: L-(-)-perillaldehyde and D-(+)-perillaldehyde. While the bioactivities of this compound have garnered considerable scientific interest, a comprehensive comparative analysis of the individual enantiomers remains largely unexplored. This guide synthesizes the available experimental data, primarily focusing on the more extensively studied L-(-)-perillaldehyde, and in doing so, highlights a critical knowledge gap concerning its dextrorotatory counterpart.

Quantitative Bioactivity Data

The majority of published research has centered on L-(-)-perillaldehyde, revealing its potent antimicrobial, anti-inflammatory, and anticancer properties. The following table summarizes key quantitative data for this enantiomer. Notably, directly comparative data for D-(+)-perillaldehyde is scarce in the current scientific literature.

BioactivityTarget/AssayCompoundResultReference
Antimicrobial Airborne Microbes(-)-Perillaldehyde53% reduction in germ count[1][2]
Acinetobacter baumanniiL-PerillaldehydeMIC: 287.08 µg/mL[3]
Anti-inflammatory LPS-stimulated RAW264.7 cells (TNF-α mRNA)This compoundIC50: 171.7 µM[4]
DSS-induced colitis in miceThis compound (100 mg/kg)35.3% mitigation of colon damage[4]
Anticancer Sarcoma 180 tumor-bearing miceThis compound 8,9-epoxide (200 mg/kg/day)58.7% tumor growth inhibition[5][6]
Human leukemia cells (HL-60)This compound 1,2-epoxideIC50: 9.70 µM[7]

Signaling Pathway Activation by L-(-)-Perillaldehyde

L-(-)-Perillaldehyde has been shown to exert its antioxidant and anti-inflammatory effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus L_this compound L-(-)-Perillaldehyde Keap1_Nrf2 Keap1-Nrf2 Complex L_this compound->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Cul3 Cul3 Keap1_Nrf2->Cul3 degradation Nrf2_n Nrf2 Nrf2_free->Nrf2_n translocates to Ub Ubiquitin Cul3->Ub degradation Proteasome Proteasome Ub->Proteasome degradation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes promotes transcription

Caption: NRF2/HO-1 signaling pathway activation by L-(-)-Perillaldehyde.

General Experimental Workflow

The investigation of the bioactivities of compounds like this compound typically follows a structured workflow, beginning with in vitro assays to determine efficacy and mechanisms, followed by in vivo studies to validate these findings in a whole-organism context.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation Cell_Culture Cell/Microbe Culture Compound_Treatment Compound Treatment (Dose-Response) Cell_Culture->Compound_Treatment Bioassays Biological Assays (e.g., MTT, MIC, ELISA) Compound_Treatment->Bioassays Mechanism_Studies Mechanism of Action (e.g., Western Blot, qPCR) Bioassays->Mechanism_Studies Animal_Model Animal Model Selection Mechanism_Studies->Animal_Model Promising Results Compound_Admin Compound Administration Animal_Model->Compound_Admin Efficacy_Eval Efficacy Evaluation (e.g., Tumor size, Inflammatory markers) Compound_Admin->Efficacy_Eval Efficacy_Eval->Mechanism_Studies Further Mechanistic Studies Tox_Safety Toxicology & Safety Assessment Efficacy_Eval->Tox_Safety

Caption: General experimental workflow for bioactivity assessment.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the literature for L-(-)-perillaldehyde.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Acinetobacter baumannii) is prepared in a suitable broth medium.

  • Serial Dilution: L-(-)-perillaldehyde is serially diluted in the broth medium within a 96-well microplate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microplate is incubated under optimal conditions (temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is identified as the lowest concentration of L-(-)-perillaldehyde at which no visible growth of the microorganism is observed.[3]

Anti-inflammatory Activity: In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is used to evaluate the anti-inflammatory potential of a compound in an animal model of colitis.

  • Animal Model: Male C57BL/6 mice are typically used for this model.

  • Induction of Colitis: Colitis is induced by administering 3% (w/v) DSS in the drinking water for a specified period (e.g., 7 days).

  • Compound Administration: L-(-)-perillaldehyde is administered to the treatment group of mice, often orally, at a specific dosage (e.g., 100 mg/kg) daily during the DSS treatment period.

  • Assessment of Colitis Severity: Disease progression is monitored daily by recording body weight, stool consistency, and the presence of rectal bleeding.

  • Histological and Biomarker Analysis: At the end of the experiment, mice are euthanized, and the colons are collected. Colon length is measured, and tissue samples are processed for histological analysis to assess inflammation and damage. Inflammatory markers, such as myeloperoxidase (MPO) activity and cytokine levels (e.g., TNF-α), are quantified in the colon tissue.[4]

Anticancer Activity: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Culture: Human cancer cell lines (e.g., HL-60) are cultured in an appropriate growth medium and seeded into 96-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., a derivative of L-(-)-perillaldehyde) for specific time points (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[7]

Conclusion and Future Directions

The available evidence strongly supports the diverse bioactivities of L-(-)-perillaldehyde, including its antimicrobial, anti-inflammatory, and anticancer effects, with some of its mechanisms of action being elucidated. However, the stark absence of comparative studies on D-(+)-perillaldehyde is a significant limitation in the field. Future research should prioritize a direct, head-to-head comparison of the bioactivities of both enantiomers to determine if there are stereospecific differences in their efficacy and mechanisms of action. Such studies are essential for a complete understanding of the therapeutic potential of this compound and for guiding the development of new drugs and therapeutic agents based on this natural compound.

References

validation of perillaldehyde's therapeutic potential for Acinetobacter baumannii infection

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rise of multidrug-resistant (MDR) Acinetobacter baumannii poses a critical threat to global health, necessitating the exploration of novel therapeutic agents. This guide provides a comprehensive comparison of the therapeutic potential of perillaldehyde, a natural monoterpenoid, against A. baumannii, with a focus on its efficacy, mechanism of action, and comparative performance against conventional antibiotics.

Executive Summary

Acinetobacter baumannii is a formidable opportunistic pathogen, notorious for its high rates of antibiotic resistance and its ability to form resilient biofilms. This compound, a compound derived from the plant Perilla frutescens, has emerged as a promising candidate for combating A. baumannii infections.[1][2] This guide synthesizes the current experimental data on this compound's anti-A. baumannii activity, presenting a comparative analysis with standard-of-care antibiotics. The data indicates that this compound exhibits a multi-pronged attack on A. baumannii, including direct antibacterial activity, inhibition of crucial virulence factors like biofilm and quorum sensing, and modulation of the host inflammatory response.

Comparative Efficacy of this compound

This compound demonstrates significant antimicrobial activity against A. baumannii. The following tables provide a comparative overview of its in vitro efficacy against that of commonly used antibiotics.

Table 1: In Vitro Susceptibility of Acinetobacter baumannii

CompoundStrain(s)MIC (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
This compoundA. baumannii 5F1287.08[1][2]--
MeropenemCRAB isolates-32[3]256[3]
ImipenemClinical isolates-32[4]64[4]
ColistinClinical isolates-1[3]2[3]
TigecyclineClinical isolates-1[4]8[4]
CiprofloxacinClinical isolates->512[4]>512[4]
AmikacinClinical isolates->512[4]>512[4]

CRAB: Carbapenem-Resistant Acinetobacter baumannii

Table 2: Comparative Anti-Biofilm Activity

CompoundConcentrationBiofilm Inhibition (%)
This compoundNot specifiedInhibits biofilm formation[1][2]
Cinnamaldehyde0.875 mg/mL77.3[5]
Ethanolic extract of onionNot specified77.2[5]
Tween 800.5%76.8[5]
Essential oil of gingerNot specified70.8[5]

Mechanism of Action: A Multi-Target Approach

This compound's therapeutic potential stems from its ability to target multiple facets of A. baumannii pathophysiology.

Direct Antibacterial Activity

This compound exhibits direct bactericidal activity against A. baumannii, with a minimum inhibitory concentration (MIC) of 287.08 μg/mL against the 5F1 strain.[1][2] Its primary mode of action involves the disruption of the bacterial cell membrane.[1][2]

Anti-Virulence Activity

A key advantage of this compound is its ability to attenuate the virulence of A. baumannii through two primary mechanisms:

  • Biofilm Inhibition: Biofilms are a major contributor to antibiotic resistance and the persistence of infections. This compound has been shown to effectively inhibit biofilm formation by A. baumannii.[1][2]

  • Quorum Sensing Inhibition: Quorum sensing (QS) is a cell-to-cell communication system that regulates virulence factor expression. This compound disrupts this communication, thereby reducing the production of virulence factors.[1][2]

Modulation of Host Inflammatory Response

In a murine pneumonia model, this compound demonstrated a significant immunomodulatory effect. It was found to decrease the activation of the NLRP3 inflammasome and the expression of TNF-α in lung tissues by inhibiting the NF-κB pathway.[2] Furthermore, it impacts the MAPKs protein signaling pathway through the activation of TLR4.[2] This dual action of killing the bacteria and controlling the harmful inflammatory response is a significant advantage.

Perillaldehyde_Mechanism_of_Action cluster_bacterium Acinetobacter baumannii cluster_host Host Cell Cell_Membrane Cell Membrane Quorum_Sensing Quorum Sensing Biofilm_Formation Biofilm Formation Quorum_Sensing->Biofilm_Formation Virulence_Factors Virulence Factors Biofilm_Formation->Virulence_Factors TLR4 TLR4 NF_kB_Pathway NF-κB Pathway TLR4->NF_kB_Pathway MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway Inflammatory_Response Inflammatory Response (NLRP3, TNF-α) NF_kB_Pathway->Inflammatory_Response inhibits This compound This compound This compound->Cell_Membrane disrupts This compound->Quorum_Sensing inhibits This compound->TLR4 activates MIC_Workflow A Prepare serial dilutions of test compound in a 96-well plate B Inoculate each well with a standardized A. baumannii suspension A->B C Incubate at 37°C for 16-20 hours B->C D Observe for visible bacterial growth C->D E MIC is the lowest concentration with no visible growth D->E Biofilm_Inhibition_Workflow A Add A. baumannii and test compound to a 96-well plate B Incubate for 24-48 hours to allow biofilm formation A->B C Wash wells to remove planktonic cells B->C D Stain with 0.1% crystal violet C->D E Wash to remove excess stain D->E F Solubilize the bound stain with ethanol or acetic acid E->F G Measure absorbance at ~590 nm F->G Murine_Pneumonia_Model_Workflow A Induce immunosuppression in mice (optional) B Intranasally or intratracheally inoculate mice with A. baumannii A->B C Administer test compound (e.g., this compound) at specified doses and times B->C D Monitor survival and clinical signs C->D E At endpoint, collect lungs and other organs for bacterial load and histopathology D->E QS_Inhibition_Workflow A Co-culture A. baumannii with a biosensor strain (e.g., A. tumefaciens KYC55) B Add different concentrations of this compound A->B C Incubate and measure the reporter signal (e.g., β-galactosidase activity) B->C D Reduced reporter signal indicates QS inhibition C->D

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Perillaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents like perillaldehyde is a critical component of laboratory safety and environmental responsibility.[1][2] Adherence to these guidelines is crucial for minimizing risks to personnel and the environment. This compound is classified as a hazardous substance, known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Therefore, specific handling and disposal protocols must be strictly followed.

Hazard Profile and Safety Data

Proper disposal procedures are informed by the inherent hazards of the substance. Key safety data for this compound are summarized below.

PropertyValue
Molecular Formula C₁₀H₁₄O[1][3]
Molecular Weight 150.22 g/mol [1][3]
Appearance Colorless to pale, yellowish oily liquid[1][3]
Boiling Point 237-240 °C (459-464 °F)[1][3]
Density 0.953 g/mL (at 20 °C)[1]
Flash Point 95.5 °C (204 °F)[1]
GHS Hazard Codes H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][4][5]
Signal Word Warning[1][4]
Ecological Hazard Water hazard class 1 (Self-assessment): slightly hazardous for water.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][4][6] All handling of the compound and its waste should occur within a certified chemical fume hood to prevent inhalation.[2]

Experimental Protocols for Disposal

Direct chemical neutralization of this compound in a standard laboratory setting is not recommended without specific, validated protocols.[1] While some general procedures for aldehyde neutralization exist, such as oxidation to less volatile carboxylic acids, these should only be attempted by trained scientists who understand the chemistry and hazards involved.[7][8] The standard and safest procedure is to manage and segregate the waste for collection by a certified hazardous waste disposal service.[1]

Operational Plan for this compound Disposal

The following step-by-step process outlines the disposal of this compound waste:

1. Waste Segregation and Collection:

  • Container: Collect this compound waste in a dedicated, clean, non-reactive, and sealable hazardous waste container. Glass or polyethylene containers are generally suitable.[2]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date when the waste was first added.[1] If it is a mixture, list all constituents and their approximate percentages.[1]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2] Keep it separate from incompatible materials such as acids, bases, and strong oxidizing agents.[2] Halogenated and non-halogenated solvent wastes should also be segregated.[2][8]

2. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure area.[1]

  • The storage area should be cool and away from sources of ignition.[1]

3. Spill Management Protocol: In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material, such as vermiculite, dry sand, or earth to contain the spill.[1]

  • Collect: Carefully sweep or shovel the absorbed material into a suitable, sealable container for disposal.[1]

  • Clean: Decontaminate the spill area with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.[1]

  • Label: Clearly label the container with "Hazardous Waste," "Spill Cleanup," and "this compound."[1]

4. Arranging for Final Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.[1]

  • Regulatory Compliance: The disposal of hazardous waste is regulated by federal and state agencies, such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] Ensure all institutional and regulatory procedures are followed.

  • Prohibited Disposal: Do not dispose of this compound down the drain or in regular trash.[1] This is to prevent contamination of water systems and to comply with environmental regulations.[1]

Perillaldehyde_Disposal_Workflow cluster_predisposal Pre-Disposal cluster_storage Interim Storage cluster_spill Spill Management cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Handle with care spill Spill Occurs start->spill Potential Hazard segregate Segregate Waste in Labeled, Sealed Container ppe->segregate store Store in Designated, Ventilated, Secure Area segregate->store contact_ehs Contact EHS/Certified Waste Disposal Service store->contact_ehs Schedule pickup contain Contain with Inert Absorbent spill->contain collect Collect & Seal in Labeled Container contain->collect decontaminate Decontaminate Area collect->decontaminate decontaminate->store Store as hazardous waste end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Perillaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals with potential hazards like Perillaldehyde. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

This compound, a naturally occurring monocyclic terpenoid, is recognized for its characteristic spicy, citrus-like aroma and is used as a flavoring agent. However, it is also classified as a substance that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Adherence to proper safety protocols is crucial to mitigate these risks.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical splash goggles or safety glasses with side shields are required to prevent eye contact.[1][3] A face shield may be necessary for procedures with a high risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Butyl rubber and nitrile gloves are recommended materials for protection against aldehydes.[3] Always inspect gloves for any signs of degradation or puncture before use and wash hands thoroughly after removal.

    • Lab Coat: A lab coat or a chemical-resistant apron should be worn to protect against skin contact.[4]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is necessary.[3]

Quantitative Safety Data

The following table summarizes key quantitative safety data for this compound. It is important to note that specific Occupational Exposure Limits (OELs) such as Threshold Limit Value (TLV), Permissible Exposure Limit (PEL), or Recommended Exposure Limit (REL) for this compound have not been established. In the absence of specific limits, it is prudent to handle it with the care afforded to other hazardous aldehydes and to keep exposure to a minimum.

PropertyValueSource
Molecular Formula C₁₀H₁₄O[4][5]
Molecular Weight 150.22 g/mol [4][5]
Appearance Colorless to pale yellow liquid[6]
Boiling Point 104.5 °C[6]
Density 0.968 g/cm³ at 15 °C[6]
Flash Point 95.6 °C[6]
Vapor Pressure 0.0434 mmHg at 25°C[6]
GHS Hazard Statements H315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2][6]

Experimental Protocols

Detailed and methodical procedures are critical for the safe handling of this compound in a laboratory setting.

1. Protocol for Weighing and Transferring Liquid this compound:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary equipment: this compound container, receiving vessel (e.g., round-bottom flask, beaker), appropriate sized pipette or syringe, and waste container.

    • Don all required PPE as outlined above.

  • Weighing:

    • Place a tared, sealed receiving vessel on the analytical balance.

    • Remove the vessel from the balance and place it in the fume hood.

  • Transfer:

    • Inside the fume hood, carefully open the this compound container.

    • Using a clean pipette or syringe, draw the desired volume of this compound.

    • Dispense the liquid into the receiving vessel, taking care to avoid splashing.

    • Securely cap both the primary container and the receiving vessel.

  • Post-Transfer:

    • Reweigh the sealed receiving vessel to determine the exact mass of this compound transferred.

    • Clean any minor drips or spills within the fume hood immediately with an appropriate absorbent material.

2. Protocol for Preparing a Solution of this compound:

  • Preparation:

    • Perform all steps within a chemical fume hood.

    • Have the calculated volume of the desired solvent ready in a suitable container.

  • Dissolving:

    • After transferring the desired mass of this compound to a volumetric flask, slowly add the solvent.

    • Swirl the flask gently to dissolve the this compound. A magnetic stirrer can be used for larger volumes.

    • Once dissolved, add the remaining solvent to the calibration mark.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Labeling and Storage:

    • Clearly label the flask with the chemical name, concentration, date, and your initials.

    • Store the solution in a cool, dry, and well-ventilated area away from incompatible materials.

Operational and Disposal Plans

A comprehensive plan for the entire lifecycle of the chemical, from receipt to disposal, is a cornerstone of laboratory safety.

Spill Management Protocol:

  • Immediate Actions:

    • Alert personnel in the immediate area.

    • If the spill is large or you are unsure how to handle it, evacuate the area and contact the institutional safety office.

  • Small Spills (within a fume hood):

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent or detergent, collecting all cleaning materials as hazardous waste.

  • Personal Contamination:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek medical attention.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]

Waste Disposal Plan:

  • Collection: Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in a designated and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound."

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain.

Workflow for Safe Handling of this compound

Perillaldehyde_Workflow cluster_prep Preparation cluster_ppe_don PPE Donning cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_ppe_doff PPE Doffing A Review SDS and Protocols B Verify Fume Hood Operation A->B C Gather Materials and PPE B->C D Don Lab Coat C->D E Don Safety Goggles D->E F Don Chemical-Resistant Gloves E->F G Weighing and Transferring F->G H Preparing Solution G->H I Label and Store Product H->I J Clean Work Area I->J K Segregate and Label Waste J->K L Store Waste Appropriately K->L M Remove Gloves L->M N Remove Lab Coat M->N O Remove Goggles N->O P Wash Hands Thoroughly O->P

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perillaldehyde
Reactant of Route 2
Perillaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.